N-Phuric
Description
Structure
3D Structure
Properties
CAS No. |
5663-07-0 |
|---|---|
Molecular Formula |
CH4N2O4S |
Molecular Weight |
140.12 g/mol |
IUPAC Name |
carbamoylsulfamic acid |
InChI |
InChI=1S/CH4N2O4S/c2-1(4)3-8(5,6)7/h(H3,2,3,4)(H,5,6,7) |
InChI Key |
CEQDTIAWONPGPC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to N-Phuric: Chemical Composition and Properties
Disclaimer: The following information pertains to N-Phuric®, a trade name for a line of agricultural fertilizer products. These products are primarily a mixture of urea (B33335) and sulfuric acid, and are not intended for pharmaceutical or drug development applications. The data and protocols provided are based on publicly available Safety Data Sheets (SDS) and product information for these fertilizers.
Core Chemical Identity
This compound is chemically identified as urea sulfate (B86663) or monocarbamide dihydrogen sulfate.[1] It is an organic acid solution produced from a proprietary blend of urea and sulfuric acid.[1] The various formulations, such as this compound 15/49 and 10/55, indicate the percentage by weight of total nitrogen (from urea) and sulfuric acid equivalent, respectively.[1][2]
Chemical Composition
The primary active components of this compound fertilizers are urea and sulfuric acid, which react to form monocarbamide dihydrogen sulfate.[3] The composition of two common formulations is detailed below.
| Component | This compound 15/49 (15-0-0 + 16S) | This compound 10/55 (10-0-0 + 18S) |
| Total Nitrogen (N) | 15.00% | 10.00% |
| Sulfur (S) | 16.00% | 18.00% |
| Sulfuric Acid Equivalent | 49.00% | 55.00% |
| Primary Constituent | Monocarbamide dihydrogen sulfate (CAS: 21351-39-3) | Monocarbamide dihydrogen sulfate (CAS: 21351-39-3) |
Data sourced from Safety Data Sheets.[1][2]
Physical and Chemical Properties
This compound is a clear liquid with a pink or yellow hue and is odorless.[1][2] It is soluble in water and has a high density.[1][2] The pH of a 10% solution is highly acidic, typically around 1.0.[1][2]
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear pink or yellow liquid |
| Odor | Odorless |
| pH (10% solution) | 1.0 |
| Specific Gravity | 1.51 - 1.53 g/mL |
| Bulk Density | 12.60 - 12.77 lbs/gal |
| Boiling Point | 100°C (212°F) |
| Decomposition Temperature | 110°C (230°F) |
| Solubility in Water | Soluble |
Data compiled from various this compound Safety Data Sheets.[1][2][4]
Safety Protocols and Handling
Given the corrosive nature of this compound due to its sulfuric acid content, strict safety protocols are necessary for handling. These can be considered foundational experimental protocols for any laboratory or field work.
Personal Protective Equipment (PPE):
-
Eye Protection: Goggles or shielded safety glasses are recommended.[2]
-
Skin Protection: Chemical-resistant gloves, coveralls worn over a long-sleeved shirt and long pants, and chemical-resistant footwear plus socks are required.[2]
-
Respiratory Protection: In case of inadequate ventilation or the risk of inhaling mists or vapors, a NIOSH-approved respirator with an appropriate filter should be used.[2]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area, preferably in a locked storage area away from children, food, and animal feed.[5]
-
Keep containers tightly closed when not in use.[3]
-
Acceptable materials for storage tanks include polyethylene, polypropylene, or 316L stainless steel.[1]
-
Avoid contact with strong bases and oxidizing agents.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes.[1]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[2]
-
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[3]
Chemical Interactions and Applications
This compound is utilized in agriculture to reduce the pH of soil and water, which can improve the availability of micronutrients to plants.[6] Its high sulfur content also addresses sulfur deficiencies in crops.[7]
The diagram below illustrates the logical relationship of this compound's components and its intended effect in an agricultural setting.
Caption: this compound's dissociation in soil water and subsequent impact on nutrient availability.
References
The Mechanism of Action of Urea Sulfuric Acid in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea (B33335) sulfuric acid, a chemical combination of urea and sulfuric acid, is a significant compound in agricultural and soil science. This technical guide provides a comprehensive overview of its mechanism of action in the soil. It delves into the chemical reactions, its impact on soil pH and nutrient availability, and its interaction with the soil microbiome. This document synthesizes current research to provide a detailed understanding for researchers and scientists in relevant fields.
Introduction
Urea sulfuric acid, often referred to as urea sulfate (B86663) or monocarbamide dihydrogen sulfate, is formed through the reaction of urea and sulfuric acid.[1] This reaction is highly exothermic and results in the formation of adducts such as monourea sulfate and diurea sulfate.[2] These products are utilized in agriculture as fertilizers and soil amendments. Their application is particularly beneficial in calcareous and high pH soils where nutrient availability is often limited.[3] This guide will explore the multifaceted mechanism of action of urea sulfuric acid in the soil environment.
Chemical Reactions in the Soil
Upon application to the soil, urea sulfuric acid undergoes a series of chemical transformations that influence soil properties and nutrient dynamics.
Formation of Urea Sulfuric Acid Adducts
The primary reaction involves the combination of urea (CO(NH₂)₂) and sulfuric acid (H₂SO₄) to form stable adducts.[2] Depending on the molar ratio of the reactants, either monourea sulfate or diurea sulfate can be formed. Some commercial formulations of urea sulfuric acid exist as a "clathrate," a cage-like structure where the sulfuric acid is sequestered within a urea matrix.[4] This structure allows for a safer handling and a more controlled release of the acid in the soil.[4]
Hydrolysis and Dissociation in Soil Solution
Once in the soil, the urea sulfuric acid adduct dissolves in the soil water. The urea component undergoes enzymatic hydrolysis catalyzed by the urease enzyme, which is ubiquitous in soils. This reaction produces ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻) ions.
Urea Hydrolysis Reaction: CO(NH₂)₂ + 2H₂O → (NH₄)₂CO₃ → 2NH₄⁺ + CO₃²⁻
Simultaneously, the sulfuric acid component dissociates, releasing hydrogen ions (H⁺) and sulfate ions (SO₄²⁻).
Sulfuric Acid Dissociation: H₂SO₄ → 2H⁺ + SO₄²⁻
The release of hydrogen ions has a direct acidifying effect on the soil, which is a key aspect of the mechanism of action of urea sulfuric acid.
Effects on Soil Properties
The chemical reactions of urea sulfuric acid in the soil lead to significant changes in soil properties, most notably soil pH and nutrient availability.
Soil Acidification
The primary and most immediate effect of urea sulfuric acid application is the reduction of soil pH.[5] This is due to the release of hydrogen ions from the dissociation of sulfuric acid. This acidifying effect is particularly beneficial in alkaline and calcareous soils, where high pH limits the availability of several essential plant nutrients.[3]
Nutrient Availability
The acidification of the soil by urea sulfuric acid has a profound impact on the availability of various nutrients.
-
Nitrogen (N): The urea component serves as a source of nitrogen. The initial hydrolysis of urea to ammonium provides a readily available form of nitrogen for plant uptake. The subsequent nitrification of ammonium to nitrate (B79036) is a two-step process carried out by soil microorganisms. The acidic conditions created by sulfuric acid can influence the rate of nitrification.[6][7]
-
Phosphorus (P): In high pH soils, phosphorus is often precipitated as insoluble calcium phosphates, rendering it unavailable to plants. The localized acidification caused by urea sulfuric acid can dissolve these precipitates, releasing soluble phosphate (B84403) ions (H₂PO₄⁻ and HPO₄²⁻) into the soil solution and making them available for plant uptake.
-
Micronutrients: The availability of micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) is highly dependent on soil pH. In alkaline soils, these micronutrients form insoluble hydroxides and carbonates. The reduction in soil pH following the application of urea sulfuric acid increases the solubility and availability of these essential micronutrients.
Interaction with Soil Microbiome
The application of urea sulfuric acid can influence the soil microbial community, which plays a crucial role in nutrient cycling.
-
Urease Activity: The urea component of the fertilizer is hydrolyzed by the enzyme urease, which is produced by a wide range of soil microorganisms. The rate of this hydrolysis can be influenced by soil pH and temperature.
-
Nitrifying Bacteria: The conversion of ammonium to nitrate is carried out by nitrifying bacteria, such as Nitrosomonas and Nitrobacter. The activity of these bacteria is sensitive to soil pH, with optimal activity generally occurring in a slightly acidic to neutral pH range. The initial acidification from urea sulfuric acid may temporarily inhibit nitrification in the immediate vicinity of the application, potentially reducing nitrate leaching losses.[6][7]
-
Phosphate Solubilizing Microorganisms: The increased availability of soluble phosphorus can also be indirectly influenced by the activity of phosphate solubilizing bacteria and fungi, which can be stimulated by changes in soil pH and nutrient dynamics.
Data Presentation
The following tables summarize quantitative data from studies on the effects of urea and related nitrogen and sulfur-containing fertilizers on soil properties. While specific data for urea sulfuric acid is limited in tabular format in the available literature, the data for urea and ammonium sulfate provide a reasonable proxy for understanding its potential impact.
Table 1: Effect of Urea and Ammonium Sulfate Application Rate on Soil pH [5]
| Nitrogen Source | N Rate (kg ha⁻¹) | Soil pH |
| Control | 0 | 5.8 |
| Ammonium Sulfate | 30 | 5.8 |
| 60 | 5.5 | |
| 90 | 5.4 | |
| 120 | 5.4 | |
| 150 | 5.4 | |
| 180 | 5.3 | |
| 210 | 5.2 | |
| Urea | 50 | 5.6 |
| 100 | 5.7 | |
| 150 | 5.5 | |
| 200 | 5.5 |
This table shows a general trend of decreasing soil pH with increasing application rates of both ammonium sulfate and urea, with ammonium sulfate having a more pronounced acidifying effect.
Table 2: Effect of Urea Application on Soil pH in an Incubation Study [7]
| Treatment (mg N/kg soil) | Incubation Time (days) | Soil pH |
| Control | 0 | 4.85 |
| 45 | 4.32 | |
| Urea-N 150 | 7 | 5.20 |
| 45 | 3.95 | |
| Urea-N 300 | 7 | 5.50 |
| 45 | 3.96 | |
| Urea-N 400 | 7 | 5.70 |
| 45 | 3.86 |
This table illustrates the initial increase in soil pH due to urea hydrolysis, followed by a significant decrease in pH over time as a result of nitrification.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of urea sulfuric acid's mechanism of action in soil.
Soil Incubation Study for pH and Nutrient Dynamics
Objective: To determine the effect of urea sulfuric acid on soil pH, and nitrogen and phosphorus availability over time.
Materials:
-
Representative soil sample, sieved to <2 mm
-
Urea sulfuric acid solution of known concentration
-
Incubation containers (e.g., 250 mL plastic containers with perforated lids to allow for gas exchange)
-
Deionized water
-
Analytical equipment for measuring pH, ammonium, nitrate, and available phosphorus
Procedure:
-
Soil Preparation: Air-dry the soil sample and sieve it to pass through a 2 mm mesh. Determine the initial moisture content.
-
Treatment Application: Weigh a known amount of soil (e.g., 100 g on an oven-dry basis) into each incubation container.
-
Add the urea sulfuric acid solution to the soil to achieve the desired application rate. A control group with only deionized water should be included.
-
Adjust the moisture content of all samples to a specific level, typically 60% of water-holding capacity.
-
Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample a subset of the containers for each treatment.
-
Analysis:
-
pH: Measure the pH of a 1:2.5 soil-to-water slurry.
-
Nitrogen: Extract the soil with 2 M KCl and analyze the extract for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or an autoanalyzer.
-
Phosphorus: Extract available phosphorus using a suitable method for the soil type (e.g., Olsen P for alkaline soils) and determine the concentration colorimetrically.
-
Measurement of Urease Activity
Objective: To quantify the activity of the urease enzyme in soil treated with urea sulfuric acid.
Materials:
-
Soil samples from the incubation study
-
Urea solution (substrate)
-
Toluene (to inhibit microbial growth without affecting enzyme activity)
-
Reagents for ammonium determination (e.g., Nessler's reagent or Berthelot reaction reagents)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Take a fresh soil subsample (e.g., 5 g) from the incubation experiment.
-
Incubation with Substrate: Place the soil in a flask and add toluene, followed by a buffered urea solution.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Extraction: Stop the reaction by adding a solution of KCl and an acid (e.g., HCl).
-
Ammonium Determination: Filter the suspension and determine the concentration of ammonium in the filtrate using a colorimetric method and a spectrophotometer.
-
Calculation: Urease activity is expressed as the amount of ammonium produced per unit of soil per unit of time (e.g., µg NH₄⁺-N g⁻¹ soil h⁻¹).
Quantification of Nutrient Leaching
Objective: To measure the leaching of nitrogen and other nutrients from soil columns treated with urea sulfuric acid.
Materials:
-
Intact or repacked soil columns
-
Urea sulfuric acid solution
-
Simulated rainfall or irrigation system
-
Leachate collection vessels
-
Analytical equipment for nutrient analysis
Procedure:
-
Column Setup: Prepare soil columns of a specific length and diameter.
-
Fertilizer Application: Apply the urea sulfuric acid solution to the surface of the soil columns.
-
Leaching Event: Apply a known volume of deionized water to the top of the columns to simulate a rainfall or irrigation event.
-
Leachate Collection: Collect the leachate that drains from the bottom of the columns.
-
Analysis: Measure the volume of the leachate and analyze it for the concentrations of nitrate, ammonium, phosphate, and other relevant ions.
-
Calculation: Calculate the total amount of each nutrient leached by multiplying the concentration by the leachate volume.
Visualization of Pathways and Relationships
The following diagrams, created using the DOT language, illustrate the key pathways and relationships involved in the mechanism of action of urea sulfuric acid in the soil.
Chemical Transformation of Urea Sulfuric Acid in Soil
Nitrogen Cycle Pathway Influenced by Urea Sulfuric Acid
Phosphorus Availability Pathway
Experimental Workflow for Soil Incubation Study
Conclusion
The mechanism of action of urea sulfuric acid in soil is a complex interplay of chemical reactions and biological processes. Its primary effect is the acidification of the soil, which in turn enhances the availability of essential nutrients, particularly phosphorus and micronutrients. The urea component provides a source of nitrogen that becomes available to plants following enzymatic hydrolysis and nitrification. The formulation of urea sulfuric acid, particularly as a clathrate, can influence its safety and efficacy. Understanding these mechanisms is crucial for optimizing the use of this compound in agricultural systems to improve nutrient management and crop productivity, especially in alkaline and calcareous soils. Further research with more extensive quantitative data on the effects of various urea sulfuric acid formulations on a wider range of soil types and microbial communities will continue to refine our understanding and application of this important soil amendment.
References
- 1. Urea sulfate | CH6N2O5S | CID 159909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. irrigation.org [irrigation.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of urea and (NH4)2SO4 on nitrification and acidification of Ultisols from southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mathematical Modeling of Urea Reaction with Sulfuric Acid and Phosphoric Acid to Produce Ammonium Sulfate and Ammonium Dihydrogen Phosphate Respectively | MDPI [mdpi.com]
N-Phuric's Impact on Soil Microbial Communities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of N-Phuric, a urea-sulfuric acid fertilizer, on soil microbial communities. While direct, peer-reviewed studies on the specific formulation of this compound are limited, this document synthesizes the extensive body of research on the impacts of its core components—urea (B33335) and sulfuric acid—on the soil microbiome. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the expected microbiological consequences of this compound application in agricultural and research settings.
Executive Summary
This compound, a blend of urea and sulfuric acid, is utilized in agriculture to provide nitrogen and acidify soil and irrigation water. Its application initiates a cascade of chemical and biological responses within the soil matrix, primarily driven by the introduction of a readily available nitrogen source and a significant decrease in pH. These changes directly and indirectly influence the structure, diversity, and function of soil microbial communities.
This guide will detail the multifaceted effects of this compound, including its influence on microbial diversity and richness, shifts in the relative abundance of key bacterial and fungal phyla, and alterations in crucial soil enzyme activities. The presented data is a synthesis from numerous studies investigating high-urea nitrogen fertilization and soil acidification. Furthermore, this document outlines the standard experimental protocols for assessing these impacts and provides visual representations of the key pathways and workflows.
Data Presentation: Quantitative Effects on Soil Microbial Communities
The following tables summarize the generally observed quantitative effects of high urea application and subsequent soil acidification on various microbial parameters. It is important to note that the magnitude of these effects can vary significantly based on soil type, climate, application rate, and duration of use.
Table 1: Effects on Soil Microbial Diversity Indices
| Microbial Diversity Index | Effect of High Urea/Acidification | General Observation |
| Shannon Diversity Index | Decrease | High nitrogen inputs and low pH tend to select for specific microbial taxa, reducing overall diversity.[1][2] |
| Simpson Diversity Index | Increase | An increase in this index can indicate a decrease in diversity, as it measures the probability that two randomly selected individuals will be of the same species. |
| Chao1 Richness Index | Decrease | A reduction in the number of observed species is a common outcome of the environmental pressures exerted by high nitrogen and low pH.[1] |
| Pielou's Evenness Index | Decrease | The dominance of a few tolerant species leads to a less even distribution of species within the community.[1] |
Table 2: Changes in Relative Abundance of Dominant Soil Bacterial Phyla
| Bacterial Phylum | Effect of High Urea/Acidification | Rationale |
| Proteobacteria | Increase | This phylum includes many copiotrophic (fast-growing, nutrient-loving) bacteria that can thrive in nitrogen-rich environments.[2][3][4] |
| Acidobacteria | Decrease | Many members of this phylum are oligotrophic (slow-growing, low-nutrient specialists) and are sensitive to low pH.[2][3] |
| Actinobacteria | Variable | Some studies report an increase due to their metabolic versatility, while others show a decrease in response to acidification.[2][3] |
| Chloroflexi | Decrease | Often found in nutrient-poor conditions, their abundance tends to decrease with high nutrient inputs.[3] |
| Bacteroidetes | Increase | Often associated with the degradation of complex organic matter, their abundance can increase with shifts in nutrient availability.[2] |
Table 3: Changes in Relative Abundance of Dominant Soil Fungal Phyla
| Fungal Phylum | Effect of High Urea/Acidification | Rationale |
| Ascomycota | Increase | This phylum contains many acid-tolerant and saprophytic species that can capitalize on the altered environmental conditions.[5] |
| Basidiomycota | Decrease | Many ectomycorrhizal fungi within this phylum are sensitive to high nitrogen and low pH, leading to a decline in their abundance.[5] |
Table 4: Effects on Key Soil Enzyme Activities
| Soil Enzyme | Effect of High Urea/Acidification | Functional Implication |
| Urease | Initial Increase, Potential Long-term Decrease | Activity initially increases with the introduction of its substrate (urea), but long-term acidification can inhibit enzyme function.[6] |
| Acid Phosphatase | Variable | Activity may increase in acidic conditions as microbes attempt to acquire phosphorus, but extreme acidity can be inhibitory.[7][8] |
| Arylsulfatase | Decrease | This enzyme is involved in sulfur cycling, and its activity is often reduced in acidic soils and with high nitrogen inputs.[7][8] |
| β-Glucosidase | Variable | Involved in the carbon cycle, its activity can be influenced by changes in microbial community structure and soil pH, with no consistent trend.[7][8] |
Experimental Protocols
The following sections detail the standard methodologies employed in studies investigating the effects of soil amendments like this compound on microbial communities.
Soil Sampling and Physicochemical Analysis
-
Experimental Design: Field or greenhouse experiments are typically established with multiple treatment levels of this compound (including a control with no application) and replication.
-
Sampling: Soil cores are collected from the topsoil layer (e.g., 0-15 cm) at various time points after this compound application. Samples for microbial analysis are immediately placed on ice and stored at -80°C.
-
Physicochemical Analysis: Subsamples of soil are air-dried and sieved for the analysis of key parameters including:
-
pH: Measured in a soil-water or soil-CaCl₂ slurry.
-
Total Nitrogen (TN): Determined by combustion analysis.
-
Ammonium (B1175870) (NH₄⁺) and Nitrate (NO₃⁻): Extracted with KCl and quantified colorimetrically or by ion chromatography.
-
Soil Organic Carbon (SOC): Measured by wet oxidation or combustion.
-
Soil Microbial Community Analysis (16S rRNA and ITS Sequencing)
-
DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits (e.g., DNeasy PowerSoil Kit).
-
PCR Amplification:
-
Bacteria: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified using universal primers (e.g., 341F/806R or 515F/806R).
-
Fungi: The Internal Transcribed Spacer (ITS) region (typically ITS1 or ITS2) is amplified using fungal-specific primers (e.g., ITS1F/ITS2).
-
-
Sequencing: Amplicon libraries are sequenced on a high-throughput platform, such as Illumina MiSeq.
-
Bioinformatic Analysis:
-
Raw sequence reads are processed to remove low-quality reads, chimeras, and adapters.
-
Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic assignment is performed against a reference database (e.g., SILVA for bacteria, UNITE for fungi).
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses are conducted.
-
Soil Enzyme Activity Assays
-
Urease Activity: Measured by quantifying the amount of ammonium released after incubating a soil sample with a urea solution. The ammonium is typically determined colorimetrically.
-
Phosphatase Activity: Assayed using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The amount of p-nitrophenol (pNP) released is measured spectrophotometrically. Assays are conducted at different pH values to distinguish between acid and alkaline phosphatase.
-
Arylsulfatase Activity: Determined by measuring the p-nitrophenol released from p-nitrophenyl sulfate.
-
β-Glucosidase Activity: Assessed by quantifying the p-nitrophenol released from p-nitrophenyl-β-D-glucopyranoside.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the effects of this compound on soil microbial communities.
Caption: Logical pathway of this compound's effects on soil properties and microbial processes.
Caption: General experimental workflow for studying this compound's microbial impact.
Conclusion
The application of this compound introduces significant selective pressures on soil microbial communities, primarily through increased nitrogen availability and decreased soil pH. The available evidence strongly suggests that these changes will lead to a reduction in overall microbial diversity and a shift in community structure towards more acid-tolerant and copiotrophic taxa. While these effects can have implications for nutrient cycling and soil health, the precise outcomes are highly dependent on the specific soil environment and management practices. Further research directly investigating the long-term effects of this compound on a variety of soil types is warranted to provide more specific recommendations for its sustainable use.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Continuous Nitrogen Fertilizer Application on the Diversity and Composition of Rhizosphere Soil Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Continuous Nitrogen Fertilizer Application on the Diversity and Composition of Rhizosphere Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities in an upland soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soil Enzyme Activity Behavior after Urea Nitrogen Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Decomposition Pathway of N-Phuric in Alkaline Soils
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric, a proprietary nitrogen fertilizer, is a chemically combined product of urea (B33335) and sulfuric acid, often referred to as urea-sulfuric acid. This formulation is designed to provide a safer alternative to handling pure sulfuric acid while delivering nitrogen and sulfur to crops. Its application is particularly relevant in alkaline soils, where the acidic nature of the fertilizer can help to lower soil pH, thereby increasing the availability of certain micronutrients. Understanding the decomposition pathway of this compound in these high-pH environments is critical for optimizing its efficacy, predicting nutrient release, and assessing its environmental impact. This technical guide provides a comprehensive overview of the decomposition process, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Chemical Nature of this compound
This compound is not a simple mixture but a reaction product where urea and sulfuric acid form a stable, water-soluble complex. This structure moderates the corrosive nature of sulfuric acid, making it safer to handle and apply. The primary reaction in its formation is between urea (CO(NH₂)₂) and sulfuric acid (H₂SO₄).
Decomposition Pathway in Alkaline Soils
The decomposition of this compound in alkaline soils is a multi-step process involving both chemical and enzymatic reactions. The alkaline environment, characterized by a pH greater than 7 and often the presence of carbonates (such as calcium carbonate, CaCO₃), plays a crucial role in the pathway.
Initial Dissociation and Neutralization
Upon application to an alkaline soil, the this compound complex comes into contact with soil moisture and dissociates, releasing its constituent components: urea and sulfuric acid.
The highly acidic sulfuric acid immediately reacts with the alkaline components of the soil. The primary reaction in calcareous soils is the neutralization of calcium carbonate:
H₂SO₄ + CaCO₃ → CaSO₄ + H₂O + CO₂
This reaction consumes the acidity from the sulfuric acid, leading to the formation of gypsum (calcium sulfate), water, and carbon dioxide. This initial neutralization is a rapid chemical process that locally reduces the soil pH in the immediate vicinity of the fertilizer application. The reduction in pH can improve the availability of micronutrients like iron, manganese, and zinc.
Enzymatic Hydrolysis of Urea
Following the initial acid-base reactions, the urea component undergoes enzymatic hydrolysis. This reaction is catalyzed by the urease enzyme, which is ubiquitous in soils and produced by a wide range of microorganisms. The hydrolysis of urea proceeds in a two-step pathway:
Step 1: Formation of Ammonium (B1175870) and Carbonate
(NH₂)₂CO + 2H₂O --(Urease)--> (NH₄)₂CO₃
This initial enzymatic breakdown of urea produces ammonium carbonate.
Step 2: Hydrolysis of Carbonate
(NH₄)₂CO₃ + 2H₂O ⇌ 2NH₄⁺ + H₂CO₃ ⇌ 2NH₄⁺ + H₂O + CO₂
The ammonium carbonate is unstable and further hydrolyzes to form ammonium ions (NH₄⁺) and carbonic acid (H₂CO₃), which is in equilibrium with water and carbon dioxide.
In the temporarily lowered pH environment due to the sulfuric acid component, the equilibrium favors the formation of the ammonium ion (NH₄⁺), which is the primary form of nitrogen taken up by plants. However, the overall reaction of urea hydrolysis consumes protons (H⁺), leading to a net increase in pH in the immediate vicinity of the urea molecule as the buffering capacity of the soil takes over.
Factors Influencing the Decomposition Rate
The rate of this compound decomposition in alkaline soils is influenced by several key factors:
-
Soil pH: While the sulfuric acid component initially lowers the pH, the background alkaline nature of the soil drives the neutralization reaction. The activity of the urease enzyme, which is crucial for urea hydrolysis, is optimal in a slightly alkaline pH range (typically 7.0-8.5).
-
Soil Temperature: Like most enzymatic reactions, the rate of urea hydrolysis by urease increases with temperature up to an optimum, beyond which the enzyme can denature.
-
Soil Moisture: Water is essential for both the dissociation of the this compound complex and the hydrolysis of urea. Adequate soil moisture is necessary for the decomposition process to occur.
-
Urease Activity: The concentration and activity of the urease enzyme in the soil directly impact the rate of urea hydrolysis. Urease activity is generally higher in soils with higher organic matter content and microbial biomass.
-
Presence of Carbonates: The amount of carbonates in the soil will determine the extent and duration of the initial pH reduction from the sulfuric acid component.
Quantitative Data on Decomposition
The following table summarizes hypothetical quantitative data on the decomposition of this compound in a typical alkaline soil (pH 8.2) under controlled laboratory conditions.
| Time (Days) | This compound Remaining (%) | Urea Concentration (mg/kg soil) | Ammonium (NH₄⁺-N) Concentration (mg/kg soil) | Nitrate (B79036) (NO₃⁻-N) Concentration (mg/kg soil) | Soil pH (in application zone) |
| 0 | 100 | 200 | 0 | 5 | 6.5 |
| 1 | 60 | 120 | 75 | 5 | 6.8 |
| 3 | 25 | 50 | 140 | 8 | 7.2 |
| 7 | 5 | 10 | 170 | 15 | 7.5 |
| 14 | <1 | <2 | 150 | 30 | 7.8 |
| 28 | 0 | 0 | 120 | 55 | 8.0 |
Note: This data is illustrative. Actual decomposition rates will vary depending on the specific soil properties and environmental conditions. The subsequent decrease in ammonium and increase in nitrate is due to the process of nitrification.
Experimental Protocols
Soil Incubation Study for this compound Decomposition
This protocol outlines a laboratory experiment to determine the decomposition rate and nutrient release dynamics of this compound in an alkaline soil.
1. Soil Collection and Preparation:
- Collect a representative sample of alkaline soil from the field (0-15 cm depth).
- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Characterize the initial soil properties: pH, electrical conductivity (EC), organic matter content, texture, and initial concentrations of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N).
2. Experimental Setup:
- Weigh 200 g of the prepared soil into a series of incubation vessels (e.g., 500 mL glass jars).
- Add this compound solution to the soil at a rate equivalent to a typical field application rate. Ensure even distribution.
- Adjust the soil moisture content to 60-70% of its water-holding capacity.
- Include a control group of soil samples with no this compound addition.
- Prepare triplicate samples for each treatment and time point.
3. Incubation:
- Seal the incubation vessels with perforated lids to allow for gas exchange while minimizing moisture loss.
- Incubate the samples in a controlled environment chamber at a constant temperature (e.g., 25°C).
- Maintain soil moisture by periodically adding deionized water as needed.
4. Sampling and Analysis:
- Destructively sample triplicate vessels from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
- At each sampling time, extract a subsample of soil with a 2 M KCl solution.
- Analyze the KCl extracts for urea, ammonium (NH₄⁺-N), and nitrate (NO₃⁻-N) concentrations using colorimetric or chromatographic methods.
- Measure the pH of a soil-water slurry from each sample.
Analytical Methods
-
Urea: Can be determined colorimetrically using the diacetyl monoxime (DAM) method.
-
Ammonium (NH₄⁺-N): Can be determined colorimetrically using the indophenol (B113434) blue method.
-
Nitrate (NO₃⁻-N): Can be determined by colorimetric methods after reduction to nitrite (B80452) or by ion chromatography.
-
Sulfate (SO₄²⁻): Can be determined by ion chromatography or turbidimetrically.
Visualizations
Caption: Decomposition pathway of this compound in alkaline soils.
Caption: Workflow for a soil incubation study of this compound.
Conclusion
The decomposition of this compound in alkaline soils is a well-defined process initiated by the chemical neutralization of its sulfuric acid component, followed by the enzymatic hydrolysis of urea. The initial acidic reaction can provide agronomic benefits by increasing micronutrient availability. The subsequent release of ammonium from urea provides a readily available source of nitrogen for plant uptake. The rate of this decomposition is dependent on a combination of soil physical, chemical, and biological properties. For researchers and professionals in drug development, understanding these pathways and the methodologies to study them is essential for developing and evaluating novel fertilizer technologies and their interactions with the soil environment. The provided experimental protocol offers a robust framework for quantifying the decomposition kinetics and nutrient release patterns of this compound and similar products in alkaline soil systems.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea (B33335) sulfuric acid, an adduct of urea and sulfuric acid, is a significant chemical compound in modern agriculture. It serves as a dual-purpose agent, providing nitrogen and sulfur to plants while also acting as a soil and water amendment. This technical guide delves into the primary research on urea sulfuric acid, offering a comprehensive overview of its chemical properties, agricultural applications, and the methodologies used to evaluate its efficacy and safety. The document synthesizes quantitative data from various studies, presents detailed experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.
Introduction
Urea has long been a staple nitrogen fertilizer in global agriculture due to its high nitrogen content (approximately 46%) and relatively low cost.[1][2] However, its application is associated with challenges such as ammonia (B1221849) volatilization, nitrate (B79036) leaching, and potential phytotoxicity.[3][4][5] The reaction of urea with sulfuric acid to form urea sulfuric acid has emerged as a promising solution to mitigate some of these issues. This adduct, often referred to as a clathrate, sequesters the sulfuric acid, making it safer to handle and apply compared to free sulfuric acid.[6]
The primary applications of urea sulfuric acid in agriculture include:
-
Soil Treatment: It helps in the remediation of sodic and alkaline soils by reducing soil pH.[6] This acidification process can also liberate soil-bound nutrients, making them more available to plants.[6]
-
Water Treatment: When injected into irrigation systems, it reduces the pH of the water and helps to remediate high bicarbonate levels.[1][7][8]
-
Fertilizer Systems: It provides a source of both nitrogen and sulfur, two essential nutrients for plant growth.[9] The formulation is stable and can be combined with other nutrients.[6]
This guide will explore the fundamental chemistry of urea sulfuric acid, its effects on soil and plant systems, and the analytical methods used in its research.
Chemical Properties and Synthesis
Urea reacts with sulfuric acid in an exothermic reaction to form adducts, primarily monourea sulfate (B86663) and diurea sulfate.[10][11] The formation of these adducts is dependent on the molar ratio of the reactants. The reaction can be controlled to produce stable, concentrated solutions with less than 35% water.[12][13] The resulting product is a clear to amber colored liquid with a mild odor and a pH of less than 1.0.[14]
The synthesis process involves the carefully controlled, simultaneous, and separate addition of urea, sulfuric acid, and optionally water to a reaction zone.[12][13] The temperature is maintained below the incipient decomposition temperature of the composition to avoid the formation of unwanted byproducts.[12] The final product's composition is often described by its N-P-K-S ratio, for example, 18-0-0-17, which indicates 18% nitrogen from urea and 17% sulfur from sulfuric acid.[13]
Effects on Soil and Crop Performance: Quantitative Data
Research has demonstrated the positive effects of urea-sulfur fertilizers on crop yield and nutrient uptake. While much of the available data is on urea-sulfur blends, the principles can be extrapolated to understand the potential benefits of urea sulfuric acid.
A field study conducted over two years on maize provides valuable insights into the comparative advantage of urea-sulfur fertilizers over conventional urea. The study included treatments with urea + ammonium (B1175870) sulfate (UAS), urea + calcium sulfate (UCS), and urea cocrystals (CaSO4·4urea) (UCSC), all applied at a rate of 150 kg N ha⁻¹.
Table 1: Effect of Urea-Sulfur Fertilizers on Maize Grain Yield (t ha⁻¹) [2][15]
| Treatment | 2018 | 2019 |
| Control (No Nitrogen) | - | - |
| Urea | 6.78 | 7.32 |
| Urea + Ammonium Sulfate (UAS) | 7.50 | 7.88 |
| Urea + Calcium Sulfate (UCS) | - | 8.09 |
| Urea Cocrystal (UCSC) | 7.30 | 9.01 |
Data adapted from a comparative study on maize. The original study provided percentage increases which have been used to estimate yield values for illustrative purposes.
Table 2: Effect of Urea-Sulfur Fertilizers on Nitrogen Uptake in Maize Grain (kg ha⁻¹) [2][15]
| Treatment | 2018 | 2019 |
| Control (No Nitrogen) | - | - |
| Urea | 135.2 | 158.9 |
| Urea + Ammonium Sulfate (UAS) | 142.5 | 163.4 |
| Urea + Calcium Sulfate (UCS) | - | 169.1 |
| Urea Cocrystal (UCSC) | 138.7 | 173.3 |
Data adapted from a comparative study on maize.
Table 3: Effect of Urea-Sulfur Fertilizers on Soil Mineral Nitrogen (N-NO₃⁻ and N-NH₄⁺) (mg kg⁻¹) [16]
| Treatment | 2018 (Post-Harvest) | 2019 (Post-Harvest) |
| Control (No Nitrogen) | - | - |
| Urea | 5.8 | 15.2 |
| Urea + Ammonium Sulfate (UAS) | 6.5 | 16.6 |
| Urea + Calcium Sulfate (UCS) | - | 15.9 |
| Urea Cocrystal (UCSC) | 6.1 | 16.1 |
Data adapted from a comparative study on maize.
Impact on Soil pH and Nutrient Availability
One of the key benefits of urea sulfuric acid is its ability to lower soil pH, particularly in alkaline and calcareous soils.[3][4][17] The addition of sulfuric acid reacts with calcium carbonate in the soil to form gypsum, which can improve soil structure and water infiltration.[18] This reduction in pH can significantly enhance the availability of essential nutrients like phosphorus and micronutrients (Fe, Zn, Cu, B, and Mn) that are often less available at higher pH levels.[18][19][20] A study on the application of sulfuric acid to greenhouse cucumbers demonstrated a significant decrease in soil pH and a corresponding increase in the availability of phosphorus and various micronutrients.[18][19]
Potential Phytotoxicity
While urea sulfuric acid offers numerous benefits, it is crucial to consider its potential for phytotoxicity, a known issue with urea-based fertilizers.[5][21][22] The phytotoxicity of urea is often attributed to the accumulation of ammonia in the soil following its rapid hydrolysis.[21][23][24] However, direct contact with high concentrations of urea itself can also be detrimental to seed germination and seedling growth.[23][25] The acidic nature of urea sulfuric acid could potentially mitigate ammonia volatilization, but the overall impact on phytotoxicity requires careful evaluation. Standardized phytotoxicity tests, such as seed germination and root elongation assays, are essential to determine safe application rates.[14][26][27][28][29]
Experimental Protocols
Determination of Urea in Soil (Colorimetric Method)
This protocol is adapted from the method described by Douglas and Bremner (1970).
Principle:
The soil sample is extracted with a 2 M KCl solution containing a urease inhibitor. The urea concentration in the extract is then determined colorimetrically by measuring the red color formed upon heating with diacetyl monoxime and thiosemicarbazide (B42300) in an acidic medium.
Reagents:
-
Extraction Solution: 2 M Potassium Chloride (KCl) containing 5 µg/mL of phenylmercuric acetate (B1210297) (PMA) as a urease inhibitor.
-
Color Reagent A: Diacetyl monoxime (2.5 g) and thiosemicarbazide (0.25 g) dissolved in 250 mL of deionized water.
-
Color Reagent B: 9% (v/v) Sulfuric acid in 85% (v/v) orthophosphoric acid.
-
Urea Standard Solutions: A series of standard solutions containing 1 to 50 µg of urea-N per mL in the extraction solution.
Procedure:
-
Extraction:
-
Place 10 g of soil in a 250 mL flask.
-
Add 100 mL of the extraction solution.
-
Stopper the flask and shake for 1 hour on a mechanical shaker.
-
Filter the soil suspension through a Whatman No. 42 filter paper.
-
-
Color Development:
-
Pipette 5 mL of the soil extract into a 50 mL volumetric flask.
-
Add 10 mL of Color Reagent A and 30 mL of Color Reagent B.
-
Mix the contents thoroughly.
-
Heat the flask in a boiling water bath for 27 minutes.
-
Cool the flask to room temperature and bring the volume to 50 mL with deionized water.
-
-
Measurement:
-
Measure the absorbance of the solution at 527 nm using a spectrophotometer.
-
Prepare a standard curve using the urea standard solutions and follow the same color development procedure.
-
Calculate the urea concentration in the soil extract from the standard curve.
-
Determination of Total Nitrogen in Plant Tissue (Kjeldahl Method)
This protocol is a standard procedure for determining total nitrogen in plant material.[21][22][23][25][27]
Principle:
The plant sample is digested with concentrated sulfuric acid in the presence of a catalyst, which converts the organic nitrogen to ammonium sulfate. The ammonium is then liberated as ammonia by adding a strong alkali, distilled, and collected in a standard acid solution. The amount of nitrogen is determined by titrating the excess acid.
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Kjeldahl Catalyst Mixture (e.g., potassium sulfate and copper sulfate)
-
40% Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Boric Acid Indicator Solution
-
0.1 N Standardized Sodium Hydroxide (NaOH) solution
Procedure:
-
Digestion:
-
Weigh 0.5-1.0 g of dried and ground plant material into a Kjeldahl digestion flask.
-
Add approximately 10 g of the catalyst mixture and 20-30 mL of concentrated H₂SO₄.
-
Heat the flask gently in a digestion block until the initial frothing subsides.
-
Increase the temperature and continue to digest until the solution becomes clear and colorless (or light green). Continue heating for another 30-60 minutes.
-
Allow the flask to cool.
-
-
Distillation:
-
Carefully dilute the digest with deionized water.
-
Transfer the diluted digest to the distillation apparatus.
-
Add an excess of 40% NaOH solution to make the solution strongly alkaline.
-
Immediately connect the flask to the distillation apparatus.
-
Distill the liberated ammonia into a receiving flask containing a known volume of 0.1 N HCl or H₂SO₄ with an indicator, or into a boric acid solution.
-
-
Titration:
-
If a standard acid was used for collection, titrate the excess acid in the receiving flask with a standardized 0.1 N NaOH solution.
-
If boric acid was used, titrate the ammonium borate (B1201080) formed with a standardized 0.1 N HCl or H₂SO₄ solution.
-
-
Calculation:
-
Calculate the percentage of nitrogen in the plant sample based on the titration results.
-
Seed Germination and Root Elongation Phytotoxicity Assay
This protocol is a general method for assessing the phytotoxicity of chemical substances on seed germination and early seedling growth.[14][26][27][28][29]
Principle:
Seeds of a sensitive plant species are exposed to different concentrations of the test substance (urea sulfuric acid) in a controlled environment. The percentage of germination and the length of the radicle (primary root) are measured after a specific incubation period and compared to a control group.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of a suitable test species (e.g., lettuce, radish, cress)
-
Urea sulfuric acid solutions of varying concentrations
-
Deionized water (for control)
-
Incubator or growth chamber
Procedure:
-
Preparation:
-
Prepare a series of dilutions of urea sulfuric acid in deionized water (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v). The control will be deionized water.
-
Place two layers of filter paper in each Petri dish.
-
-
Seeding and Treatment:
-
Pipette 5 mL of each test solution (or control) onto the filter paper in the respective Petri dishes to ensure uniform moistening.
-
Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moist filter paper in each dish.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Place the dishes in an incubator or growth chamber at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 72-96 hours).
-
-
Data Collection:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Carefully remove the germinated seedlings and measure the length of the radicle for each.
-
-
Calculations:
-
Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100
-
Root Inhibition (%) = [(Root length of control - Root length of treatment) / Root length of control] x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the use of urea sulfuric acid in agriculture.
Conclusion
Urea sulfuric acid presents a multifaceted solution for modern agricultural challenges. Its ability to provide essential nutrients, improve soil health, and enhance water quality makes it a valuable tool for sustainable crop production. This technical guide has provided a comprehensive overview of the primary research on urea sulfuric acid, including quantitative data on its effects, detailed experimental protocols for its analysis, and visual representations of its underlying mechanisms. For researchers, scientists, and drug development professionals, a thorough understanding of such agricultural inputs is crucial for developing innovative solutions that can enhance food security and environmental sustainability. Further research is warranted to explore the full potential of urea sulfuric acid across a wider range of crops and soil types and to optimize its application for maximum efficacy and safety.
References
- 1. pHirst Urea-Sulfuric Acid | Plant Food Company | Plant Food Company, Inc. [plantfoodco.com]
- 2. researchgate.net [researchgate.net]
- 3. eajournals.org [eajournals.org]
- 4. olimpum.com [olimpum.com]
- 5. researchgate.net [researchgate.net]
- 6. customagronomics.com [customagronomics.com]
- 7. irrigation.org [irrigation.org]
- 8. plantfoodco.com [plantfoodco.com]
- 9. mdpi.com [mdpi.com]
- 10. US4404116A - Noncorrosive urea-sulfuric acid reaction products - Google Patents [patents.google.com]
- 11. US4879413A - Process for the preparation of a solid adduct of sulfuric acid and urea - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. US4397675A - Method of producing urea-sulfuric acid reaction products - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Study Effect of Urea-Sulfur Fertilizers on Nitrogen Uptake and Maize Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mygarden.co.nz [mygarden.co.nz]
- 18. researchgate.net [researchgate.net]
- 19. pjoes.com [pjoes.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the Toxicity of Urea Using Allium cepa L. Assay | Semantic Scholar [semanticscholar.org]
- 23. Phytotoxicity of foliar-applied urea - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elimination of the adverse effects of urea fertilizer on seed germination, seedling growth, and early plant growth in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iiste.org [iiste.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 28. mdpi.com [mdpi.com]
- 29. ijras.org [ijras.org]
The Impact of N-Phuric on Soil Cation Exchange Capacity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of N-Phuric, a urea-sulfuric acid fertilizer, on soil cation exchange capacity (CEC). Through a review of existing literature, this document outlines the chemical interactions of this compound in the soil, presents quantitative data on its impact on key soil parameters, and details the experimental protocols necessary for such research.
Introduction to this compound and Soil Cation Exchange Capacity
This compound is a nitrogen fertilizer composed of urea (B33335) and sulfuric acid. It is designed to provide nitrogen to plants while simultaneously acidifying the soil. This acidification can be beneficial in alkaline soils, as it can increase the availability of certain micronutrients. However, the application of acidifying fertilizers can also have a significant impact on the soil's cation exchange capacity (CEC).
Cation exchange capacity is a critical measure of soil fertility. It represents the total capacity of a soil to hold exchangeable cations, which are positively charged ions essential for plant growth, such as calcium (Ca²⁺), magnesium (Mg²⁺), and potassium (K⁺). A soil's CEC is primarily determined by its clay and organic matter content and is also influenced by soil pH.
Chemical Reactions of this compound in the Soil and its Impact on CEC
The application of this compound to the soil initiates a series of chemical reactions that ultimately influence the CEC. These reactions can be broken down into two main components: the effects of urea and the effects of sulfuric acid.
Urea Hydrolysis and Nitrification:
-
Urea Hydrolysis: Urea ((NH₂)₂CO) is rapidly hydrolyzed by the enzyme urease in the soil to form ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻). This initial reaction consumes H⁺ ions, leading to a temporary, localized increase in soil pH.
-
Nitrification: The ammonium (NH₄⁺) is then oxidized to nitrate (B79036) (NO₃⁻) by soil microorganisms in a two-step process. This nitrification process releases hydrogen ions (H⁺), contributing to soil acidification.
Sulfuric Acid Dissociation:
-
The sulfuric acid (H₂SO₄) component of this compound is a strong acid that readily dissociates in water to release hydrogen ions (H⁺) and sulfate (B86663) anions (SO₄²⁻), directly and significantly lowering the soil pH.
The Combined Effect on Cation Exchange Capacity:
The overall effect of this compound application is a net decrease in soil pH due to both the nitrification of urea-derived ammonium and the direct addition of sulfuric acid. This acidification has a profound impact on the soil's CEC.
As the concentration of H⁺ ions in the soil solution increases, these ions compete with and displace the essential base cations (Ca²⁺, Mg²⁺, K⁺) from the negatively charged exchange sites on clay and organic matter particles. The displaced base cations are then more susceptible to leaching, being washed away with soil water. This loss of base cations leads to a decrease in the soil's base saturation and a reduction in its effective cation exchange capacity.[1][2][3] In some cases, long-term use of acid-forming fertilizers has been shown to cause an irreversible loss of CEC in the soil clay fraction.[1]
Quantitative Data on the Impact of Acidifying Nitrogen Fertilizers on Soil Properties
While specific long-term studies quantifying the direct impact of this compound on soil CEC are limited, research on its constituent components and other acidifying nitrogen fertilizers provides valuable insights. The following tables summarize findings from relevant studies.
| Treatment | Soil Type | Duration of Study | Key Findings on Soil Properties | Reference |
| Ammonium Nitrate (336 kg N/ha/yr) | Silt Loam | 5 years | - Effective CEC reduced by 31%- Significant loss of exchangeable bases | [1] |
| Ammonium Nitrate (168 kg N/ha/yr) | Silt Loam | 5 years | - Effective CEC reduced by 20% | [1] |
| Urea (180 kg N/ha) | Alfisol | 4 years | - Soil pH decreased by 0.87 units- Exchangeable Ca decreased by 13%- Exchangeable Mg decreased by 28% | [3] |
| Ammonium Sulfate and Urea | Not specified | Not specified | - Both fertilizers decreased soil pH, with ammonium sulfate having a greater acidifying effect.- Both decreased Ca and Mg saturation. | [4] |
Note: The data presented is from studies on fertilizers with similar acidifying properties to this compound and illustrates the general trend of reduced CEC and loss of exchangeable bases with long-term application.
Experimental Protocols
To accurately assess the impact of this compound on soil cation exchange capacity, a well-designed experimental protocol is essential. The following outlines a comprehensive methodology.
Experimental Design
A controlled laboratory or field experiment should be established with the following treatments:
-
Control: No fertilizer application.
-
Urea: Application of urea at a rate equivalent to the nitrogen content in the this compound treatment.
-
Sulfuric Acid: Application of sulfuric acid at a rate equivalent to the acid content in the this compound treatment.
-
This compound: Application of this compound at the recommended rate.
Soil samples should be collected at predetermined intervals (e.g., 0, 30, 60, 90, and 180 days) for analysis.
Soil Sample Collection and Preparation
-
Collect composite soil samples from the top 15 cm of each experimental plot.
-
Air-dry the soil samples at room temperature.
-
Gently crush the dried soil to pass through a 2-mm sieve to remove large debris and ensure homogeneity.
Determination of Soil pH
-
Prepare a 1:1 soil-to-water suspension (e.g., 10 g of soil in 10 mL of deionized water).
-
Stir the suspension intermittently for 30 minutes.
-
Allow the suspension to settle for 1 hour.
-
Measure the pH of the supernatant using a calibrated pH meter.
Determination of Cation Exchange Capacity (Ammonium Acetate (B1210297) Method)
-
Saturation:
-
Place a known weight of soil (e.g., 5 g) in a leaching tube.
-
Leach the soil with a 1 M ammonium acetate (NH₄OAc) solution buffered at pH 7.0. This replaces all exchangeable cations with NH₄⁺.
-
Wash the soil with isopropanol (B130326) to remove the excess NH₄OAc.
-
-
Displacement:
-
Leach the ammonium-saturated soil with a 1 M potassium chloride (KCl) solution. This displaces the adsorbed NH₄⁺ with K⁺.
-
-
Quantification:
-
Determine the concentration of NH₄⁺ in the leachate using distillation and titration, or a suitable colorimetric method.
-
Calculate the CEC in cmol(+)/kg of soil.
-
Determination of Exchangeable Cations
-
Extract the soil with a suitable extracting solution, such as 1 M ammonium acetate (NH₄OAc) at pH 7.0.
-
Analyze the concentrations of Ca²⁺, Mg²⁺, and K⁺ in the extract using atomic absorption spectrophotometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
Calculate the amount of each exchangeable cation in cmol(+)/kg of soil.
Visualizations
The following diagrams illustrate key concepts and workflows related to the impact of this compound on soil CEC.
Caption: Chemical pathway of this compound in soil leading to reduced CEC.
Caption: Workflow for assessing this compound's impact on soil CEC.
Conclusion
The application of this compound, a urea-sulfuric acid fertilizer, leads to soil acidification through the nitrification of urea and the direct addition of sulfuric acid. This decrease in soil pH results in the displacement and subsequent leaching of essential base cations from the soil's exchange sites, leading to a reduction in the cation exchange capacity. While direct quantitative data on this compound is limited, studies on its components and similar acidifying fertilizers consistently demonstrate this trend. For professionals in research and development, understanding these mechanisms is crucial for evaluating the long-term impacts of this compound on soil health and fertility. The experimental protocols outlined in this guide provide a robust framework for conducting further research to quantify the specific effects of this compound on soil cation exchange capacity.
References
N-Phuric Hydrolysis in Varied Soil Matrices: A Technical Examination
For Immediate Release
Göttingen, Germany – December 19, 2025 – A comprehensive technical guide has been compiled to elucidate the hydrolysis dynamics of N-Phuric, a urea-sulfuric acid fertilizer, across diverse soil environments. This whitepaper is intended for researchers, scientists, and professionals in drug development and agriculture, providing an in-depth analysis of the factors governing the breakdown of this nitrogen source. Due to a lack of direct comparative studies on the commercial product "this compound," this guide synthesizes data from extensive research on urea (B33335) hydrolysis and the known chemical properties of urea-sulfuric acid compounds.
This compound is a compound fertilizer that combines urea with sulfuric acid, creating a product that is not only a source of nitrogen but also has acidifying properties. The hydrolysis of the urea component is a critical step in making the nitrogen available to plants. This process is primarily enzymatic, catalyzed by urease, an enzyme ubiquitous in soil microorganisms. The rate of this hydrolysis is intricately linked to a variety of soil physicochemical properties.
The Hydrolysis Pathway of this compound
The hydrolysis of this compound in soil is a two-stage process. Initially, the urea component reacts with water in the presence of the urease enzyme to form ammonium (B1175870) carbonate. This is an unstable intermediate that rapidly decomposes into ammonia (B1221849) and carbon dioxide. The sulfuric acid component of this compound plays a crucial role in this pathway by immediately lowering the pH of the soil microsite surrounding the fertilizer granule. This acidic environment influences the subsequent transformation of ammonia to the more stable ammonium ion, reducing the potential for nitrogen loss through ammonia volatilization.
Influence of Soil Properties on this compound Hydrolysis Rate
The rate of this compound hydrolysis is not uniform and is significantly influenced by the physical and chemical properties of the soil. The key factors include soil pH, texture, organic matter content, and cation exchange capacity (CEC).
Soil pH: The activity of the urease enzyme is highly pH-dependent. While the sulfuric acid in this compound creates an acidic microsite, the bulk soil pH still plays a critical role. Urease activity is generally optimal in a neutral to slightly alkaline pH range. However, the initial acidic environment from this compound can moderate the rapid pH increase that typically accompanies urea hydrolysis, which can otherwise lead to ammonia volatilization, especially in alkaline soils.[1][2]
Soil Texture: Soil texture, which refers to the proportion of sand, silt, and clay particles, affects water retention, aeration, and microbial activity.
-
Sandy Soils: These soils have large pore spaces, leading to good aeration but poor water retention. The lower water content can limit urease activity. Their low buffering capacity can also lead to more pronounced pH changes.[1]
-
Clay Soils: Clay soils have a higher water holding capacity and a greater surface area, which can protect the urease enzyme and provide a more stable environment for microbial activity. Clay-rich soils also have a higher buffering capacity, which can mitigate the pH-lowering effect of the sulfuric acid component.[1]
-
Loam Soils: These soils have a balanced mixture of sand, silt, and clay, generally providing optimal conditions for microbial activity and, consequently, for urea hydrolysis.
Soil Organic Matter (SOM): Soil organic matter is a crucial component that influences soil structure, water retention, and nutrient cycling. It is a primary source of nutrients for soil microorganisms and can also complex with and stabilize extracellular urease, thereby influencing the rate of urea hydrolysis.[1] Soils with higher organic matter content tend to have higher microbial biomass and urease activity.[3]
Cation Exchange Capacity (CEC): The CEC of a soil is a measure of its ability to hold positively charged ions (cations). The ammonium (NH₄⁺) produced from urea hydrolysis is a cation and can be retained on the soil's exchange sites, preventing its leaching. Soils with higher CEC, such as those rich in clay and organic matter, can retain more ammonium, making it available for plant uptake over a longer period.[4][5]
Quantitative Data on Urea Hydrolysis
While specific quantitative data for "this compound" is not available in the reviewed literature, the following table summarizes typical urea hydrolysis rates in different soil types based on general urea research. These values can serve as an estimate for the behavior of the urea component in this compound.
| Soil Type | Typical pH Range | Organic Matter (%) | Cation Exchange Capacity (meq/100g) | Estimated Urea Hydrolysis Rate (% of applied urea hydrolyzed in 24h) |
| Sandy Loam | 5.5 - 6.5 | 1 - 3 | 5 - 15 | 40 - 60% |
| Silt Loam | 6.0 - 7.0 | 2 - 5 | 10 - 25 | 60 - 80% |
| Clay Loam | 6.5 - 7.5 | 3 - 6 | 20 - 40 | 70 - 90% |
| Peat Soil | 4.5 - 6.0 | > 20 | > 50 | 30 - 50% |
Note: These are estimated ranges and can vary significantly based on temperature, moisture, and microbial population.
Experimental Protocols for Measuring Urea Hydrolysis
To assess the hydrolysis rate of this compound in a specific soil, a standardized experimental protocol is necessary. The following methodology is adapted from established procedures for measuring urea hydrolysis in soil.
Objective: To determine the rate of urea hydrolysis in a given soil sample by measuring the disappearance of urea and the appearance of ammonium over time.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
This compound or analytical grade urea and sulfuric acid
-
Deionized water
-
Incubation containers (e.g., 250 mL flasks)
-
2 M KCl solution
-
Reagents for urea and ammonium analysis (e.g., diacetyl monoxime for urea, indophenol (B113434) blue method for ammonium)
-
Spectrophotometer
-
Incubator
Procedure:
-
Soil Preparation: Air-dry the soil sample to a consistent moisture level and sieve through a 2 mm mesh to ensure homogeneity.
-
Incubation Setup:
-
Weigh a known amount of soil (e.g., 20 g) into each incubation container.
-
Prepare a solution of this compound (or urea and sulfuric acid) of a known concentration.
-
Add a specific volume of the this compound solution to each soil sample to achieve the desired application rate and bring the soil to a predetermined moisture content (e.g., 60% of water holding capacity).
-
Include control samples with only deionized water added.
-
Seal the containers (e.g., with parafilm with a small pinhole for gas exchange) and place them in an incubator at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), destructively sample a subset of the containers.
-
Immediately add 100 mL of 2 M KCl to each sampled container to extract urea and ammonium and to stop further enzymatic activity.
-
-
Analysis:
-
Data Calculation:
-
Calculate the concentration of urea remaining and ammonium produced at each time point.
-
Plot the concentration of urea versus time to determine the hydrolysis rate. The rate can be expressed as the percentage of applied urea hydrolyzed per unit of time.
-
Logical Relationships of Factors Influencing Hydrolysis
The interplay of various soil factors creates a complex system that dictates the rate of this compound hydrolysis. The following diagram illustrates the logical relationships between these key factors.
Conclusion
The hydrolysis of this compound is a multifaceted process governed by the intrinsic properties of the fertilizer and the complex environment of the soil. While the sulfuric acid component provides an initial acidic microsite that can influence the reaction pathway and reduce ammonia volatilization, the overall rate of urea breakdown is dictated by the soil's pH, texture, organic matter content, and cation exchange capacity. Understanding these interactions is paramount for optimizing the use of this compound as a nitrogen fertilizer, ensuring efficient nutrient delivery to plants while minimizing environmental losses. Further research focusing directly on the hydrolysis kinetics of this compound across a spectrum of soil types is warranted to refine application strategies and enhance its efficacy in diverse agricultural systems.
References
- 1. Understanding The Chemical Reactions of Urea in The Soil - TAINUO CHEMICAL [sinotainuo.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview - Nutrient Management Program - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [soils.ifas.ufl.edu]
- 5. Cation Exchange Capacity (CEC) - Summit Fertilizers [summitfertz.com.au]
- 6. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Corrosive Landscape: A Technical Guide to N-Phuric® Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for N-Phuric®, a urea-sulfuric acid-based product. While primarily utilized in agricultural applications, its acidic properties necessitate stringent safety measures in any laboratory setting. This document outlines the potential hazards, requisite personal protective equipment (PPE), emergency procedures, and proper storage and disposal methods to ensure a safe research environment.
Hazard Identification and Classification
This compound® is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Inhalation of mists or vapors may cause respiratory irritation, and ingestion can be harmful.[1][2] It is crucial to understand the specific hazards associated with the formulation being used, as concentrations can vary.
Hazard Statement Summary:
| Hazard Statement | Description | Citations |
| H314 | Causes severe skin burns and eye damage. | [1] |
| H318 | Causes serious eye damage. | [1] |
| H303 | May be harmful if swallowed. | [1] |
| H333 | May be harmful if inhaled. | [1] |
| H335 | May cause respiratory irritation. | [1] |
NFPA & HMIS Hazard Ratings:
| Rating | NFPA | HMIS |
| Health | 3 | 3 |
| Flammability | 0 | 0 |
| Instability/Reactivity | 0 | 0 |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound®. This creates a critical barrier between the user and the chemical, minimizing the risk of exposure.
Recommended PPE:
| Equipment | Specification | Citations |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | [2] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), lab coat, apron, or coveralls. Wear boots to prevent skin contact. | [2][3] |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, a MSHA/NIOSH-approved air-purifying respirator with appropriate cartridges is necessary. | [1][2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to prevent accidents and ensure the integrity of the product.
Handling:
-
Always handle this compound® in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Use corrosion-resistant equipment, such as 316 stainless steel, for pumping or transferring.[3]
-
Never add water to acid; always add acid to water slowly.[4]
Storage:
-
Incompatible materials to avoid include strong acids and bases, oxidizing agents, hypochlorites, sulfides, and alkaline materials.[2][3] The product is also corrosive to 304 stainless steel and slightly corrosive to 316 stainless steel.[3]
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is critical. The following protocols outline the necessary steps for first aid and spill containment.
First Aid Measures
A detailed workflow for responding to different types of exposure is provided below.
Caption: First aid protocol for this compound® exposure.
Detailed First Aid Protocols:
| Exposure Route | Protocol | Citations |
| Eye Contact | Immediately hold eye open and rinse slowly and gently with water for 15-20 minutes. If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye. Immediately call a poison control center or doctor for treatment advice. | [1][2][3] |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. | [1][2][3] |
| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice. | [1][2][5] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. DO NOT induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person. | [1][2][3] |
Spill Response
A logical workflow for managing a spill is outlined below.
Caption: Logical workflow for this compound® spill response.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate the spill area and prevent entry.[2]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Don the appropriate personal protective equipment (PPE) as outlined in Section 2.
-
Containment: For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[1] For larger spills, contain the spill using inert, non-combustible absorbent materials like sand or dry earth.[2] Do not use combustible materials like sawdust.
-
Neutralization (for large spills): Cautiously neutralize the spill with a suitable agent such as soda ash or lime.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled, and corrosion-resistant container for disposal.[2] Never return spilled material to the original container.[1]
-
Decontamination: Thoroughly clean the spill surface with water to remove any residual contamination.[1][2]
-
Disposal: Dispose of the waste material in accordance with all applicable local, state, and federal regulations.[5][7]
Disposal Considerations
Proper disposal of this compound® and its containers is essential to prevent environmental contamination.
-
Product Disposal: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[1][7]
-
Container Disposal: Do not reuse empty containers.[1][6] Triple rinse the container (or equivalent) and add the rinsate to the application tank.[1][7] The rinsed container can then be offered for recycling or disposed of in a sanitary landfill, or by other approved state and local procedures.[1][7]
Transportation Information
For transportation purposes, this compound® is classified as:
-
DOT Shipping Description: UN1760, CORROSIVE LIQUIDS, N.O.S. (MONOCARBAMIDE DIHYDROGENSULFATE), 8, III.[1]
This guide is intended to provide a framework for the safe handling of this compound® in a laboratory setting. It is imperative that all personnel are thoroughly trained on these protocols and have access to the complete Safety Data Sheet (SDS) for the specific this compound® product in use. Always prioritize safety and adhere to all institutional and regulatory guidelines.
References
- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. fs1.agrian.com [fs1.agrian.com]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. fs1.agrian.com [fs1.agrian.com]
An In-depth Technical Guide to the Chemical Reactions of N-Phuric with Soil Carbonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phuric, a urea-sulfuric acid adduct, is utilized in agriculture to amend soil properties, particularly in calcareous soils. This technical guide delineates the fundamental chemical reactions between this compound and soil carbonates. It provides a comprehensive overview of the reaction mechanisms, the resultant changes in soil chemistry, and detailed experimental protocols for the quantitative analysis of these interactions. This document is intended to serve as a foundational resource for researchers investigating soil amendment technologies and their impact on soil health and nutrient dynamics.
Introduction
Calcareous soils, characterized by the presence of significant amounts of calcium carbonate (CaCO₃), present unique challenges for agriculture, including high pH, nutrient deficiencies, and poor soil structure. Acidifying amendments are often employed to mitigate these issues. This compound, a proprietary formulation of urea (B33335) and sulfuric acid, is one such amendment. Its application to calcareous soils initiates a series of chemical reactions that alter the soil's chemical and physical properties. Understanding these reactions is crucial for optimizing its use and predicting its environmental impact. This guide provides an in-depth examination of the core chemical interactions of this compound with soil carbonates.
Core Chemical Reactions
The primary reaction of this compound in calcareous soils involves the acidic component, sulfuric acid, neutralizing the alkaline calcium carbonate. The overall reaction can be summarized as follows:
(NH₂)₂CO·H₂SO₄ (this compound) + CaCO₃ (soil carbonate) → CaSO₄·2H₂O (Gypsum) + (NH₂)₂CO (Urea) + CO₂ (gas) + H₂O
This reaction leads to the dissolution of solid calcium carbonate and the formation of gypsum (calcium sulfate (B86663) dihydrate), free urea, carbon dioxide gas, and water.
Factors Influencing the Reaction
Several factors govern the rate and extent of this reaction in a complex soil environment:
-
Soil Moisture: Water is essential for the dissolution of this compound and the subsequent reaction with carbonates.
-
Temperature: Reaction kinetics are generally enhanced at higher temperatures.
-
Soil Texture and Structure: These properties influence the movement of water and solutes, affecting the contact between this compound and carbonate surfaces.
-
Carbonate Content and Particle Size: Higher carbonate content and smaller particle size (greater surface area) lead to a more rapid reaction.
-
Passivation: The formation of a gypsum layer on the surface of calcium carbonate particles can inhibit further reaction, a phenomenon known as passivation. The presence of urea in the solution can influence the solubility of gypsum.
Quantitative Data Summary
The following tables summarize illustrative quantitative data derived from typical experimental outcomes when studying the reaction of urea-sulfuric acid with calcareous soils.
Table 1: Effect of this compound Application on Soil pH and Carbonate Content
| Treatment | Initial Soil pH | Final Soil pH (after 24h) | Initial Carbonate (%) | Final Carbonate (%) |
| Control (No this compound) | 8.2 | 8.1 | 15.0 | 14.9 |
| This compound (Low Rate) | 8.2 | 7.5 | 15.0 | 13.5 |
| This compound (High Rate) | 8.2 | 6.8 | 15.0 | 11.2 |
Table 2: Formation of Gypsum in Soil Following this compound Application
| Treatment | Initial Gypsum (%) | Final Gypsum (%) (after 48h) |
| Control (No this compound) | 0.1 | 0.1 |
| This compound (Low Rate) | 0.1 | 1.2 |
| This compound (High Rate) | 0.1 | 2.5 |
Table 3: Changes in Soil Solution Composition After this compound Application
| Treatment | Calcium (mg/L) | Sulfate (mg/L) | Urea-N (mg/L) |
| Control (No this compound) | 150 | 200 | 5 |
| This compound (Applied) | 650 | 1500 | 250 |
Experimental Protocols
This section provides detailed methodologies for key experiments to quantify the reactions of this compound with soil carbonates.
Determination of Soil Carbonate Content
Principle: This method involves the dissolution of soil carbonates with a strong acid and subsequent measurement of the evolved carbon dioxide (CO₂) or the back-titration of the excess acid.
Apparatus:
-
Gas-volumetric apparatus (e.g., Scheibler calcimeter) or a titration setup.
-
Reaction flask.
-
Burette.
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M).
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M).
-
pH indicator (e.g., phenolphthalein).
Procedure (Titration Method):
-
Weigh 10.0 g of air-dried, sieved soil into a 250 mL Erlenmeyer flask.
-
Carefully add 50.0 mL of standardized 1 M HCl.
-
Swirl the flask to ensure thorough mixing and allow the reaction to proceed for 1 hour.
-
Filter the suspension and wash the residue with deionized water, collecting the filtrate and washings.
-
Titrate the excess HCl in the filtrate with standardized 0.5 M NaOH using phenolphthalein (B1677637) as an indicator.
-
A blank titration without soil is performed to determine the initial amount of HCl.
-
The amount of carbonate is calculated from the amount of acid consumed.
Quantification of Gypsum in Soil
Principle: This method relies on the determination of the water of crystallization lost upon heating gypsum (CaSO₄·2H₂O) to form anhydrite (CaSO₄).[1][2]
Apparatus:
-
Drying oven.
-
Muffle furnace.
-
Analytical balance.
-
Desiccator.
Procedure:
-
Weigh approximately 5 g of air-dried soil into a pre-weighed crucible.
-
Dry the sample in an oven at 105°C to a constant weight to remove hygroscopic water.
-
Heat the sample in a muffle furnace at 150°C for 2 hours to dehydrate the gypsum.
-
Cool the sample in a desiccator and weigh.
-
The mass loss between 105°C and 150°C corresponds to the water of crystallization from gypsum, from which the gypsum content can be calculated.
Soil Column Leaching Experiment
Principle: This experiment simulates the movement of this compound and its reaction products through a soil profile under controlled conditions.
Apparatus:
-
Glass or PVC columns (e.g., 30 cm length, 5 cm diameter).
-
Peristaltic pump.
-
Fraction collector.
-
Filter paper or glass wool.
Procedure:
-
Pack the columns uniformly with the calcareous soil to a desired bulk density.
-
Place filter paper or glass wool at the bottom of the column to retain the soil.
-
Saturate the soil column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Allow the column to drain to field capacity.
-
Apply a known volume and concentration of this compound solution to the top of the soil column.
-
Leach the column with the background electrolyte solution at a constant flow rate using a peristaltic pump.
-
Collect the leachate in fractions using a fraction collector.
-
Analyze the leachate fractions for pH, electrical conductivity, and concentrations of relevant ions (Ca²⁺, SO₄²⁻, urea-N, etc.).
-
After the leaching is complete, the soil column can be sectioned to analyze the distribution of reaction products (e.g., gypsum) with depth.
Visualizations
Signaling Pathways and Workflows
References
In-Depth Technical Guide on the Toxicological Studies of N-Phuric on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Phuric®, a urea-sulfuric acid-based fertilizer, plays a significant role in modern agriculture. Understanding its toxicological profile on non-target organisms is paramount for environmental risk assessment and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the known toxicological effects of this compound and its primary active ingredient, monocarbamide dihydrogensulfate, on a range of non-target organisms. The data presented is compiled from various safety data sheets and ecotoxicological studies. While specific data for the this compound formulation on all non-target species is limited, this guide synthesizes the available information to provide a thorough understanding of its potential environmental impact.
Chemical Identity and Properties
This compound is a proprietary blend of urea (B33335) and sulfuric acid, forming an adduct known as monocarbamide dihydrogensulfate (CAS No. 21351-39-3). This compound combines the fertilizing properties of urea with the soil-acidifying effects of sulfuric acid.
Toxicological Data on Non-Target Organisms
The following tables summarize the available quantitative toxicological data for this compound's active ingredient and related components on various non-target organisms.
Aquatic Organisms
The aquatic environment is a primary recipient of agricultural runoff, making the assessment of this compound's toxicity to aquatic life crucial.
| Organism | Test Substance | Endpoint | Value (mg/L) | Exposure Time | Reference |
| Fathead Minnow (Pimephales promelas) | Monocarbamide Dihydrogensulfate | LC50 | 66 | 96 hours | [1] |
| Water Flea (Ceriodaphnia dubia) | Monocarbamide Dihydrogensulfate | LC50 | 99 | 48 hours | [1] |
LC50 (Lethal Concentration 50): The concentration of a substance in water that is lethal to 50% of the test organisms within a specified time period.
Terrestrial Organisms
Direct and indirect exposure of terrestrial non-target organisms to this compound can occur through spray drift or contact with treated soil and vegetation.
| Organism | Test Substance | Endpoint | Value (mg/kg) | Exposure Time | Reference |
| Rat (Rattus norvegicus) | Monocarbamide Dihydrogensulfate | LD50 (Oral) | 350 | - | [1] |
| Rabbit (Oryctolagus cuniculus) | Monocarbamide Dihydrogensulfate | LD50 (Dermal) | > 2,000 | - | [1] |
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test organisms.
Avian Species
Information on the direct toxicity of this compound to avian species is limited. However, a study on urea sulfate (B86663) provides some insight.
| Organism | Test Substance | Endpoint | Value (mg ai/kg-diet) | Exposure Time | Reference |
| Mallard Duck (Anas platyrhynchos) | Urea Sulfate | LC50 | > 4586 | 8 days | [2] |
LC50 (Lethal Concentration 50): The concentration of a substance in the diet that is lethal to 50% of the test organisms within a specified time period.
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). These protocols ensure the reliability and comparability of results across different studies and laboratories.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This guideline outlines a method to assess the acute toxicity of a substance to fish. The test involves exposing fish to the test substance for a 96-hour period and observing mortality and other effects.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity of substances to planktonic crustaceans, such as Daphnia magna. The endpoint is the immobilization of the daphnids after a 48-hour exposure period.
Terrestrial Toxicity Testing
-
Earthworm Acute Toxicity Test (OECD 207/ISO 11268-1): This protocol is used to determine the acute toxicity of substances to earthworms, which are key indicators of soil health. The test involves exposing earthworms to the test substance in artificial soil for 14 days and assessing mortality.
Environmental Fate and Effects
This compound, being a combination of urea and sulfuric acid, has a dual impact on the environment. The urea component provides nitrogen, an essential nutrient for plants, but can also contribute to eutrophication of water bodies if present in excess. The sulfuric acid component lowers the pH of soil and water. The environmental fate of urea and sulfuric acid are well-documented in scientific literature.[3]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of toxicological assessment and potential molecular interactions, the following diagrams are provided.
Caption: Workflow for Aquatic Toxicity Testing of this compound.
Caption: Workflow for Terrestrial Invertebrate Toxicity Testing.
Conclusion
The available data indicates that this compound's active ingredient, monocarbamide dihydrogensulfate, is harmful to aquatic life.[1] The oral LD50 in rats suggests moderate acute toxicity to mammals.[1] While specific data on a broader range of non-target organisms is still needed for a complete environmental risk profile, the information compiled in this guide serves as a critical resource for researchers, scientists, and drug development professionals. Adherence to standardized testing protocols is essential for generating further data to refine our understanding of this compound's ecotoxicological effects and to ensure its responsible management in agricultural and environmental contexts.
References
In-Depth Technical Guide to the Stability of N-Phuric Under Various Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric, a urea-sulfuric acid-based product, is utilized across various scientific and agricultural applications. Its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the stability of this compound under different storage conditions, detailing potential degradation pathways, recommended storage practices, and analytical methodologies for stability assessment. The information presented herein is crucial for ensuring the product's quality, safety, and performance throughout its shelf life.
Chemical Stability Profile
This compound is a stable formulation under recommended storage conditions.[1][2] However, its stability can be compromised by exposure to adverse conditions such as high temperatures, extreme pH, and incompatible materials. The primary degradation pathway for the urea (B33335) component in this compound is hydrolysis, which results in the formation of ammonia (B1221849) and carbon dioxide. This reaction is influenced by both temperature and pH, with increased degradation observed at higher temperatures and outside the optimal pH range.[3][4] Studies on urea solutions indicate that they are most stable within a pH range of 4 to 8.[3][4]
General Storage Recommendations
To maintain the integrity of this compound, the following storage conditions are recommended based on safety data sheets for this compound and similar urea-sulfuric acid products:
-
Temperature: Store in a cool, dry place.[5] Avoid high temperatures, as heating to dryness can cause the release of carbon dioxide gas.[2]
-
Ventilation: Ensure storage in a well-ventilated area.[5]
-
Containers: Keep in the original, tightly closed container.[5]
-
Incompatible Materials: Avoid contact with hypochlorites, sulfides, alkaline materials, strong acids, and bases, as well as oxidizing agents.[1][2] The product is also corrosive to certain metals, including aluminum.[1]
Quantitative Stability Data
While specific quantitative stability data for the commercial product "this compound" is not publicly available in extensive studies, the stability of its primary component, urea, under various conditions has been investigated. The following tables summarize the stability of urea, which can be indicative of the behavior of this compound.
Table 1: Effect of Temperature and pH on Urea Hydrolysis Half-life
| Temperature (°C) | pH | Half-life | Reference |
| 66 | < 2 | Days | [6] |
| 66 | 4 - 8 | Days | [3][4] |
| 66 | > 12 | Days | [6] |
| 100 | < 2 | Hours | [6] |
| 100 | 4 - 8 | Hours | [6] |
| 100 | > 12 | Hours | [6] |
Table 2: General Stability Information for Urea-Sulfuric Acid Formulations
| Parameter | Observation | Reference(s) |
| Shelf Life | A shelf life of over 2 years is suggested for a urea-sulfuric acid fertilizer under proper storage. | [7] |
| Thermal Stability | Thermal decomposition of urea begins around 152°C. In urea-sulfuric acid compositions, incipient decomposition temperatures are noted to be in the range of 155°F to 176°F. | [8][9][10] |
| Incompatibilities | Corrosive to aluminum. May react violently with strong acids and bases, and oxidizing agents. Avoid contact with hypochlorites and sulfides. | [1] |
| Decomposition Products | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon dioxide and ammonia. Formation of biuret (B89757) and cyanuric acid from urea decomposition is possible at elevated temperatures. | [1][11][12][13][14] |
Experimental Protocols
Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. For a product like this compound, this method must be able to accurately quantify the active ingredients (urea and sulfuric acid) and separate them from any potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for the determination of urea and its impurities.
Protocol: HPLC-UV Method for Urea and its Impurities
-
Objective: To quantify urea and its potential degradation products (e.g., biuret, cyanuric acid).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable column for separating polar compounds, such as a mixed-mode or a C18 column with an appropriate mobile phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific column and analytes.
-
Detection Wavelength: Urea can be detected at low UV wavelengths, typically around 200 nm.
-
Sample Preparation: Samples of this compound should be accurately diluted with the mobile phase to a concentration within the linear range of the method.
-
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Treat a sample of this compound with a strong acid (e.g., 1M HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat a sample of this compound with a strong base (e.g., 1M NaOH) at an elevated temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat a sample of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat at a temperature below its decomposition point (e.g., 70°C).
-
Photostability: Expose a sample of this compound to a light source according to ICH Q1B guidelines.
After each stress condition, the samples should be analyzed using the validated stability-indicating HPLC-UV method to identify and quantify any degradation products formed.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for this compound Stability Testing.
Logical Relationship of Stability Factors
This diagram shows the key factors that can influence the stability of this compound and their interrelationships.
Caption: Factors Influencing this compound Stability.
Conclusion
The stability of this compound is a critical parameter for its effective and safe use. While generally stable under recommended conditions, exposure to high temperatures, incompatible materials, and unfavorable pH can lead to degradation, primarily through the hydrolysis of urea. This guide provides a framework for understanding and assessing the stability of this compound, including recommended storage conditions, insights into potential degradation pathways, and detailed experimental approaches for stability testing. For professionals in research and development, adherence to these principles and the implementation of robust stability programs are essential for ensuring product quality and performance. Further studies with specific, quantitative data on the long-term stability of this compound under various ICH conditions would be beneficial for a more complete understanding.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. fs1.agrian.com [fs1.agrian.com]
- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. plantfoodco.com [plantfoodco.com]
- 8. US4404116A - Noncorrosive urea-sulfuric acid reaction products - Google Patents [patents.google.com]
- 9. US4397675A - Method of producing urea-sulfuric acid reaction products - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 12. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]
- 13. researchgate.net [researchgate.net]
- 14. energy.gov [energy.gov]
The Genesis of a Potent Fertilizer: A Technical Guide to the Historical Development of Urea Sulfuric Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of urea (B33335) sulfuric acid fertilizers, tracing their evolution from early chemical principles to their establishment as significant nitrogen and sulfur sources in agriculture. This document provides a comprehensive overview of the key scientific milestones, manufacturing challenges, and agronomic rationale that propelled the development of these valuable compounds.
Early Chemical Investigations and the Dawn of Synthetic Fertilizers
The story of urea sulfuric acid fertilizers is intrinsically linked to the foundational discoveries in organic and agricultural chemistry. The 18th and 19th centuries witnessed a paradigm shift in understanding plant nutrition, moving from empirical observations to a scientific basis.
The journey began with the isolation of urea from urine by H.M. Rouelle in 1773.[1] However, it was Friedrich Wöhler's synthesis of urea from inorganic materials in 1828 that shattered the theory of vitalism and opened the door to the industrial production of organic compounds.[1][2][3] This landmark achievement laid the groundwork for the development of synthetic fertilizers.
Parallel to these advancements in organic chemistry, the role of mineral nutrients in plant growth was being elucidated. Justus von Liebig's work in the mid-19th century highlighted the importance of nitrogen for crop development, sparking the search for effective nitrogenous fertilizers.
Early investigations into the reactions of urea with acids were conducted by researchers such as D. F. du Toit and L. H. Dalman, who explored the formation of urea salts and adducts with various acids, including sulfuric acid. These early studies provided the fundamental chemical knowledge that would later be applied to fertilizer technology.
The Rise of Urea Sulfuric Acid Fertilizers: Production and Formulations
The mid-20th century saw a surge in the demand for nitrogen fertilizers, driven by the Green Revolution and the need to increase agricultural productivity.[2] While urea became a dominant nitrogen fertilizer due to its high nitrogen content (46%), its application was not without challenges, including ammonia (B1221849) volatilization. The combination of urea with sulfuric acid offered a solution to some of these issues, while also providing the essential secondary nutrient, sulfur.
The reaction between urea and sulfuric acid is highly exothermic, posing a significant challenge for safe and controlled large-scale production. Early manufacturing attempts often resulted in unstable products and decomposition. This led to the development of various patented processes aimed at managing the reaction's heat and producing stable, liquid fertilizers.
Key Patented Formulations
Several key patents from the latter half of the 20th century detail the composition of various urea sulfuric acid fertilizer formulations. These are typically designated by their N-P-K-S analysis, where N represents nitrogen, P represents phosphorus (as P₂O₅), K represents potassium (as K₂O), and S represents sulfur. For urea sulfuric acid fertilizers, the P and K values are typically zero.
Below is a table summarizing some of the historically significant patented formulations:
| N-S Analysis | Urea (wt%) | Sulfuric Acid (wt%) | Water (wt%) | Patent Reference |
| 29-0-0-9 | 63.1 | 27.6 (as 93% H₂SO₄) | 9.3 | US4116664A |
| 18-0-0-17 | 38.6 | 52.1 | 9.3 | US4397675A |
| 10-0-0-19 | 21.4 | 58.0 | 20.6 | US4397675A |
| 15-0-0-16 | 32.1 | 49.0 | 18.9 | Single pass continuous urea-sulfuric acid process |
| 28-0-0-8 | N/A | N/A | N/A | US4116664A |
| 30-0-0-8 | N/A | N/A | N/A | US4116664A |
| 28-0-0-10 | N/A | N/A | N/A | US4116664A |
| 26-0-0-11 | N/A | N/A | N/A | US4116664A |
Note: The exact weight percentages for some formulations listed in patent claims are not always explicitly detailed in the text. The table reflects the available data.
Evolution of Production Processes
The primary challenge in producing urea sulfuric acid fertilizers is controlling the highly exothermic reaction between urea and sulfuric acid. Various methods have been developed and patented to manage this, ensuring a stable and safe product.
Early Production Methods: Initial attempts often involved the simple mixing of urea and sulfuric acid, which could lead to runaway reactions and product decomposition.
Controlled Reaction Processes: Later patents describe more sophisticated methods for controlling the reaction. A key innovation was the "continuous single-pass process" which allowed for better temperature management.
Key parameters controlled during production include:
-
Temperature: Reaction temperatures are carefully controlled to prevent decomposition. Patents suggest ranges from 100°F to 225°F, with preferred ranges often between 120°F and 160°F.[4]
-
Molar Ratios: The molar ratio of urea to sulfuric acid is a critical factor determining the final product's composition and properties.
-
Rate of Addition: The gradual and controlled addition of reactants is crucial for managing the exothermic heat of reaction.
Experimental Protocols: A Generalized Synthesis Approach
Objective: To synthesize a stable liquid urea sulfuric acid fertilizer.
Materials:
-
Urea (solid prills or granules)
-
Concentrated Sulfuric Acid (e.g., 93-98%)
-
Water (optional, depending on the desired formulation)
-
Reaction vessel with cooling capabilities (e.g., a jacketed glass reactor)
-
Stirring mechanism
-
Temperature probe
Generalized Procedure:
-
Reactor Setup: The reaction vessel is equipped with a stirring mechanism and a temperature probe. The cooling system is activated to maintain the desired reaction temperature.
-
Initial Charge: Depending on the specific process, the reactor may be initially charged with a "heel" of a previously made urea-sulfuric acid solution to help temper the initial exothermic reaction.
-
Reactant Addition: Urea and sulfuric acid are added to the reactor. The method of addition is critical for temperature control:
-
Incremental Addition: One reactant (e.g., sulfuric acid) is added slowly and incrementally to the other (e.g., urea).
-
Simultaneous Addition: Both urea and sulfuric acid (and optionally water) are added simultaneously to the reactor at controlled rates.
-
-
Temperature Control: The temperature of the reaction mixture is continuously monitored and maintained within a specific range (e.g., 120°F to 160°F) by adjusting the rate of reactant addition and/or the cooling system.[4]
-
Reaction and Mixing: The mixture is continuously stirred to ensure homogeneity and complete reaction.
-
Product Stabilization: After the addition of reactants is complete, the mixture is allowed to react for a specified period to ensure the formation of a stable product. Water may be added at this stage to adjust the final concentration and improve stability.
-
Cooling and Storage: The final product is cooled to ambient temperature and stored in appropriate containers.
Safety Precautions: The reaction between urea and sulfuric acid is highly exothermic and can lead to rapid temperature increases and the release of gases. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, goggles, and a lab coat. A means of rapidly cooling the reaction in case of a thermal runaway should be readily available.
Agronomic Performance and Soil Interactions
The development of urea sulfuric acid fertilizers was driven by their potential agronomic benefits, primarily the combined supply of nitrogen and sulfur, and their effect on soil properties.
Nutrient Supply
-
Nitrogen: Urea is a high-analysis nitrogen fertilizer, and in its combination with sulfuric acid, it provides a readily available source of nitrogen for plant uptake.
-
Sulfur: Sulfur is an essential secondary nutrient for plant growth, involved in the formation of amino acids and proteins. The sulfate (B86663) in urea sulfuric acid fertilizers is readily available to plants.
Soil pH Modification
One of the significant advantages of urea sulfuric acid fertilizers is their acidifying effect on the soil. The application of these fertilizers can help to lower the pH of alkaline soils, which can improve the availability of micronutrients such as iron, manganese, and zinc. However, in acidic soils, their use may necessitate the application of liming agents to prevent excessive acidity.
Historical Agronomic Data
Detailed, quantitative field trial data from the mid-20th century specifically for urea sulfuric acid fertilizers is not extensively documented in readily accessible literature. However, numerous studies have demonstrated the positive effects of both urea and sulfur-containing fertilizers on crop yields. For instance, research has shown that the application of sulfur in conjunction with nitrogen can significantly enhance crop productivity. A 2022 study on maize demonstrated that urea-sulfur fertilizers increased grain yields compared to urea alone.[5]
The following table presents a conceptual framework for the type of data that would be collected in agronomic trials. Actual historical data for specific urea sulfuric acid formulations is limited.
| Crop | Formulation (N-S) | Application Rate | Soil Type | Yield Increase (%) | Change in Soil pH | Reference Period |
| Corn | 29-0-0-9 | Data not available | Data not available | Data not available | Data not available | 1970s |
| Wheat | 18-0-0-17 | Data not available | Data not available | Data not available | Data not available | 1980s |
| Cotton | 15-0-0-16 | Data not available | Data not available | Data not available | Data not available | 1980s |
This table illustrates the type of data required for a comprehensive historical analysis. The absence of specific values reflects the limitations of available historical records.
Visualizing the Historical Development
To better understand the logical relationships and workflows in the historical development and production of urea sulfuric acid fertilizers, the following diagrams are provided.
Caption: Logical flow of the historical development of urea sulfuric acid fertilizers.
Caption: Generalized workflow for the production of urea sulfuric acid fertilizer.
Conclusion
The development of urea sulfuric acid fertilizers represents a significant advancement in fertilizer technology, born from foundational principles of chemistry and driven by the demands of a growing global population. The journey from the initial synthesis of urea to the controlled industrial production of these potent nitrogen and sulfur sources highlights the ingenuity of chemical engineers and agronomists in overcoming significant technical challenges. While detailed historical agronomic data for specific early formulations is sparse, the enduring use and continued development of these fertilizers attest to their value in modern agriculture. This guide provides a comprehensive overview of this historical development, offering valuable insights for researchers and professionals in the fields of chemistry, agriculture, and drug development.
References
Navigating the Regulatory Landscape of N-Phuric for Organic Farming Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the regulatory status of N-Phuric, a urea-sulfuric acid fertilizer, for its use in organic farming research. The following sections detail the composition of this compound, the governing principles of organic production that preclude its use, and the specific regulations that prohibit its key components. This document is intended to serve as a comprehensive resource for researchers designing studies aligned with organic principles.
Executive Summary
This compound, a proprietary blend of urea (B33335) and sulfuric acid, is a synthetic fertilizer and pH modifier used in conventional agriculture. Its regulatory status for organic farming is unequivocally prohibited . This prohibition stems from the foundational principles of the United States Department of Agriculture's (USDA) National Organic Program (NOP), which restricts the use of most synthetic substances in organic production. The two primary components of this compound, synthetic urea and sulfuric acid (for general soil application), are not on the National List of Allowed and Prohibited Substances for organic crop production. Research intended to comply with organic standards must therefore exclude this compound as a soil amendment or fertilizer.
Composition and Properties of this compound
This compound is a liquid fertilizer known for its acidic nature, which helps to lower the pH of soil and irrigation water while providing nitrogen and sulfur. The exact composition can vary between different product formulations, but they are generally characterized by their nitrogen and sulfur content.
| Component | Chemical Formula | Typical Concentration (w/w) | Function |
| Urea | CO(NH₂)₂ | ~15% | Nitrogen Source |
| Sulfuric Acid | H₂SO₄ | ~49% (providing ~16% Sulfur) | Acidifying Agent, Sulfur Source |
| Water | H₂O | Varies | Solvent |
Table 1: Typical Composition of this compound Formulations.
Regulatory Framework for Organic Production
The USDA's National Organic Program (NOP) establishes the standards for all organic agricultural products in the United States. A core principle of organic production is the prohibition of most synthetic substances in crop production unless specifically allowed on the National List of Allowed and Prohibited Substances (hereafter referred to as the National List).[1][2][3][4][5][6]
The National List of Allowed and Prohibited Substances
The National List is a critical component of the organic standards, identifying the specific synthetic substances that are permitted for use in organic farming, often with specific restrictions.[2][3][5] Conversely, it also lists any natural substances that are prohibited. Any synthetic substance not explicitly on this list is, by default, prohibited.[1]
Regulatory Status of this compound's Constituent Components
The prohibition of this compound in organic farming is a direct consequence of the regulatory status of its synthetic components: urea and sulfuric acid.
Urea
Urea is a synthetic nitrogen fertilizer. The NOP regulations prohibit the use of synthetic fertilizers unless they are specifically included on the National List.[1] Urea is not on the National List for use as a fertilizer in organic crop production.[7] Therefore, its presence in this compound immediately disqualifies the product for use in organic systems.
Sulfuric Acid
Sulfuric acid is a synthetic substance with highly restricted use in organic production.[8][9] The National List allows for the use of sulfuric acid only in very specific applications:
-
For pH adjustment of liquid fish and squid byproducts, where the amount used cannot exceed the minimum needed to lower the pH to 3.5.[8][10]
-
For the on-farm generation of sulfurous acid from burning elemental sulfur (of at least 99% purity) for use as a soil amendment.[10][11]
Notably, petitions to the National Organic Standards Board (NOSB) to approve sulfuric acid for broader use as a soil amendment, such as for pH adjustment of livestock manure, have been repeatedly rejected.[12][13] The reasons for rejection include concerns about adverse environmental impacts and incompatibility with the principles of organic agriculture.[13] The Organic Materials Review Institute (OMRI) explicitly lists sulfuric acid as "Prohibited" for use as a crop fertilizer.
The use of sulfuric acid in this compound as a general soil amendment and fertilizer does not fall under any of the allowed uses on the National List, further cementing its prohibited status.
Experimental Protocols for Evaluating Soil Amendments for Organic Compliance
While this compound itself cannot be used in organic research, researchers may need to evaluate other potential soil amendments. The following are generalized protocols for key experiments that would be conducted to determine a substance's suitability for organic production.
Protocol for Material Composition and Synthetic Substance Screening
Objective: To determine the chemical composition of a soil amendment and screen for the presence of prohibited synthetic substances.
Methodology:
-
Sample Preparation: A representative sample of the soil amendment is collected and prepared for analysis according to standardized laboratory procedures.
-
Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) is used to determine the concentration of macro- and micronutrients, as well as potential heavy metal contaminants.
-
Analysis for Synthetic Compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to screen for a wide range of synthetic pesticides, herbicides, and other prohibited substances as defined by the NOP.
-
Comparison with National List: The identified components are cross-referenced with the National List of Allowed and Prohibited Substances. Any detection of a prohibited synthetic substance would disqualify the material for use in organic production.
Protocol for Assessing Impact on Soil Biology
Objective: To evaluate the effect of a soil amendment on key indicators of soil microbial health.
Methodology:
-
Experimental Setup: A controlled laboratory or greenhouse experiment is established with a representative soil type. Treatments will include a control (no amendment) and the soil amendment applied at a recommended rate.
-
Microbial Biomass Analysis: Soil samples are collected at specified intervals (e.g., 0, 30, 60, and 90 days) and subjected to analysis of microbial biomass carbon and nitrogen using the chloroform (B151607) fumigation-extraction method.
-
Enzyme Activity Assays: Activities of key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, phosphatase, and urease) are measured using colorimetric assays.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to determine if the soil amendment has a significant positive, negative, or neutral effect on the measured soil biological parameters compared to the control. Amendments that are detrimental to soil life are inconsistent with organic principles.
Visualizing Regulatory and Experimental Pathways
The following diagrams, generated using Graphviz, illustrate the decision-making process for substance allowance in organic agriculture and a typical workflow for evaluating a soil amendment.
Caption: Regulatory pathway for substance approval in organic agriculture.
Caption: Experimental workflow for evaluating a soil amendment for organic compliance.
Conclusion
The regulatory framework of the USDA National Organic Program is clear in its prohibition of synthetic substances for crop production unless a specific exemption is made on the National List. This compound, being a formulation of synthetic urea and sulfuric acid, does not meet the criteria for use in organic farming. Its components are either not on the National List for the intended use (urea) or are highly restricted to applications not relevant to this compound's function as a general soil amendment (sulfuric acid). Therefore, researchers conducting studies under the purview of organic agriculture must seek alternative, compliant materials for nitrogen fertilization and soil pH management.
References
- 1. farmbrite.com [farmbrite.com]
- 2. National List of Allowed and Prohibited Substances | OTA [ota.com]
- 3. The National List of Allowed and Prohibited Substances | Agricultural Marketing Service [ams.usda.gov]
- 4. organic-crop-production.com [organic-crop-production.com]
- 5. The National List | Agricultural Marketing Service [ams.usda.gov]
- 6. Federal Register :: National Organic Program: USDA Organic Regulations [federalregister.gov]
- 7. nofany.org [nofany.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. ams.usda.gov [ams.usda.gov]
- 10. eCFR :: 7 CFR Part 205 Subpart G - The National List of Allowed and Prohibited Substances [ecfr.gov]
- 11. Elemental Sulfur | Organic Materials Review Institute [omri.org]
- 12. Sulfuric Acid | Agricultural Marketing Service [ams.usda.gov]
- 13. ams.usda.gov [ams.usda.gov]
Methodological & Application
Application Notes and Protocols for N-Phuric in Drip Irrigation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Phuric application rates for drip irrigation studies, designed to assist researchers in designing and executing experiments. The following sections detail quantitative data from various studies, experimental protocols for application, and visual representations of key processes.
Introduction to this compound in Drip Irrigation
This compound, a urea-sulfuric acid fertilizer, is increasingly utilized in drip irrigation systems for multiple agricultural and research purposes. Its primary functions include the acidification of irrigation water and soil, prevention of emitter clogging caused by mineral precipitation, and serving as a source of nitrogen and sulfur.[1] The application of this compound can enhance water penetration and improve the availability of certain soil nutrients by lowering pH.[2][3] Proper application rates are crucial to achieve desired outcomes without causing damage to crops or irrigation equipment.
Quantitative Data on this compound Application Rates
The following tables summarize this compound application rates and their effects as reported in various studies. It is important to note that optimal rates can vary significantly based on initial water quality (especially pH and bicarbonate levels), soil type, and crop requirements.
Table 1: this compound Application Rates for Irrigation Water pH Modification
| Objective of Application | Initial Water pH | Target Water pH | This compound Formulation | Application Rate/Method | Source |
| General Water Treatment | > 7.5 | 6.5 - 7.0 | Urea-Sulfuric Acid | Continuous injection, rate determined by monitoring pH downstream.[2] | [2] |
| pH Reduction (User Trial) | 7.0 | ~6.0 | This compound 15/49 | 1 gallon per 5,000 gallons of water | [4] |
| Prevention of Clogging | High pH | ~6.5 | This compound | Injection to lower pH. | [5] |
| Drip Line Shock Treatment | Not Specified | 2.5 - 3.0 | This compound GTO (15% N, 49% H₂SO₄ equivalent) | Injection for 3-6 hours. | Not directly cited |
Table 2: this compound Application Rates for Soil pH Management and Fertigation
| Crop | Target Soil pH | This compound Formulation | Application Rate/Method | Observed Effects | Source |
| Blueberry | 4.2 - 5.5 | Urea-Sulfuric Acid | Fertigation with N rates of 100-150 kg/ha . | Reduced soil pH, increased plant growth at higher N rates.[1] | [1] |
| Pomegranate | Not Specified | This compound | 45.9 lbs N/acre to maintain water pH between 6.0 and 6.5.[6] | Part of a comprehensive N fertigation program. | [6] |
| Cotton | Not Specified | This compound 15-49-0 | Pre-plant application of 21.60 - 31.55 gal/acre.[7] | Improved nutrient availability and yield.[7] | [7] |
Experimental Protocols
Protocol for Determining Optimal this compound Injection Rate
Objective: To determine the required injection rate of this compound to achieve a target pH in the irrigation water.
Materials:
-
This compound solution
-
Drip irrigation system with an injector pump
-
Calibrated pH meter
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and acid-resistant apron
-
Collection containers
-
Graduated cylinders
Procedure:
-
Safety First: Before handling this compound, consult the Safety Data Sheet (SDS). Always wear appropriate PPE. Ensure an eyewash station and safety shower are accessible.
-
System Preparation: Turn on the drip irrigation system and allow it to reach full operating pressure.
-
Water Sampling: Collect a sample of the irrigation water before the injection point and measure its initial pH.
-
Trial Injection:
-
Begin injecting this compound at a low, pre-calculated trial rate. The injection point should be downstream from any metal filters to prevent corrosion.
-
Allow the system to run for a sufficient amount of time for the acidified water to travel to the end of a drip line.
-
-
pH Monitoring:
-
Collect water samples from the emitters at the distal end of the drip lines.
-
Measure the pH of the collected samples.[2]
-
-
Rate Adjustment:
-
If the pH is higher than the target, incrementally increase the injection rate.
-
If the pH is lower than the target, incrementally decrease the injection rate.
-
-
Equilibration and Final Measurement: After each adjustment, allow the system to equilibrate before taking new measurements. Repeat step 6 until the target pH is consistently achieved at the end of the drip lines.
-
Record Keeping: Document the final injection rate, initial water pH, and final water pH.
Protocol for this compound Application in a Drip Irrigation Study
Objective: To apply this compound at a predetermined rate for a research study on its effects on soil and/or crop parameters.
Materials:
-
This compound solution
-
Drip irrigation system with a calibrated injector pump
-
PPE as per the SDS
-
Flow meter for the irrigation system
-
Timer
Procedure:
-
Safety Precautions: Adhere to all safety guidelines outlined in the this compound SDS.
-
System Calibration: Ensure the injector pump is accurately calibrated to deliver the desired volume of this compound per unit of time.
-
Application Timing: Inject this compound only after the irrigation system has fully pressurized.
-
Injection:
-
For continuous application to modify water pH, inject this compound throughout the irrigation cycle.
-
For periodic "shock" treatments to clean drip lines, inject for the specified duration (e.g., 1-2 hours).
-
-
Flushing: After the this compound injection period is complete, continue to run the irrigation system with fresh water for a sufficient time to flush any remaining acidic solution from the lines. This is crucial to prevent corrosion of system components.
-
Monitoring:
-
Periodically check the water pH at the end of the drip lines to ensure the target pH is being maintained.
-
Collect soil and plant tissue samples at predetermined intervals to assess the effects of the treatment.
-
-
Data Collection: Record all application dates, durations, volumes of this compound used, and any observed effects on the irrigation system or crop.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound application in drip irrigation studies.
Caption: Experimental workflow for an this compound drip irrigation study.
Caption: Chemical interactions of this compound in irrigation water and soil.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. irrigation.org [irrigation.org]
- 3. citrusagents.ifas.ufl.edu [citrusagents.ifas.ufl.edu]
- 4. This compound 15/49 irrigation acidifier - General Gardening - Growing Fruit [growingfruit.org]
- 5. researchgate.net [researchgate.net]
- 6. cdfa.ca.gov [cdfa.ca.gov]
- 7. cotton.org [cotton.org]
Application Notes and Protocols for Measuring Soil pH Change After N-Phuric® Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric® is a urea-sulfuric acid fertilizer known for its ability to acidify soil, thereby influencing nutrient availability and microbial activity. Accurate and consistent measurement of soil pH changes following its application is crucial for understanding its efficacy and optimizing its use in various agricultural and research settings. These application notes provide a detailed protocol for designing and conducting experiments to measure soil pH changes post-application of this compound®, presenting data in a clear format, and visualizing the experimental workflow and chemical pathways involved.
Data Presentation
The following tables summarize quantitative data on soil pH changes observed after the application of this compound® at various rates.
Table 1: Soil pH Reduction with Increasing this compound® Application Rates
| This compound® Application Rate (kg·ha⁻¹) | Initial Soil pH | Soil pH after Treatment | Change in pH (ΔpH) |
| 0 (Control) | 6.5 | 6.5 | 0.0 |
| 50 | 6.5 | 6.2 | -0.3 |
| 100 | 6.5 | 5.8 | -0.7 |
| 150 | 6.5 | 5.5 | -1.0 |
Note: Data is illustrative and may vary based on soil type, buffering capacity, and environmental conditions.
Experimental Protocols
This section outlines a detailed methodology for a field experiment to measure soil pH changes after this compound® application.
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to account for field variability.
-
Treatments: Include a control group (no this compound® application) and at least three different application rates of this compound® (e.g., 50, 100, and 150 kg·ha⁻¹).[1]
-
Replication: Each treatment should be replicated at least three times.
-
Plot Size: The size of individual plots should be sufficient to allow for representative soil sampling and to minimize edge effects.
Materials
-
This compound® fertilizer
-
Application equipment (e.g., calibrated sprayer or fertigation system)
-
Soil probe or auger
-
Clean plastic buckets for homogenizing soil samples
-
Labeled sample bags
-
pH meter with a soil probe or a standard electrode
-
Deionized water
-
Buffer solutions (pH 4.0, 7.0, and 10.0) for pH meter calibration
-
Beakers and stirring rods
Procedure
3.1. Pre-Application Soil Sampling (Baseline)
-
Before applying this compound®, collect baseline soil samples from each plot to determine the initial soil pH.
-
Within each plot, collect 10-15 soil cores from a depth of 0-15 cm in a zig-zag pattern.[2]
-
Combine the cores for each plot in a clean bucket to create a composite sample.
-
Thoroughly mix the composite sample and place approximately 500g into a labeled sample bag.
3.2. This compound® Application
-
Apply the designated rates of this compound® to the respective plots using calibrated equipment to ensure uniform application.
-
If using fertigation, ensure the system is calibrated to deliver the correct concentration of this compound®.
3.3. Post-Application Soil Sampling
-
Collect soil samples at predetermined time intervals after application (e.g., 1 week, 1 month, 3 months, and 6 months) to monitor the change in pH over time.
-
Follow the same sampling procedure (depth, pattern, and homogenization) as the pre-application sampling to ensure consistency.[3]
3.4. Soil pH Measurement
-
Air-dry the collected soil samples and sieve them through a 2-mm mesh.
-
Calibrate the pH meter using buffer solutions of pH 4.0, 7.0, and 10.0.
-
Prepare a 1:1 soil-to-water slurry by mixing 20g of sieved soil with 20 mL of deionized water in a beaker.
-
Stir the slurry intermittently for 30 minutes and then let it stand for at least one hour to allow the soil particles to settle.
-
Insert the pH electrode into the supernatant (the clear liquid above the settled soil) and record the pH reading once it stabilizes.
-
Rinse the electrode with deionized water between samples.
Data Analysis
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences in soil pH among the different this compound® application rates and time points. Regression analysis can be used to model the relationship between the application rate and the change in soil pH.[4]
Mandatory Visualization
Chemical Pathway of this compound® in Soil
Caption: Chemical pathway of this compound® hydrolysis in soil.
Experimental Workflow
Caption: Experimental workflow for measuring soil pH change.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. A Guide to Collecting Soil Samples for Farms and Gardens | OSU Extension Service [extension.oregonstate.edu]
- 4. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
Application Notes and Protocols for Utilizing N-Phuric to Enhance Phosphorus Availability in Calcareous Soils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus (P) is an essential macronutrient for plant growth and development, playing a critical role in energy transfer, photosynthesis, and nucleic acid synthesis. In calcareous soils, which are characterized by high levels of calcium carbonate (CaCO₃) and a pH typically above 7.5, the availability of phosphorus to plants is often severely limited. This is due to the formation of insoluble calcium phosphate (B84403) compounds, a process known as phosphorus fixation.
N-Phuric, a urea-sulfuric acid fertilizer, presents a promising solution to this agronomic challenge. Its acidic nature helps to lower the pH in the immediate vicinity of the fertilizer application, a zone referred to as the rhizosphere. This localized acidification can dissolve insoluble calcium phosphates, thereby increasing the concentration of plant-available phosphorus in the soil solution. These application notes provide a comprehensive overview of the mechanisms, experimental validation, and protocols for the effective use of this compound to improve phosphorus nutrition in crops grown on calcareous soils.
Mechanism of Action
The primary mechanism by which this compound enhances phosphorus availability in calcareous soils is through its acidifying effect. When applied to the soil, the sulfuric acid component of this compound reacts with calcium carbonate, a major constituent of calcareous soils. This reaction neutralizes the alkalinity and lowers the soil pH in the application zone.
The key chemical reactions can be summarized as follows:
-
Dissolution of Calcium Carbonate: H₂SO₄ (from this compound) + CaCO₃ → CaSO₄ + H₂O + CO₂
-
Release of Insoluble Phosphorus: The resulting decrease in pH dissolves insoluble calcium phosphate precipitates, releasing phosphate ions (H₂PO₄⁻ and HPO₄²⁻) into the soil solution, which are the forms readily taken up by plant roots. Ca₃(PO₄)₂ (insoluble) + 4H⁺ → 3Ca²⁺ + 2H₂PO₄⁻ (soluble)
This localized zone of lower pH around the fertilizer band creates a microenvironment where phosphorus is more soluble and available for plant uptake.
Experimental Data and Findings
Research has demonstrated the efficacy of acidic fertilizers, such as urea (B33335) phosphate (chemically similar to this compound), in improving phosphorus uptake and crop yields in calcareous soils.
Greenhouse Study: Urea Phosphate vs. Diammonium Phosphate on Wheat
A pot experiment was conducted to compare the effectiveness of an acidic phosphorus source (urea phosphate, UP) with a basic source (diammonium phosphate, DAP) on wheat grown in a calcareous sandy clay loam soil.
Table 1: Effect of Phosphorus Source and Rate on Wheat Grain Yield
| Treatment | P₂O₅ Rate (mg/kg soil) | Wheat Grain Yield ( g/pot ) |
| Control | 0 | - |
| DAP | 20 | 42.23 |
| 40 | - | |
| 60 | - | |
| 80 | 44.53 | |
| Urea Phosphate | 20 | 42.98 |
| 40 | - | |
| 60 | - | |
| 80 | 48.44 |
Data sourced from a study on the evaluation of urea phosphate as a phosphorus source for wheat in calcareous soil.
Table 2: Effect of Phosphorus Source and Rate on Phosphorus Uptake in Wheat Grain
| Treatment | P₂O₅ Rate (mg/kg soil) | P Uptake in Grain (mg P₂O₅/pot) |
| Control | 0 | - |
| DAP | 20 | 134 |
| 40 | - | |
| 60 | - | |
| 80 | 145 | |
| Urea Phosphate | 20 | 138 |
| 40 | - | |
| 60 | - | |
| 80 | 161 |
Data sourced from a study on the evaluation of urea phosphate as a phosphorus source for wheat in calcareous soil.
The results indicate that at the highest application rate (80 mg P₂O₅/kg soil), urea phosphate led to a notable increase in both wheat grain yield and phosphorus uptake compared to DAP[1]. This suggests that the acidifying nature of urea phosphate enhanced the availability of phosphorus in the calcareous soil, leading to improved plant nutrition and productivity.
Experimental Protocols
The following protocols are designed for researchers to evaluate the efficacy of this compound in improving phosphorus availability in calcareous soils.
Protocol 1: Greenhouse Pot Experiment
Objective: To determine the effect of different rates of this compound on soil pH, available phosphorus, and plant growth in a controlled environment.
Materials:
-
Calcareous soil, sieved (<2 mm)
-
Pots (e.g., 2 kg capacity)
-
This compound fertilizer
-
Standard phosphorus fertilizer (e.g., Triple Superphosphate - TSP)
-
Test crop seeds (e.g., wheat, corn)
-
Deionized water
-
Drying oven
-
Analytical balance
-
Equipment for soil and plant tissue analysis
Procedure:
-
Soil Characterization:
-
Collect a representative sample of calcareous soil.
-
Air-dry and sieve the soil.
-
Analyze the soil for initial pH, available phosphorus (Olsen P method is recommended for alkaline soils), and calcium carbonate content.
-
-
Experimental Design:
-
Use a completely randomized design with at least four replications.
-
Treatments should include:
-
A negative control (no P fertilizer).
-
A positive control with a standard P fertilizer (e.g., TSP) at a recommended rate.
-
At least three different application rates of this compound.
-
-
-
Fertilizer Application:
-
Calculate the amount of this compound and standard P fertilizer required for each pot based on the desired application rates (e.g., in mg P₂O₅ per kg of soil).
-
For solid fertilizers, thoroughly mix them with the soil for each pot. For liquid this compound, apply it evenly to the soil surface and then mix.
-
-
Planting and Growth:
-
Sow a predetermined number of seeds in each pot.
-
After germination, thin the seedlings to a uniform number per pot.
-
Water the pots regularly with deionized water to maintain soil moisture at field capacity.
-
Grow the plants under controlled greenhouse conditions for a specified period (e.g., 45-60 days).
-
-
Harvest and Sample Preparation:
-
At the end of the growth period, harvest the above-ground plant biomass (shoots).
-
Carefully remove the roots from the soil and wash them.
-
Dry the shoot and root samples in an oven at 65-70°C to a constant weight.
-
Record the dry weight of shoots and roots.
-
Grind the dried plant material for nutrient analysis.
-
Collect a representative soil sample from each pot for post-harvest analysis.
-
-
Analysis:
-
Determine the total phosphorus concentration in the dried plant tissue.
-
Analyze the post-harvest soil samples for pH and available phosphorus (Olsen P).
-
-
Data Calculation and Statistical Analysis:
-
Calculate the total phosphorus uptake by the plants (P concentration × dry biomass).
-
Perform an analysis of variance (ANOVA) to determine the statistical significance of the treatment effects on plant biomass, P uptake, soil pH, and available P.
-
Protocol 2: Field Trial
Objective: To evaluate the effect of this compound on crop yield and phosphorus uptake under field conditions.
Materials:
-
Calcareous field plot
-
This compound fertilizer
-
Standard P fertilizer
-
Tractor and planter
-
Harvesting equipment
-
Soil sampling tools
-
GPS for plot mapping (optional)
Procedure:
-
Site Selection and Characterization:
-
Select a field with calcareous soil.
-
Divide the field into plots of a suitable size (e.g., 3m x 10m).
-
Collect composite soil samples from the experimental area for baseline analysis (pH, Olsen P, organic matter, texture, CaCO₃).
-
-
Experimental Design:
-
Use a randomized complete block design with at least four replications to account for field variability.
-
Treatments should be similar to the greenhouse experiment: a control, a standard P fertilizer, and multiple rates of this compound.
-
-
Fertilizer Application and Planting:
-
Calibrate the fertilizer application equipment to deliver the precise rates for each treatment.
-
Apply the fertilizer at the time of planting, typically banded with or near the seed.
-
Plant the chosen crop uniformly across all plots.
-
-
Crop Management:
-
Manage the trial according to standard agronomic practices for the crop and region regarding irrigation, weed control, and pest management.
-
-
In-season Monitoring and Sampling:
-
Collect plant tissue samples at a key growth stage (e.g., flag leaf at heading for wheat) to assess phosphorus nutritional status.
-
Monitor for any visual differences in crop growth and health.
-
-
Harvest:
-
At maturity, harvest a predetermined area from the center of each plot to determine grain yield.
-
Collect a subsample of the grain and straw for nutrient analysis.
-
-
Post-Harvest Soil Sampling:
-
Collect soil samples from each plot after harvest to assess the residual effects of the treatments on soil pH and available phosphorus.
-
-
Analysis and Data Interpretation:
-
Analyze grain and straw samples for phosphorus concentration.
-
Calculate total P uptake.
-
Analyze post-harvest soil samples for pH and Olsen P.
-
Conduct statistical analysis (ANOVA) on yield, P uptake, and soil parameters.
-
Soil Analysis Protocol: Olsen P Method for Available Phosphorus
The Olsen P method is the standard procedure for determining available phosphorus in neutral to alkaline soils.
Reagents:
-
Olsen Extracting Solution (0.5 M NaHCO₃, pH 8.5): Dissolve 42.0 g of sodium bicarbonate (NaHCO₃) in deionized water and dilute to 1 liter. Adjust the pH to 8.5 using 1 M NaOH.
-
Color-Developing Reagent (Ammonium Molybdate (B1676688) - Ascorbic Acid):
-
Solution A: Dissolve 12 g of ammonium (B1175870) molybdate in 250 mL of deionized water. In a separate flask, dissolve 0.2908 g of antimony potassium tartrate in 100 mL of deionized water. Add both solutions to 1000 mL of 5 N H₂SO₄, mix well, and dilute to 2 liters with deionized water.
-
Solution B: Dissolve 1.056 g of ascorbic acid in 200 mL of Solution A. This solution should be prepared fresh daily.
-
-
Phosphorus Standard Stock Solution (50 ppm P): Dissolve 0.2195 g of oven-dried potassium dihydrogen phosphate (KH₂PO₄) in deionized water and dilute to 1 liter.
Procedure:
-
Weigh 2.5 g of air-dried, sieved (<2 mm) soil into a 50 mL extraction flask.
-
Add 50 mL of the Olsen extracting solution.
-
Shake for 30 minutes on a mechanical shaker.
-
Filter the suspension through Whatman No. 42 filter paper.
-
Pipette a known volume of the clear filtrate (e.g., 5 mL) into a 25 mL volumetric flask.
-
Add a few drops of p-nitrophenol indicator and neutralize with 5 N H₂SO₄ until the yellow color disappears.
-
Add 8 mL of the color-developing reagent (Solution B) and bring the volume to 25 mL with deionized water.
-
Allow the color to develop for 15-30 minutes.
-
Measure the absorbance of the solution using a spectrophotometer at a wavelength of 880 nm.
-
Prepare a calibration curve using a series of phosphorus standards and determine the phosphorus concentration in the soil extract.
Conclusions and Recommendations
The use of this compound is a viable strategy for enhancing phosphorus availability in calcareous soils. The localized acidification created by this fertilizer can effectively solubilize fixed phosphorus, leading to improved plant uptake and potentially higher crop yields. For researchers and scientists, the provided protocols offer a framework for systematically evaluating the efficacy of this compound under specific soil and cropping conditions. It is recommended that initial evaluations be conducted in controlled greenhouse settings, followed by field trials to validate the findings under real-world agricultural scenarios. Accurate soil testing, particularly using the Olsen P method, is crucial for both baseline assessment and for quantifying the impact of this compound applications.
References
Application Notes and Protocols for Evaluating the Efficacy of N-Phuric on Crop Yield
For Researchers, Scientists, and Agricultural Professionals
Introduction
N-Phuric is a urea-sulfuric acid-based fertilizer designed to supply nitrogen and sulfur, while also acidifying the soil. This dual-action property is hypothesized to enhance the availability of essential nutrients, thereby promoting plant growth and increasing crop yield. The sulfuric acid component can lower soil pH, which may improve the solubility and uptake of nutrients like phosphorus and certain micronutrients that are less available in alkaline or neutral soils.[1][2] The urea (B33335) component serves as a primary source of nitrogen, a critical macronutrient for plant development.[3]
These application notes provide a detailed experimental framework for testing the effects of this compound on crop yield and related physiological parameters. The protocols outlined below are intended to guide researchers in conducting robust field trials to validate the efficacy of this product.
Objective
To design and execute a comprehensive field experiment to quantify the impact of varying application rates of this compound on the yield, nutrient uptake, and key growth parameters of a selected crop (e.g., corn, wheat, or soybean).
Hypothesized Signaling Pathway and Mechanism of Action
This compound is expected to influence crop growth through a multi-faceted mechanism. The urea component undergoes enzymatic hydrolysis in the soil to form ammonium (B1175870), which can then be converted to nitrate (B79036) through nitrification. Both ammonium and nitrate are forms of nitrogen readily taken up by plants. The sulfuric acid component directly lowers the pH of the soil solution in the root zone (rhizosphere). This acidification can increase the solubility and availability of essential nutrients such as phosphorus, iron, manganese, and zinc, which are often less available in neutral to alkaline soils.[1] The enhanced availability of these nutrients, coupled with the nitrogen and sulfur supplied by this compound, is anticipated to lead to improved plant health and ultimately, higher crop yields.
Experimental Design and Protocols
A Randomized Complete Block Design (RCBD) is recommended for this field trial to minimize the effects of spatial variability within the experimental area.[1][4][5]
Experimental Treatments
The following treatments are suggested, with application rates based on general recommendations for field crops and specific crop needs.[6][7][8][9] Rates should be adjusted based on initial soil test results and local agricultural extension recommendations.
| Treatment ID | Treatment Description | This compound Application Rate (Liters/hectare) |
| T1 | Control (Standard Fertilizer Practice) | 0 |
| T2 | Low this compound Rate | 20 |
| T3 | Medium this compound Rate | 40 |
| T4 | High this compound Rate | 60 |
Note: The control group (T1) should receive a standard fertilizer application without this compound to represent the local conventional practice. All treatments, including the control, should receive equivalent total amounts of nitrogen and other essential nutrients to isolate the effect of this compound's acidifying properties and sulfur contribution. The this compound application can be split according to the crop's growth stages.
Experimental Setup
-
Site Selection: Choose a field with relatively uniform soil type and topography.
-
Plot Layout: Establish experimental plots of a suitable size (e.g., 3m x 5m) for the selected crop.
-
Blocking: Divide the experimental area into blocks (replicates) based on any perceived gradient (e.g., slope, soil texture). A minimum of four blocks is recommended.[4][5]
-
Randomization: Within each block, randomly assign the four treatments to the plots. Each treatment must appear once in every block.
Pre-Trial Protocol: Soil Characterization
Before applying any treatments, collect composite soil samples from the experimental site at a depth of 0-20 cm. Analyze the samples for the following parameters:
| Parameter | Method |
| Soil pH | 1:1 soil-to-water ratio slurry method with a calibrated pH meter.[6][10] |
| Electrical Conductivity (EC) | 1:2 soil-to-water ratio slurry method with a calibrated EC meter.[11][12] |
| Total Nitrogen (N) | Kjeldahl or combustion method.[2] |
| Available Phosphorus (P) | Olsen P or Bray-1 P method, depending on soil pH. |
| Exchangeable Potassium (K) | Ammonium acetate (B1210297) extraction followed by flame photometry or ICP-OES. |
| Available Sulfur (S) | Calcium phosphate (B84403) extraction followed by ICP-OES. |
| Organic Matter (OM) | Loss-on-ignition or Walkley-Black method. |
In-Season Protocols: Data Collection
Collect data at key growth stages of the crop (e.g., vegetative, flowering, and grain-filling stages).
| Parameter | Protocol |
| Plant Height | Measure the height of 10 randomly selected plants per plot from the soil surface to the highest point of the plant.[13][14] |
| Chlorophyll Content | Use a SPAD-502 meter to take readings from the uppermost fully expanded leaves of 10 plants per plot.[15] |
| Plant Tissue Nutrient Analysis | Collect the uppermost fully expanded leaves from 20 plants per plot at the mid-vegetative stage. Dry the samples and analyze for total nitrogen and sulfur content.[9][16] |
Post-Harvest Protocols: Yield and Biomass
-
Yield: Harvest the central rows of each plot to avoid edge effects. Measure the total grain weight and adjust for moisture content.
-
Biomass: At harvest, collect the above-ground plant material from a 1-meter section of a central row in each plot. Dry the samples in an oven at 65-70°C to a constant weight to determine the dry biomass.[17]
-
Post-Harvest Soil Analysis: Collect soil samples from each plot and analyze for pH and EC to determine the residual effects of the treatments.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Pre-Trial Soil Characteristics
| Parameter | Value |
|---|---|
| pH | |
| EC (dS/m) | |
| Total N (%) | |
| Available P (ppm) | |
| Exchangeable K (ppm) | |
| Available S (ppm) |
| Organic Matter (%) | |
Table 2: In-Season Plant Growth Parameters (at flowering stage)
| Treatment | Plant Height (cm) | Chlorophyll Content (SPAD units) | Leaf N (%) | Leaf S (%) |
|---|---|---|---|---|
| T1 (Control) | ||||
| T2 (Low Rate) | ||||
| T3 (Medium Rate) |
| T4 (High Rate) | | | | |
Table 3: Post-Harvest Yield and Biomass Data
| Treatment | Grain Yield ( kg/ha ) | Dry Biomass ( kg/ha ) |
|---|---|---|
| T1 (Control) | ||
| T2 (Low Rate) | ||
| T3 (Medium Rate) |
| T4 (High Rate) | | |
Table 4: Post-Harvest Soil Analysis
| Treatment | Soil pH | Soil EC (dS/m) |
|---|---|---|
| T1 (Control) | ||
| T2 (Low Rate) | ||
| T3 (Medium Rate) |
| T4 (High Rate) | | |
Statistical Analysis
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. If the ANOVA shows a significant treatment effect (p < 0.05), perform a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, to determine which treatment means are significantly different from each other.
Safety Precautions
Follow all safety guidelines for handling and applying fertilizers and chemicals. Wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound. Refer to the product's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. soilfuturejournal.com [soilfuturejournal.com]
- 2. Sulfuric Acid in Agriculture: — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Mathematical Modeling of Urea Reaction with Sulfuric Acid and Phosphoric Acid to Produce Ammonium Sulfate and Ammonium Dihydrogen Phosphate Respectively [mdpi.com]
- 4. proba.earth [proba.earth]
- 5. Urease versus nitrification inhibitors | Agronomy [chsagronomy.com]
- 6. Corn - stages of growth, doses of fertilizers [kas32.com]
- 7. udel.edu [udel.edu]
- 8. Nutrient Management :: Soybean [agritech.tnau.ac.in]
- 9. farmprogress.com [farmprogress.com]
- 10. agcrops.osu.edu [agcrops.osu.edu]
- 11. nutrien-ekonomics.com [nutrien-ekonomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Urease & Nitrification Inhibitors - Helix [helixfarm.co.uk]
- 14. iiste.org [iiste.org]
- 15. pHirst Urea-Sulfuric Acid | Plant Food Company | Plant Food Company, Inc. [plantfoodco.com]
- 16. fertilizerseurope.com [fertilizerseurope.com]
- 17. researchgate.net [researchgate.net]
N-Phuric for the Reclamation of Sodic Soils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Phuric in the reclamation of sodic soils. This document outlines the mechanisms of action, detailed experimental protocols for soil analysis and amendment application, and presents quantitative data from relevant research studies.
Introduction to Sodic Soils and this compound
Sodic soils are characterized by a high concentration of exchangeable sodium, leading to poor soil structure, reduced water infiltration, and high pH, all of which adversely affect crop growth.[1][2] The reclamation of these soils typically involves replacing the excess sodium with calcium.[1][2]
This compound is a urea-sulfuric acid fertilizer that serves as a powerful amendment for reclaiming sodic soils.[3] Its efficacy stems from the sulfuric acid component, which reacts with insoluble calcium carbonate (lime) naturally present in many arid and semi-arid soils to form gypsum (calcium sulfate).[1][2] This newly formed gypsum then provides the soluble calcium necessary to displace sodium from the soil exchange sites. The urea (B33335) component provides a source of nitrogen for plant growth.
Mechanism of Action
The primary mechanism of this compound in sodic soil reclamation involves the following steps:
-
Acidification: The sulfuric acid in this compound lowers the soil pH.[3][4][5]
-
Gypsum Formation: In calcareous soils, the sulfuric acid reacts with calcium carbonate (CaCO₃) to produce gypsum (CaSO₄·2H₂O).
-
Cation Exchange: The soluble calcium (Ca²⁺) from the gypsum displaces the exchangeable sodium (Na⁺) from the soil colloids.
-
Leaching: The displaced sodium, now in the form of soluble sodium sulfate (B86663) (Na₂SO₄), is leached from the root zone with irrigation water.[1]
This process leads to an improvement in soil structure, increased water permeability, and a reduction in pH, creating a more favorable environment for plant growth.[6]
Quantitative Data from Reclamation Studies
The following tables summarize quantitative data from studies on the effects of acidic amendments on sodic soil properties. While not all studies used this compound specifically, the data from sulfuric acid applications are highly relevant.
Table 1: Effect of Sulfuric Acid on Soil Chemical Properties
| Treatment Level (Sulfuric Acid) | Mean Soil pH (Final) | Mean SAR (Final) (mmol L⁻¹)½ | Mean ECe (Final) (dS m⁻¹) | Soil Saturation Percentage (Final) |
| Control (0 L/acre) | 8.62 | 62.54 | 1.35 | - |
| 1000 L/acre | - | - | - | - |
| 2000 L/acre | 7.64 | 16.50 | 4.09 | Significantly Increased |
Data adapted from a laboratory experiment on calcareous sodic soils.[5]
Table 2: Comparative Efficacy of Amendments on Sodic Soil Reclamation
| Amendment | Application Rate | Final pH | Final EC (dS/m) | Final ESP (%) |
| Control | - | 10.2 | 20.5 | 66.6 |
| Gypsum | 100% Gypsum Requirement | - | <4 | <15 |
| Sulphur | 100% Sulphur Requirement | Lower than control | - | - |
Data synthesized from studies on saline-sodic soil reclamation.[7]
Experimental Protocols
Protocol for Initial Soil Characterization
Objective: To determine the baseline chemical and physical properties of the sodic soil to calculate the required amendment application rate.
Materials:
-
Soil auger or probe
-
Sample bags and labels
-
pH meter
-
Electrical conductivity (EC) meter
-
Atomic Absorption Spectrophotometer or Flame Photometer
-
Ammonium (B1175870) acetate (B1210297) solution (1M, pH 7.0)
-
Deionized water
Procedure:
-
Soil Sampling:
-
Collect composite soil samples from the top 0-20 cm of the experimental plot.[8]
-
Take multiple subsamples in a random or zigzag pattern across the plot and mix them thoroughly to create a representative composite sample.
-
Air-dry the soil sample and pass it through a 2-mm sieve.
-
-
pH and Electrical Conductivity (ECe) Measurement:
-
Prepare a saturated soil paste by adding deionized water to the soil until it is just saturated.
-
Measure the pH of the saturated paste using a calibrated pH meter.[9]
-
Extract the soil solution from the paste using a vacuum filtration system.
-
Measure the EC of the extract (ECe) using a calibrated EC meter.[9]
-
-
Exchangeable Cations (Na⁺, Ca²⁺, Mg²⁺, K⁺) and Cation Exchange Capacity (CEC):
-
Sodium Adsorption Ratio (SAR) and Exchangeable Sodium Percentage (ESP) Calculation:
-
Calculate the SAR using the concentrations of soluble Na⁺, Ca²⁺, and Mg²⁺ from the saturated paste extract.
-
Calculate the ESP based on the exchangeable Na⁺ and the CEC.
-
Protocol for this compound Application and Leaching
Objective: To apply this compound to the sodic soil and leach the displaced sodium from the root zone.
Materials:
-
This compound
-
Irrigation system (drip or sprinkler)
-
Personal Protective Equipment (PPE) for handling acid
-
pH meter for monitoring irrigation water pH
Procedure:
-
Calculating the Application Rate:
-
The application rate of this compound will depend on the initial soil sodicity (SAR or ESP), buffering capacity (lime content), and the desired level of reclamation.
-
General recommendations for field crops range from 20-30 liters per acre per application.[4]
-
For more precise calculations, a gypsum requirement test can be performed, and the equivalent amount of sulfuric acid can be determined.
-
-
Application Method:
-
This compound is typically applied through the irrigation system (fertigation).[3][4]
-
An injection system that can be calibrated and monitored is recommended to ensure a consistent application rate and to maintain the desired pH of the irrigation water.[10]
-
Caution: Always add acid to water, never water to acid. Wear appropriate PPE when handling this compound.
-
-
Leaching:
-
Following the application of this compound, apply sufficient high-quality irrigation water to leach the displaced sodium salts below the root zone.[1]
-
The amount of leaching water required will depend on the soil type, initial salinity, and the depth of soil to be reclaimed.[1]
-
Leaching can be done through continuous or intermittent ponding or sprinkling.[1]
-
-
Monitoring and Re-application:
-
Monitor soil pH, ECe, and SAR periodically after application and leaching to assess the progress of reclamation.
-
Subsequent applications of this compound may be necessary depending on the initial severity of the sodicity and the desired level of improvement.
-
Visualizations
Caption: Experimental workflow for sodic soil reclamation using this compound.
Caption: Mechanism of action of this compound in sodic soil reclamation.
References
- 1. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 2. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 3. ars.usda.gov [ars.usda.gov]
- 4. en.novindrak.ir [en.novindrak.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Amendments to saline-sodic soils showed long-term effects on improving growth and yield of rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating Amendment Resources for Reclaiming Efficacy of Sodic Soils around Abaya and Chamo Lakes, South Ethiopia Rift Valley - PMC [pmc.ncbi.nlm.nih.gov]
- 10. talk.newagtalk.com [talk.newagtalk.com]
Application of N-Phuric® in Greenhouse Soilless Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric® is a urea-sulfuric acid product used in agriculture and horticulture to acidify irrigation water and growing media, thereby improving nutrient availability and uptake by plants. In greenhouse soilless culture, where the growing medium has a limited buffering capacity, precise pH management is critical for optimal plant growth and yield. This document provides detailed application notes and protocols for the use of this compound® in various soilless media, based on available research and industry best practices.
This compound® serves as a source of both nitrogen (from urea) and sulfur (from sulfuric acid). Its primary function in soilless media is to lower the pH of the root zone, which can become elevated due to alkaline irrigation water or the composition of the nutrient solution. By lowering the pH, this compound® enhances the solubility and availability of essential micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu).[1][2]
Key Applications in Soilless Media
-
pH Management: Counteracting the rise in pH of soilless substrates, particularly those with a low buffering capacity.
-
Nutrient Availability: Increasing the solubility and plant uptake of micronutrients that are less available at higher pH levels.[1][2]
-
Nitrogen and Sulfur Fertilization: Providing a supplemental source of nitrogen and sulfur to the crop.
Data Presentation
Table 1: General Properties of this compound® Variants
| Product Name | Composition | Primary Use |
| This compound® 15/49 | 15% Nitrogen (N), 49% Sulfuric Acid (H₂SO₄) | pH reduction and nitrogen/sulfur fertilization. |
| This compound® 10/55 | 10% Nitrogen (N), 55% Sulfuric Acid (H₂SO₄) | Primarily for aggressive pH reduction with some nitrogen supplementation. |
Note: The exact composition may vary by manufacturer. Always refer to the product label for specific details.
Table 2: Recommended Starting Application Rates of this compound® for pH Adjustment in Soilless Media Irrigation Water
| Initial Water pH | Target pH Range for Soilless Media | Approximate this compound® 15/49 Injection Rate (ml per 100L of water) |
| 7.5 - 8.0 | 5.8 - 6.2 | 10 - 20 |
| 7.0 - 7.5 | 5.8 - 6.2 | 5 - 15 |
| 6.5 - 7.0 | 5.8 - 6.2 | 2 - 10 |
Disclaimer: These are starting recommendations. The actual injection rate will depend on the alkalinity of the water source, the buffering capacity of the soilless medium, and the specific crop requirements. It is crucial to monitor the pH of the nutrient solution and the substrate regularly and adjust the injection rate accordingly.
Table 3: Influence of Substrate pH on Nutrient Availability
| Nutrient | Optimal pH Range for Availability in Soilless Media | Availability at pH > 6.5 | Availability at pH < 5.5 |
| Nitrogen (N) | 5.5 - 7.0 | Generally available | Generally available |
| Phosphorus (P) | 6.0 - 7.0 | Reduced | Reduced |
| Potassium (K) | 6.0 - 7.0 | Generally available | Generally available |
| Calcium (Ca) | 6.5 - 7.5 | Generally available | Reduced |
| Magnesium (Mg) | 6.5 - 7.5 | Generally available | Reduced |
| Sulfur (S) | 6.0 - 7.5 | Generally available | Generally available |
| Iron (Fe) | 4.0 - 6.0 | Significantly Reduced | High |
| Manganese (Mn) | 5.0 - 6.5 | Significantly Reduced | High (can become toxic) |
| Zinc (Zn) | 5.0 - 7.0 | Reduced | High |
| Copper (Cu) | 5.0 - 7.0 | Reduced | High |
| Boron (B) | 5.0 - 7.0 | Generally available | Generally available |
This table illustrates the general trend of nutrient availability as influenced by pH in soilless media. The application of this compound® to lower pH primarily aims to improve the availability of micronutrients like Fe and Mn.
Experimental Protocols
Protocol 1: Determining the Optimal this compound® Application Rate for pH Adjustment of Irrigation Water
Objective: To determine the precise amount of this compound® required to achieve a target pH in the irrigation water used for a specific soilless greenhouse operation.
Materials:
-
This compound® solution
-
A representative sample of the irrigation water source
-
pH meter, calibrated
-
Graduated cylinders or pipettes
-
Beakers or containers (1L)
-
Stirring rod
-
Personal Protective Equipment (PPE): gloves, safety goggles
Methodology:
-
Initial pH Measurement: Measure and record the initial pH of the irrigation water sample.
-
Prepare Test Solutions:
-
Label a series of 1L beakers.
-
Add 1L of the irrigation water to each beaker.
-
-
Titration with this compound®:
-
Using a pipette, add incremental amounts of this compound® to each beaker. For example, start with 0.1 ml, then 0.2 ml, 0.3 ml, and so on.
-
After each addition, stir the solution thoroughly and measure the pH.
-
Record the volume of this compound® added and the resulting pH for each beaker.
-
-
Data Analysis:
-
Create a titration curve by plotting the pH (y-axis) against the volume of this compound® added (x-axis).
-
From the curve, determine the volume of this compound® required to reach the target pH for your crop (typically between 5.8 and 6.2 for most soilless-grown crops).
-
-
Calculate Injection Rate: Based on the determined volume, calculate the injection rate for your fertigation system. For example, if 0.5 ml of this compound® is required to adjust 1L of water to the target pH, the injection rate would be 50 ml per 100L of water.
-
Verification: After setting the injector, collect a sample of the final nutrient solution and verify that the pH is within the target range.
Protocol 2: Evaluating the Effect of this compound® on Soilless Substrate pH and Plant Growth
Objective: To assess the impact of different this compound® application rates on the pH of a peat-based soilless medium and the subsequent growth of a model greenhouse crop (e.g., tomato or petunia).
Materials:
-
This compound® solution
-
Peat-based soilless medium
-
Pots or containers
-
Seedlings of the chosen crop
-
Standard nutrient solution for the chosen crop
-
pH and EC meters
-
Equipment for measuring plant growth parameters (e.g., ruler, scales)
Methodology:
-
Experimental Setup:
-
Establish a randomized complete block design with a control group (no this compound®) and at least three treatment groups with increasing concentrations of this compound® in the nutrient solution.
-
Each treatment should have a sufficient number of replicate pots for statistical validity.
-
-
Planting:
-
Fill pots with the peat-based soilless medium.
-
Transplant one seedling into each pot.
-
-
Treatment Application:
-
Prepare the standard nutrient solution.
-
For each treatment group, add the predetermined concentration of this compound® to the nutrient solution. The concentrations should be based on the results from Protocol 1 or a preliminary trial.
-
Irrigate the plants with their respective treatment solutions as needed, ensuring consistent watering volumes across all treatments.
-
-
Data Collection:
-
Substrate pH and EC: Once a week, collect a leachate sample from each pot using the pour-through method and measure the pH and EC.
-
Plant Growth: At regular intervals (e.g., weekly), measure and record plant height, number of leaves, and stem diameter.
-
Biomass: At the end of the experiment, harvest the plants and measure the fresh and dry weight of the shoots and roots.
-
Nutrient Analysis: If resources permit, conduct a tissue analysis to determine the nutrient content of the leaves.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different this compound® concentrations on substrate pH, EC, and plant growth parameters.
-
Summarize the quantitative data in tables for easy comparison.
-
Mandatory Visualizations
References
Application Notes and Protocols for Fertigation Scheduling with N-Phuric in Horticultural Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of utilizing N-Phuric for fertigation in horticultural crops. The following protocols and data are intended to facilitate research and development of optimized nutrient management strategies, with a focus on enhancing crop yield, quality, and nutrient use efficiency.
Introduction to this compound Fertigation
This compound is a urea-sulfuric acid fertilizer that serves a dual purpose in fertigation systems. It provides both nitrogen (in the form of urea) and sulfur, while its primary distinguishing characteristic is its strong acidic nature. This acidity is highly effective in managing the pH of both irrigation water and the soil rhizosphere, which in turn influences nutrient availability and can prevent the clogging of drip irrigation systems.[1][2][3]
Key Benefits:
-
pH Reduction: this compound effectively lowers the pH of alkaline irrigation water and soil, which is crucial for optimizing the availability of essential nutrients like phosphorus and micronutrients.[4]
-
Nutrient Availability: By acidifying the root zone, this compound can enhance the uptake of phosphorus and other nutrients that are often less available in high pH soils.
-
Drip System Maintenance: The acidic properties of this compound help to prevent and dissolve the precipitation of calcium carbonate and other mineral deposits, thereby reducing emitter clogging in drip irrigation systems.[1][5][6]
-
Nitrogen and Sulfur Source: It provides readily available nitrogen and sulfur to the crops.[3]
Chemical Properties and Reactions
This compound is a formulation of urea (B33335) and sulfuric acid. The reaction between urea and sulfuric acid results in a product that is safer to handle than sulfuric acid alone.[3] When introduced into the irrigation system and subsequently the soil, the sulfuric acid component reacts with bicarbonate ions (HCO₃⁻) in the water and carbonates (e.g., calcium carbonate, CaCO₃) in the soil.
Chemical Reaction in Water: H₂SO₄ + 2HCO₃⁻ → 2H₂O + 2CO₂ + SO₄²⁻
Chemical Reaction in Soil (with free lime): H₂SO₄ + CaCO₃ → CaSO₄ + H₂O + CO₂
These reactions neutralize alkalinity, reduce the potential for mineral precipitation, and can improve soil structure.
Application Notes for Horticultural Crops
General Application Principles
The application rate and frequency of this compound should be tailored to the specific crop, growth stage, soil type, and irrigation water quality. Continuous monitoring of soil and water pH is essential for optimizing its use.
-
Water Treatment: When the primary goal is to neutralize bicarbonates in irrigation water, the injection rate should be adjusted to achieve a target water pH, typically between 6.0 and 6.5.[4] A water analysis is crucial to determine the initial bicarbonate levels and buffering capacity.
-
Soil pH Management: For managing soil pH, this compound should be applied based on soil test results and the target pH range for the specific crop. Applications are often more frequent during the initial growth stages to establish a favorable root zone environment.
-
Nutrient Supply: The nitrogen and sulfur contribution of this compound should be accounted for in the overall nutrient management plan for the crop.
Crop-Specific Considerations (Example: Blueberries)
Research on highbush blueberries has demonstrated the efficacy of urea-sulfuric acid products like this compound in acidifying the soil and providing nitrogen in the preferred ammonium (B1175870) form.[2]
Table 1: Effect of this compound (Urea Sulfuric Acid) Fertigation on Blueberry Plant Growth and Soil pH
| N Rate (kg·ha⁻¹) | Application Method | Canopy Cover (Year 1) | Canopy Cover (Year 2) | Soil pH (Year 2) |
| 50 | Continuous Fertigation | Smallest | - | ~5.8 |
| 100 | Continuous Fertigation | - | Largest | ~5.5 |
| 150 | Continuous Fertigation | Largest | Largest | ~5.2 |
| 150 | Granular Fertilizer | - | - | ~5.2 |
Data adapted from a study on 'Bluecrop' blueberry.[2]
Table 2: Soil Solution Electrical Conductivity (ECw) and Ammonium (NH₄⁺) Concentrations under Different Fertilization Methods in Blueberry
| N Rate (kg·ha⁻¹) | Application Method | Max ECw (dS·m⁻¹) | Max NH₄⁺ (ppm) |
| 150 | Continuous Fertigation | < 1.5 | < 10 |
| 150 | Granular Fertilizer (Drip) | > 2.0 | ~138 |
| 150 | Granular Fertilizer (Sprinkler) | > 2.0 | ~662 |
Data adapted from a study on 'Bluecrop' blueberry.[2]
These tables illustrate that continuous fertigation with a urea-sulfuric acid product can provide a steady supply of nutrients without the high salinity spikes associated with granular fertilizers, while effectively lowering soil pH.[2]
Experimental Protocols
Protocol for Determining Optimal this compound Fertigation Schedule
This protocol outlines a systematic approach to establish the ideal this compound application rate and timing for a specific horticultural crop.
Objective: To determine the this compound fertigation schedule that maximizes yield and quality while maintaining optimal soil pH and nutrient levels.
Experimental Design:
-
Treatments: A minimum of 4-5 this compound application rates (including a zero-N-Phuric control) should be tested. Rates should be determined based on the crop's nitrogen requirement and the soil's buffering capacity.
-
Replication: Each treatment should be replicated at least 4 times in a randomized complete block design to account for field variability.
-
Plot Size: Plot size should be sufficient to accommodate a representative number of plants and minimize edge effects.
Methodology:
-
Site Selection and Soil Analysis: Select a field with relatively uniform soil conditions. Conduct a comprehensive pre-trial soil analysis to determine baseline pH, electrical conductivity (EC), organic matter, and nutrient levels (N, P, K, Ca, Mg, S, and micronutrients).
-
Irrigation System Setup: Ensure a properly functioning drip irrigation system with pressure-compensating emitters for uniform water and nutrient distribution. Install flow meters and injection ports for each treatment block.
-
Fertigation Scheduling:
-
Develop a base fertilizer program for all treatments, providing adequate levels of all essential nutrients except for the nitrogen and sulfur components that will be varied with the this compound treatments.
-
Apply the different this compound rates according to a predetermined schedule (e.g., weekly, bi-weekly) based on the crop's growth stages (vegetative, flowering, fruiting).
-
-
Data Collection:
-
Soil Monitoring: Collect soil samples from the root zone (e.g., 0-15 cm and 15-30 cm depths) at regular intervals (e.g., monthly) to monitor changes in pH and EC.
-
Plant Tissue Analysis: Collect leaf samples at key growth stages to determine nutrient uptake and status.
-
Growth and Yield Parameters: Measure plant height, canopy development, flowering and fruiting data, and total marketable yield.
-
Quality Assessment: Evaluate fruit quality parameters such as size, weight, firmness, soluble solids content (Brix), and titratable acidity.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effects of the different this compound treatments on the measured parameters.
Protocol for Monitoring Soil pH and EC
Objective: To routinely monitor soil pH and electrical conductivity (EC) in this compound treated fields to ensure they remain within the optimal range for the crop.
Materials:
-
Portable pH and EC meter
-
Soil probe or auger
-
Distilled or deionized water
-
Sample bags and containers
-
Calibration solutions for the meters
Procedure:
-
Sampling: Collect composite soil samples from the active root zone, typically at a depth of 0-20 cm. For drip-irrigated crops, samples should be taken from the wetted zone near the emitters.
-
Sample Preparation (1:2 Soil-to-Water Ratio):
-
Air-dry a subsample of the collected soil and sieve it to remove large debris.
-
Measure a specific volume of soil (e.g., 20 ml) and add twice the volume of distilled water (e.g., 40 ml).
-
Stir the mixture thoroughly for at least one minute and let it settle for approximately 30 minutes.
-
-
Measurement:
-
Calibrate the pH and EC meters according to the manufacturer's instructions.
-
Insert the probes into the supernatant (the clear liquid above the settled soil) to measure pH and EC.
-
-
Frequency: Monitoring should be conducted every 2-4 weeks, especially during periods of active growth and fertigation.
Visualizations
Caption: Workflow for this compound Fertigation Scheduling.
Caption: this compound's Impact on Soil and Nutrient Availability.
Safety and Handling Precautions
This compound is a corrosive acidic fertilizer and requires careful handling. Always refer to the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, goggles or a face shield, and protective clothing to prevent contact with skin and eyes.
-
Mixing: Always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizers, and metals.
-
Incompatibility: Be cautious when mixing this compound with other fertilizers. It is generally incompatible with compounds containing calcium, which can lead to the precipitation of gypsum (calcium sulfate) and clog irrigation lines.[1] A jar test is recommended to check for compatibility before mixing chemicals.
Conclusion
Fertigation with this compound offers a powerful tool for managing soil pH and optimizing nutrient delivery in horticultural crop production. By following systematic protocols for application and monitoring, researchers and growers can significantly enhance crop performance and resource use efficiency. The provided application notes and experimental guidelines serve as a foundation for developing tailored fertigation strategies for a wide range of horticultural crops.
References
Application Notes and Protocols for the Determination of Urea and Sulfate in Soil Following N-Phuric™ Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of urea (B33335) and sulfate (B86663) in soil samples, particularly after the application of N-Phuric™, a urea-sulfuric acid fertilizer. The protocols outlined below are established analytical methods suitable for research and professional laboratory settings.
Introduction to this compound™ and Its Soil Chemistry
This compound™ is a nitrogen- and sulfur-containing fertilizer that, upon application to soil, dissociates into its primary components: urea (CO(NH₂)₂) and sulfuric acid (H₂SO₄). The sulfuric acid component contributes to soil acidification, which can enhance the availability of certain micronutrients. The urea component serves as a source of nitrogen for plant uptake after undergoing enzymatic hydrolysis. Understanding the concentration and fate of both urea and sulfate in the soil post-application is crucial for optimizing agricultural practices and assessing environmental impact.
Data Presentation: Quantitative Analysis of Soil Urea and Sulfate
The following tables summarize hypothetical quantitative data from field studies assessing the impact of this compound™ application on soil urea and sulfate concentrations over time. This data is illustrative and will vary based on soil type, application rate, environmental conditions, and microbial activity.
Table 1: Soil Urea Concentration Following this compound™ Application
| Time Post-Application | Control (0 kg/ha ) (mg urea-N/kg soil) | This compound™ Treatment (100 kg N/ha) (mg urea-N/kg soil) | This compound™ Treatment (200 kg N/ha) (mg urea-N/kg soil) |
| 1 Day | < 1.0 | 45.8 | 92.3 |
| 3 Days | < 1.0 | 25.2 | 51.7 |
| 7 Days | < 1.0 | 8.9 | 18.4 |
| 14 Days | < 1.0 | 2.1 | 4.5 |
Table 2: Soil Sulfate Concentration Following this compound™ Application
| Time Post-Application | Control (0 kg/ha ) (mg SO₄²⁻-S/kg soil) | This compound™ Treatment (50 kg S/ha) (mg SO₄²⁻-S/kg soil) | This compound™ Treatment (100 kg S/ha) (mg SO₄²⁻-S/kg soil) |
| 1 Day | 12.5 | 58.7 | 105.2 |
| 7 Days | 11.8 | 55.1 | 98.6 |
| 14 Days | 12.1 | 53.9 | 96.4 |
| 28 Days | 11.5 | 51.2 | 92.8 |
Experimental Protocols
Soil Sample Preparation
Proper sample preparation is critical for accurate analysis.
Protocol:
-
Sampling: Collect soil cores from the desired depth (e.g., 0-15 cm) at multiple locations within the study plot to create a composite sample.
-
Drying: Air-dry the soil samples at room temperature or in a forced-air oven at a temperature not exceeding 40°C to prevent alteration of nitrogen forms.
-
Sieving: Once dry, gently crush the soil aggregates and pass the soil through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Storage: Store the prepared soil samples in clearly labeled, airtight containers in a cool, dry place until analysis.
Analytical Method for Urea Determination: Spectrophotometry
Two common colorimetric methods for urea determination are provided below. The choice of method may depend on laboratory preference and potential interfering substances.
This method is based on the reaction of urea with p-dimethylaminobenzaldehyde in an acidic medium to form a yellow-colored complex, which is measured spectrophotometrically.
Reagents:
-
PDAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol. Add 10 mL of concentrated hydrochloric acid.
-
Urea Stock Standard (1000 mg/L urea-N): Dissolve 2.143 g of analytical grade urea in 1 L of deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected range of urea concentrations in the soil extracts.
Protocol:
-
Extraction: Add 100 mL of 2 M KCl to 10 g of prepared soil in a 250 mL Erlenmeyer flask.
-
Shake the suspension for 1 hour on a mechanical shaker.
-
Filter the soil suspension through Whatman No. 42 filter paper.
-
Color Development: Pipette 5 mL of the filtered soil extract into a 50 mL volumetric flask.
-
Add 5 mL of the PDAB reagent and mix thoroughly.
-
Allow the color to develop for 10 minutes at room temperature.
-
Dilute to the mark with deionized water and mix.
-
Measurement: Measure the absorbance of the solution at 420 nm using a spectrophotometer.
-
Quantification: Determine the urea concentration from a calibration curve prepared using the working standards.
This method involves the reaction of urea with diacetyl monoxime in a hot acidic solution to produce a pink-colored complex.
Reagents:
-
Diacetyl Monoxime (DAM) Solution: Dissolve 2.5 g of diacetyl monoxime in 100 mL of deionized water.
-
Thiosemicarbazide (B42300) (TSC) Solution: Dissolve 0.25 g of thiosemicarbazide in 100 mL of deionized water.
-
Acid Reagent: Cautiously add 100 mL of concentrated sulfuric acid to 300 mL of 85% phosphoric acid and mix.
-
Color Reagent: Mix 25 mL of DAM solution and 5 mL of TSC solution. This reagent should be prepared fresh daily.
-
Urea Stock and Working Standards: Prepare as described in the PDAB method.
Protocol:
-
Extraction: Prepare soil extracts as described in the PDAB method.
-
Color Development: Pipette 2 mL of the soil extract into a test tube.
-
Add 1 mL of the color reagent and 5 mL of the acid reagent.
-
Mix thoroughly and heat in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Measurement: Measure the absorbance at 520 nm.
-
Quantification: Determine the urea concentration from a calibration curve prepared with the working standards.
Analytical Method for Sulfate Determination: Ion Chromatography
Ion chromatography (IC) is a highly sensitive and selective method for the determination of sulfate in soil extracts.[1]
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector, an anion-exchange column, and a suppressor.
Reagents:
-
Eluent Solution: A solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). A typical concentration is 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃.
-
Regenerant Solution: Typically a dilute sulfuric acid solution (e.g., 25 mN H₂SO₄) for the suppressor.
-
Sulfate Stock Standard (1000 mg/L SO₄²⁻-S): Dissolve 5.434 g of potassium sulfate (K₂SO₄) in 1 L of deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water.
Protocol:
-
Extraction: Add 100 mL of deionized water to 10 g of prepared soil in a 250 mL Erlenmeyer flask.
-
Shake for 30 minutes.
-
Filter the suspension through a 0.45 µm membrane filter to remove particulate matter.
-
Analysis: Inject an aliquot of the filtered extract into the ion chromatograph.
-
The sulfate ions are separated on the analytical column and detected by the conductivity detector after passing through the suppressor.
-
Quantification: The concentration of sulfate is determined by comparing the peak area of the sample to a calibration curve generated from the working standards.
Visualizations
Caption: Chemical fate of this compound™ in the soil environment.
Caption: General experimental workflow for urea and sulfate analysis.
References
Techniques for Foliar Application of N-Phuric® in Experimental Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric® is a urea-sulfuric acid fertilizer that serves as a source of nitrogen and sulfur. While commonly used in fertigation and soil applications to lower pH and improve nutrient availability, its potential as a foliar-applied nutrient source is an area of increasing interest in experimental trials. Foliar application can provide rapid nutrient uptake and can be a valuable tool for correcting deficiencies and supplementing plant nutrition during critical growth stages. This document provides detailed application notes and protocols for the use of this compound® in experimental trials, with a focus on proper methodology, safety, and data collection.
Product Composition
A common formulation of this compound® is Loveland this compound® 15/49, which has the following typical analysis:
| Component | Percentage |
| Total Nitrogen (N) | 15% |
| Sulfur (S) | 16% |
Note: Always refer to the product label for the specific composition of the this compound® product being used.
Application Notes
Concentration and Application Rates
The optimal concentration and application rate of foliar-applied this compound® will vary depending on the crop species, growth stage, and environmental conditions. Due to its acidic nature, it is crucial to start with low concentrations to avoid phytotoxicity.[1][2][3] For experimental purposes, a range of concentrations should be tested.
General Recommendations for Nitrogen Fertilizers:
| Nutrient | Concentration Range for Foliar Spray | Notes |
| Urea (B33335) (as a proxy) | 0.5% to 2% solution (w/v) | Higher concentrations (up to 4-6%) have been tested on some crops like wheat, but increase the risk of leaf burn.[4][5][6] |
| Ammonium Nitrate/Sulfate | 0.1% to 0.5% solution (w/v) | Generally more likely to cause leaf burn than urea.[7] |
Starting Concentrations for this compound® (15-0-0) in Experimental Trials:
| Trial Level | This compound® Concentration (v/v) | Approximate Nitrogen (N) Concentration |
| Low | 0.25% | ~0.04% |
| Medium | 0.5% | ~0.08% |
| High | 1.0% | ~0.15% |
Note: It is imperative to conduct preliminary phytotoxicity tests on a small number of plants before applying to the entire experimental plot.[1][2][3]
Adjuvants
The use of adjuvants is highly recommended to improve the efficacy of foliar-applied this compound®.[8] Adjuvants can enhance spray coverage, droplet retention, and nutrient penetration through the leaf cuticle.
Types of Adjuvants:
| Adjuvant Type | Function |
| Non-ionic Surfactants | Reduce surface tension, leading to better spreading and wetting of the leaf surface.[8] |
| Stickers | Help the spray droplets adhere to the leaf surface and resist wash-off from rain or irrigation. |
| Penetrants | Aid in the absorption of nutrients through the waxy cuticle of the leaf. |
| Acidifiers/Buffers | Can help to lower the pH of the spray solution, which can be beneficial for the stability and uptake of some nutrients. Given the acidic nature of this compound®, the choice of an acidifier should be made with caution. |
Compatibility: Due to the low pH of this compound®, a jar test should always be conducted to ensure the compatibility of the chosen adjuvant with the fertilizer solution before mixing in a large spray tank.[9][10]
Phytotoxicity
Phytotoxicity, or chemical injury to plants, is a primary concern with foliar application of acidic fertilizers like this compound®.[1][2][3]
Symptoms of Phytotoxicity:
-
Leaf Burn: Necrotic (dead) spots or scorching on the leaf margins and tips.[2]
-
Chlorosis: Yellowing of the leaf tissue.[2]
-
Stunting: Reduced plant growth.[2]
-
Distortion: Curling or cupping of leaves.[1]
Factors Influencing Phytotoxicity:
-
Concentration: Higher concentrations increase the risk of injury.[7]
-
Crop Sensitivity: Different plant species and even varieties can have varying tolerances.[2]
-
Environmental Conditions: Applications during hot, dry, or windy conditions can increase the risk of leaf burn. It is best to apply in the early morning or late evening when temperatures are cooler and humidity is higher.[7]
-
Droplet Size: Fine mists are generally better than coarse droplets to ensure even coverage and reduce the concentration of the product in one spot.[7]
Experimental Protocols
Protocol 1: Determining Optimal Concentration of Foliar-Applied this compound®
Objective: To determine the optimal concentration of foliar-applied this compound® for a specific crop that maximizes nutrient uptake and growth without causing phytotoxicity.
Materials:
-
This compound® (15-0-0 + 16(S))
-
Non-ionic surfactant
-
Distilled water
-
pH meter
-
Graduated cylinders and beakers
-
Backpack sprayer with a fine mist nozzle
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Experimental Design:
-
Randomized complete block design with a minimum of four replications.
-
Treatments:
-
T1: Control (water spray with surfactant)
-
T2: 0.25% this compound® + Surfactant
-
T3: 0.5% this compound® + Surfactant
-
T4: 1.0% this compound® + Surfactant
-
T5: 1.5% this compound® + Surfactant (or higher, depending on crop tolerance)
-
Procedure:
-
Solution Preparation: a. Perform a jar test to ensure compatibility of this compound® and the surfactant. b. For each treatment, calculate the required volume of this compound® and surfactant for the desired total spray volume. For example, to make 1 liter of a 0.5% solution, add 5 ml of this compound® to approximately 950 ml of water, add the recommended rate of surfactant, and then bring the final volume to 1 liter with water. c. Always add acid to water, never water to acid.[10] d. Measure and record the pH of each spray solution.
-
Application: a. Apply the treatments at a specific crop growth stage (e.g., vegetative, pre-flowering). b. Spray the foliage to the point of runoff, ensuring uniform coverage of both the upper and lower leaf surfaces. c. Apply in the early morning or late evening to minimize evaporation and reduce the risk of phytotoxicity.[7]
-
Data Collection: a. Phytotoxicity Assessment: Visually score plants for leaf burn, chlorosis, and stunting at 3, 7, and 14 days after application using a 0-5 scale (0 = no damage, 5 = severe damage). b. Plant Growth Measurements: Measure plant height, leaf area, and biomass at a set time after application (e.g., 21 days). c. Nutrient Analysis: Collect leaf tissue samples for nitrogen and sulfur analysis to determine nutrient uptake. d. Yield Data: At maturity, harvest and measure the yield and relevant quality parameters.
Protocol 2: Evaluating the Efficacy of Adjuvants with Foliar-Applied this compound®
Objective: To determine the most effective adjuvant for enhancing the efficacy of foliar-applied this compound®.
Materials:
-
This compound® (15-0-0 + 16(S))
-
Various adjuvants (e.g., non-ionic surfactant, sticker, penetrant)
-
Distilled water
-
Backpack sprayer
-
PPE
Experimental Design:
-
Randomized complete block design with a minimum of four replications.
-
Treatments:
-
T1: Control (water spray)
-
T2: this compound® (at a predetermined optimal concentration from Protocol 1)
-
T3: this compound® + Non-ionic Surfactant
-
T4: this compound® + Sticker
-
T5: this compound® + Penetrant
-
T6: this compound® + Combination of adjuvants
-
Procedure:
-
Solution Preparation: Prepare spray solutions as described in Protocol 1, ensuring a jar test is performed for each this compound®-adjuvant combination.
-
Application: Apply treatments as described in Protocol 1.
-
Data Collection: a. Droplet Spread Analysis (optional lab study): Apply droplets of each solution to a water-sensitive paper or a representative leaf surface to visually assess the spreading characteristics. b. Nutrient Analysis: Collect leaf tissue samples at various time points (e.g., 24, 48, 72 hours) after application to measure the rate of nitrogen and sulfur uptake. c. Plant Growth and Yield: Collect data as described in Protocol 1.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Foliar this compound® Concentration on Wheat Yield and Leaf Nitrogen Content (Hypothetical Data Based on Urea Trials)
| Treatment (this compound® Conc.) | Leaf N (%) | Phytotoxicity Score (0-5) | Grain Yield ( kg/ha ) |
| Control (0%) | 2.8 | 0.1 | 4500 |
| 0.25% | 3.0 | 0.2 | 4750 |
| 0.5% | 3.2 | 0.5 | 4900 |
| 1.0% | 3.4 | 1.5 | 4800 |
| 1.5% | 3.5 | 2.8 | 4600 |
This table is for illustrative purposes and the data is hypothetical, based on general trends observed in foliar urea trials.[4][5][6]
Table 2: Influence of Adjuvants on Foliar Nitrogen Uptake from this compound® (Hypothetical Data)
| Treatment | Leaf N Uptake (mg/g DW) at 48h |
| This compound® alone | 1.5 |
| This compound® + Non-ionic Surfactant | 2.2 |
| This compound® + Sticker | 1.8 |
| This compound® + Penetrant | 2.5 |
| This compound® + Surfactant + Penetrant | 2.8 |
This table is for illustrative purposes. Actual data will vary based on experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for foliar this compound® application trials.
Caption: Simplified pathway of foliar nutrient uptake.
Caption: Safety protocol for handling and applying this compound®.
References
- 1. agrio.app [agrio.app]
- 2. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 3. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 4. bcsrj.com [bcsrj.com]
- 5. agronomyjournals.com [agronomyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brandt.co [brandt.co]
- 9. Avoid Tank Mixing Errors [ag.purdue.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Assessing the Impact of N-Phuric® on Root Architecture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric® is a commercially available acidic fertilizer composed of urea (B33335) and sulfuric acid. It is utilized in agriculture to lower the pH of soil and irrigation water, thereby increasing the availability of certain nutrients, particularly phosphorus and calcium. The application of this compound can have a significant impact on the root system architecture (RSA) of plants. Understanding these effects is crucial for optimizing its use, ensuring crop health, and developing new agricultural products. These application notes provide a detailed methodology for assessing the impact of this compound on root architecture in a controlled research setting.
Data Presentation
The following table summarizes quantitative data from a study on the effects of a urea ammonium (B1175870) nitrate (B79036) (UAN) solution on the root architecture of lettuce in a pot experiment. While not this compound, UAN is a urea-containing nitrogen fertilizer, and this data can serve as a relevant reference for expected changes in root morphology.
Table 1: Effect of Urea Ammonium Nitrate (UAN) Application on Lettuce Root Architecture [1]
| Treatment (mg N/kg soil) | Total Root Length (cm) | Root Surface Area (cm²) | Average Root Diameter (mm) | Root Volume (cm³) |
| Control (0) | 1500 ± 120 | 350 ± 25 | 0.45 ± 0.03 | 1.8 ± 0.2 |
| N400 | 2200 ± 180 | 500 ± 40 | 0.42 ± 0.02 | 2.5 ± 0.3 |
| N480 | 2500 ± 210 | 580 ± 50 | 0.40 ± 0.02 | 3.0 ± 0.4 |
Data is presented as mean ± standard deviation. Data is adapted from a study on UAN and does not represent direct results from this compound application.
Experimental Protocols
Safety Precautions for Handling this compound®
This compound® is a corrosive material and requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber, neoprene) when handling concentrated this compound®.[2][3][4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the concentrated product and preparing dilutions.[2][3]
-
Spill Management: In case of a spill, neutralize with a weak base (e.g., sodium bicarbonate) and absorb with an inert material (e.g., sand or vermiculite). Prevent entry into waterways.[2]
-
Storage: Store this compound® in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizers.[2][3]
Protocol for Pot Study Assessment of this compound® Impact on Root Architecture
This protocol outlines a pot-based experiment to quantify the effects of this compound® on the root architecture of a model plant (e.g., Arabidopsis thaliana, tomato, or maize).
Materials:
-
This compound® (e.g., 15-0-0 + 16% S)
-
Test plant seeds
-
Pots (e.g., 1-liter pots)
-
Growth medium (e.g., a standardized potting mix or sand-vermiculite mixture)
-
Deionized water
-
pH meter
-
Graduated cylinders and beakers
-
Root washing station (sieve and water source)
-
Flatbed scanner with a transparent tray
-
Root analysis software (e.g., ImageJ with the NeuronJ plugin, or WinRHIZO)
-
Drying oven
-
Analytical balance
Procedure:
-
Experimental Design:
-
Establish at least four treatment groups: a control (no this compound®) and three different concentrations of this compound®.
-
The concentrations should be calculated to achieve specific target pH levels in the growth medium (e.g., pH 6.5, 5.5, and 4.5).
-
A preliminary titration of the growth medium with this compound® solution is recommended to determine the required application rates.
-
Include at least 5-10 replicate pots per treatment group.
-
-
Plant Growth:
-
Fill pots with the chosen growth medium.
-
Sow seeds at a uniform depth and density.
-
Water the pots with deionized water until germination.
-
Once seedlings are established, thin to one plant per pot.
-
-
This compound® Application:
-
Prepare stock solutions of this compound® by diluting the concentrated product with deionized water. Always add acid to water, never the other way around.
-
Apply the different this compound® treatment solutions to the pots at regular intervals (e.g., weekly). The volume of application should be consistent across all treatments to avoid confounding effects of water availability.
-
Monitor the pH of the leachate from the pots regularly to ensure the target pH levels are being maintained.
-
-
Root Harvesting and Imaging:
-
After a predetermined growth period (e.g., 4-6 weeks), carefully remove the entire root system from each pot.
-
Gently wash the roots to remove all growth medium.
-
Submerge the cleaned root system in a transparent tray with a thin layer of water.
-
Spread the roots to minimize overlap.
-
Scan the roots at a high resolution (e.g., 600 dpi).
-
-
Root Architecture Analysis:
-
Use root analysis software to measure the following parameters from the scanned images:
-
Total root length
-
Primary root length
-
Number of lateral roots
-
Lateral root density (number of lateral roots per unit length of the primary root)
-
Average root diameter
-
-
After scanning, carefully blot the roots dry and measure their fresh weight.
-
Dry the roots in an oven at 60-70°C until a constant weight is achieved to determine the root dry biomass.
-
Protocol for Rhizotron-Based Assessment of this compound® Impact on Root Growth Dynamics
Rhizotrons allow for non-destructive, time-course imaging of root growth.
Materials:
-
Rhizotrons (e.g., custom-made or commercially available)
-
Growth medium
-
This compound® solutions (prepared as in the pot study protocol)
-
Digital camera with a macro lens or a flatbed scanner
-
Image analysis software
Procedure:
-
Rhizotron Setup:
-
Fill the rhizotrons with the growth medium, ensuring uniform compaction.
-
Plant a single seedling close to the transparent viewing window.
-
-
This compound® Application:
-
Apply the this compound® treatment solutions to the surface of the growth medium.
-
-
Root Imaging:
-
At regular intervals (e.g., every 2-3 days), capture high-resolution images of the root system visible through the transparent window.
-
-
Data Analysis:
-
Use image analysis software to measure changes in root length, growth rate, and branching patterns over time.
-
Mandatory Visualizations
References
Evaluating the Efficacy of N-Phuric®: Application Notes and Field Trial Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phuric® is a urea-sulfuric acid fertilizer designed to provide both nitrogen and sulfur to crops while also acting as a soil amendment to lower pH.[1][2] Its acidic nature can enhance the availability of essential micronutrients in alkaline soils, contributing to improved crop health and yield.[1][3][4] This document provides detailed application notes and standardized field trial protocols for researchers and agricultural scientists to effectively evaluate the efficacy of this compound®. The protocols outlined here are based on established best practices for fertilizer field trials and are designed to generate robust and comparable data.[5][6][7][8][9]
Mechanism of Action
This compound® delivers nitrogen in the form of urea (B33335) and sulfur in the form of sulfate. The sulfuric acid component actively lowers the pH of the soil and irrigation water.[1][10][11][12] This acidification process can neutralize bicarbonates in irrigation water and improve the solubility and availability of micronutrients such as iron, zinc, and manganese, which are often less available in high pH soils.[1][3][13][14]
Plant Nitrogen and Sulfur Signaling Pathways
The nitrogen and sulfur provided by this compound® are crucial for various physiological processes in plants. Below are simplified diagrams of the signaling pathways for these nutrients.
Caption: Simplified Nitrogen Uptake and Assimilation Pathway in Plants.
References
- 1. irrigation.org [irrigation.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. css.cornell.edu [css.cornell.edu]
- 4. en.novindrak.ir [en.novindrak.ir]
- 5. researchgate.net [researchgate.net]
- 6. swr.agriculturejournals.cz [swr.agriculturejournals.cz]
- 7. northcentralfertility.com [northcentralfertility.com]
- 8. High nitrogen rates increase micronutrient uptake, storage in corn - Purdue University [purdue.edu]
- 9. pHirst Urea-Sulfuric Acid | Plant Food Company | Plant Food Company, Inc. [plantfoodco.com]
- 10. extension.cropsciences.illinois.edu [extension.cropsciences.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. greenbook.net [greenbook.net]
- 14. indianecologicalsociety.com [indianecologicalsociety.com]
Simulating N-Phuric® Soil Interactions in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a controlled laboratory setup to simulate the interactions of N-Phuric® with soil. The protocols outlined below are designed to enable researchers to systematically evaluate the effects of this urea-sulfuric acid fertilizer on key soil physicochemical properties and microbial community dynamics.
Introduction to this compound® and Its Soil Interactions
This compound® is a commercial fertilizer and soil amendment composed of a proprietary blend of urea (B33335) and sulfuric acid.[1] It serves as a source of nitrogen and sulfur, two essential plant nutrients.[2] A key characteristic of this compound® is its high acidity, with a pH of approximately 1 for a 10% solution, which allows it to effectively lower the pH of soil and irrigation water.[1][3] This acidification can improve the availability of certain micronutrients, such as iron, zinc, and phosphorus, by increasing their solubility.[4][5]
When applied to soil, this compound® initiates a series of chemical and biological reactions. The sulfuric acid component rapidly neutralizes soil alkalinity, while the urea is converted to ammonium (B1175870) and subsequently to nitrate (B79036) by soil microorganisms.[6][7] Understanding these interactions is crucial for optimizing its application, assessing its environmental impact, and developing novel formulations.
Laboratory Simulation: Experimental Workflow
A controlled laboratory experiment is essential for isolating the effects of this compound® from other environmental variables. The following workflow provides a general framework for such a study.
Caption: Experimental workflow for simulating this compound® soil interactions.
Quantitative Data Summary
The following tables summarize expected changes in soil parameters based on simulated acidification studies. These values provide a baseline for comparison in your experiments.
Table 1: Expected Impact of Acidification on Soil Physicochemical Properties
| Parameter | Control (No Treatment) | Low this compound® Dose | High this compound® Dose | Reference(s) |
| Soil pH | 6.5 - 7.5 | 5.5 - 6.5 | < 5.5 | [6][8][9][10] |
| Electrical Conductivity (EC) | Low | Moderate | High | [10] |
| Available Nitrogen (NH₄⁺-N) | Baseline | Increased | Significantly Increased | [6] |
| Available Nitrogen (NO₃⁻-N) | Baseline | Increased | Increased | [9] |
| Available Phosphorus (P) | Baseline | Increased | Variable | [11] |
| Exchangeable Cations (Ca, Mg, K) | Baseline | Slightly Decreased | Decreased | [8] |
Table 2: Expected Impact of Acidification on Soil Microbial Properties
| Parameter | Control (No Treatment) | Low this compound® Dose | High this compound® Dose | Reference(s) |
| Microbial Biomass | Baseline | Variable | Decreased | [9][12] |
| Bacterial Diversity | Baseline | Slightly Increased/Unaffected | Decreased | [10][12] |
| Fungal Diversity | Baseline | Unaffected/Slightly Increased | Unaffected/Slightly Increased | [8][10] |
| Nitrifying Bacteria Abundance | Baseline | Increased | Decreased | [9] |
| Ammonifying Bacteria Abundance | Baseline | Increased | Increased | [9] |
Experimental Protocols
Materials and Equipment
-
Soil: Collected from a relevant field site, sieved (<2 mm), and homogenized.
-
This compound®: Commercial grade.
-
Microcosms: Sterile containers (e.g., 500 mL glass jars or plastic containers).
-
Analytical Equipment: pH meter, EC meter, spectrophotometer, ion chromatograph, equipment for microbial analysis (e.g., qPCR, next-generation sequencing).
-
General Lab Supplies: Beakers, graduated cylinders, pipettes, stir plates, deionized water, etc.
Protocol 1: Soil Microcosm Setup and this compound® Application
-
Initial Soil Characterization: Before treatment, analyze a subsample of the homogenized soil for baseline physicochemical and microbial properties as outlined in Protocol 2 and 3.
-
Microcosm Preparation: Add a standardized amount of soil (e.g., 200 g) to each microcosm.
-
This compound® Dilution: Prepare stock solutions of this compound® at concentrations relevant to field application rates. A control group should receive only deionized water.
-
Treatment Application: Add the prepared this compound® solutions to the soil microcosms to achieve the desired final concentration and soil moisture content (e.g., 60% water-holding capacity). Mix thoroughly.
-
Incubation: Loosely cap the microcosms to allow for gas exchange and incubate under controlled conditions (e.g., 25°C in the dark) for a specified period (e.g., 7, 14, 28 days).[13]
-
Sampling: At each time point, destructively sample a subset of microcosms from each treatment group for analysis.
Protocol 2: Physicochemical Analysis of Soil Samples
-
Soil pH and Electrical Conductivity (EC):
-
Nutrient Analysis (Ammonium, Nitrate, and Phosphate):
-
Extract soil samples with a suitable extractant (e.g., 2 M KCl for ammonium and nitrate, Bray-1 or Olsen P for phosphate).
-
Analyze the extracts using colorimetric methods or ion chromatography.
-
-
Exchangeable Cations (Ca, Mg, K):
-
Extract soil samples with a neutral salt solution (e.g., 1 M ammonium acetate).
-
Analyze the extracts using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
Protocol 3: Microbial Community Analysis
-
DNA Extraction: Extract total microbial DNA from soil samples using a commercially available kit.
-
Quantification of Microbial Groups:
-
Use quantitative PCR (qPCR) to determine the abundance of specific microbial groups (e.g., total bacteria, fungi, ammonia-oxidizing bacteria, and archaea).[9]
-
-
Microbial Community Composition:
-
Amplify specific marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) from the extracted DNA.
-
Sequence the amplicons using a next-generation sequencing platform.
-
Analyze the sequencing data to determine the diversity and taxonomic composition of the microbial communities.
-
Signaling Pathways and Logical Relationships
The application of this compound® directly influences the nitrogen cycle in the soil. The following diagram illustrates the key transformations.
Caption: Simplified nitrogen cycling pathway influenced by this compound® application.
References
- 1. fs1.agrian.com [fs1.agrian.com]
- 2. Loveland this compound Acid 15/49 15-0-0 +16 (S) [morr.com]
- 3. en.novindrak.ir [en.novindrak.ir]
- 4. Nitrogen containing sulfur (this compound 15-49) - Yarus company [yarusco.com]
- 5. kynoch.co.za [kynoch.co.za]
- 6. ars.usda.gov [ars.usda.gov]
- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 8. Structure of a Microbial Community in Soil after Prolonged Addition of Low Levels of Simulated Acid Rain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of artificially-simulated acidification on potential soil nitrification activity and ammonia oxidizing microbial communities in greenhouse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of simulated acid rain on rhizosphere microorganisms of invasive Alternanthera philoxeroides and native Alternanthera sessilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Involved in Soil–Plant Interactions in Response to Poultry Manure and Phytase Enzyme Compared to Inorganic Phosphorus Fertilizers [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. coleparmer.ca [coleparmer.ca]
Application Notes and Protocols for N-Phuric Acid Injection in Research Irrigation Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for injecting N-Phuric acid into irrigation systems for research purposes. The following protocols cover safety, experimental design, system setup and calibration, application procedures, and detailed monitoring and data analysis.
Safety Protocols and Material Handling
1.1 Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound acid. This includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: Wear impervious protective clothing, such as a lab coat, apron, or coveralls, along with boots and gloves to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or potential for vapor/mist generation, use a MSHA/NIOSH-approved air-purifying respirator.
1.2 Handling and Storage:
-
Always handle this compound acid in a well-ventilated area.
-
Use a closed-system for transfer and injection wherever possible to minimize exposure.
-
Store this compound acid in its original, properly labeled container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
Keep containers tightly closed when not in use.
-
Incompatible materials include strong acids and bases, and oxidizing agents.
-
This compound is corrosive to aluminum and may react violently.
1.3 Spill and Emergency Procedures:
-
In case of a spill, contain the material and absorb it with an inert material like clay.
-
Neutralize the spill area only under the guidance of trained personnel.
-
Ensure eyewash stations and safety showers are readily accessible in the work area.
-
In case of eye contact, flush immediately with water for at least 15 minutes and seek medical attention.
-
For skin contact, remove contaminated clothing and rinse the affected area with plenty of water for 15-20 minutes.
Experimental Design and Planning
A well-structured experimental design is crucial for obtaining reliable and statistically significant results.
2.1 Defining Objectives and Hypotheses: Clearly state the research questions and hypotheses. For example: "To determine the effect of different this compound application rates on soil pH and phosphorus availability in calcareous soils."
2.2 Treatments and Controls:
-
Treatments: Define the specific rates of this compound to be tested. These can be based on previous research or preliminary trials.
-
Controls: Always include a control group that receives no this compound acid to provide a baseline for comparison.
2.3 Replication and Randomization:
-
Replication: Each treatment, including the control, should be replicated multiple times to account for variability in the field. A minimum of three to four replications is recommended.
-
Randomization: Treatments should be randomly assigned to experimental plots to minimize the effects of spatial variability. Common designs include Randomized Complete Block Design (RCBD) and Latin Square Design.
Table 1: Example Experimental Design for an this compound Field Trial
| Treatment ID | This compound Application Rate (gallons/acre) | Number of Replicates |
| T1 | 0 (Control) | 4 |
| T2 | 10 | 4 |
| T3 | 20 | 4 |
| T4 | 30 | 4 |
Irrigation Injection System: Setup and Calibration
Accurate application of this compound is critical for research. This requires a properly designed and calibrated injection system. A Venturi-type injector is a common and effective choice for many research applications.
3.1 System Components:
-
This compound Supply Tank: A chemical-resistant tank made of polyethylene (B3416737) or polypropylene.
-
Injection Pump: A positive displacement pump (e.g., diaphragm or piston pump) is recommended for accurate and consistent injection rates.
-
Venturi Injector: Creates a vacuum to draw the this compound solution into the irrigation line.
-
Backflow Prevention Device: Essential to prevent contamination of the water source.
-
Filters: To protect the injection system and emitters from clogging.
-
Flow Meter: To accurately measure the flow rate of the irrigation water.
-
pH and EC Sensors: For real-time monitoring of the treated water.
-
Tubing and Fittings: Must be made of materials compatible with this compound acid (e.g., PVC, polyethylene, 316 stainless steel).
3.2 System Setup Workflow
Caption: Workflow for a research-grade this compound injection system.
3.3 Calibration Protocol:
-
Determine the Irrigation System Flow Rate: Use the flow meter to get an accurate reading in gallons per minute (GPM).
-
Calculate the Desired Injection Rate: Based on the target application rate (gallons/acre) and the area being irrigated, calculate the required injection rate in gallons per hour (GPH) or milliliters per minute (mL/min).
-
Perform a Bucket Test:
-
Disconnect the injection line from the irrigation system and place it in a calibrated container.
-
Run the injection pump for a set period (e.g., 5 minutes).
-
Measure the amount of liquid pumped into the container.
-
Compare the measured volume with the calculated desired volume.
-
Adjust the pump settings as needed and repeat the test until the desired injection rate is achieved.[1][2]
-
Table 2: Example Injection Pump Calibration Data
| Test Run | Pump Setting (%) | Run Time (min) | Volume Pumped (mL) | Measured Rate (mL/min) | Target Rate (mL/min) |
| 1 | 50 | 5 | 450 | 90 | 100 |
| 2 | 55 | 5 | 495 | 99 | 100 |
| 3 | 56 | 5 | 502 | 100.4 | 100 |
Application Protocol
4.1 Pre-Application Checklist:
-
Verify all safety equipment is in place and functional.
-
Confirm the injection system is properly calibrated.
-
Ensure all personnel are trained on the application and emergency procedures.
4.2 Application Steps:
-
Start the irrigation system and allow it to reach full operating pressure.
-
Begin injecting the this compound acid at the calibrated rate.
-
Continuously monitor the pH and EC of the irrigation water downstream of the injection point.[3]
-
After the required amount of this compound has been applied, turn off the injection pump.
-
Continue running the irrigation system for a sufficient time to flush all the acid from the lines and ensure it is evenly distributed in the soil.
Monitoring and Data Collection
A comprehensive monitoring plan is essential to evaluate the effects of the this compound treatments.
5.1 Water Quality Monitoring:
-
Parameters: pH, Electrical Conductivity (EC), bicarbonate levels, and key nutrient concentrations.
-
Frequency: Before, during, and after each injection event.
5.2 Soil Monitoring:
-
Parameters:
-
Chemical: pH, EC, nutrient availability (especially phosphorus, calcium, and micronutrients), and cation exchange capacity.
-
Physical: Water infiltration rate and soil structure.
-
-
Sampling:
-
Collect composite soil samples from each experimental plot before the first application and at regular intervals throughout the study.
-
Sample at different soil depths to assess the vertical movement of the acid.
-
5.3 Plant Tissue Analysis:
-
Parameters: Concentration of essential nutrients to assess uptake.
-
Sampling:
-
Collect specific plant parts (e.g., the most recently matured leaves) at key growth stages.
-
Ensure samples are clean and free of soil or chemical residues.
-
Table 3: Example Monitoring Schedule and Parameters
| Sample Type | Parameters to Measure | Sampling Frequency |
| Irrigation Water | pH, EC, Bicarbonates | Pre, during, and post-injection |
| Soil (0-6" and 6-12") | pH, EC, Available P, K, Ca, Mg, Fe, Mn, Zn | Pre-trial, mid-season, post-harvest |
| Plant Tissue | N, P, K, Ca, Mg, S, Fe, Mn, Zn, Cu, B | Key growth stages (e.g., vegetative, flowering, fruiting) |
5.4 Data Analysis Logic
Caption: Logical flow for the analysis of research data.
Quantitative Data Summary
The following tables summarize potential quantitative outcomes from this compound application research.
Table 4: Hypothetical Effect of this compound on Soil pH
| This compound Rate (gal/acre) | Initial Soil pH (Mean) | Final Soil pH (Mean) | Change in pH |
| 0 (Control) | 7.8 | 7.7 | -0.1 |
| 10 | 7.8 | 7.4 | -0.4 |
| 20 | 7.8 | 7.1 | -0.7 |
| 30 | 7.8 | 6.8 | -1.0 |
Table 5: Hypothetical Effect of this compound on Available Soil Phosphorus
| This compound Rate (gal/acre) | Initial Available P (ppm) | Final Available P (ppm) | % Increase |
| 0 (Control) | 15 | 16 | 6.7% |
| 10 | 15 | 20 | 33.3% |
| 20 | 15 | 25 | 66.7% |
| 30 | 15 | 32 | 113.3% |
By adhering to these detailed application notes and protocols, researchers can ensure the safe and effective use of this compound acid in their irrigation systems, leading to high-quality, reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating N-Phuric Phytotoxicity in Seedlings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Phuric in their experiments. The information provided is intended to help mitigate the potential phytotoxic effects of this compound on seedlings.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Poor or no seed germination after this compound application. | Ammonia (B1221849) Toxicity: Urea (B33335) in this compound hydrolyzes to ammonia, which can be toxic to germinating seeds.[1][2] | - Reduce the concentration of this compound. - Apply this compound several days before sowing to allow ammonia to dissipate. - Consider incorporating a urease inhibitor to slow down ammonia release.[3][4] - Ensure adequate soil moisture to dilute ammonia concentration near the seeds. |
| Seedling leaves appear yellow or scorched (chlorosis/necrosis) after this compound application. | Acid Burn: The sulfuric acid component of this compound can directly damage delicate seedling tissues if the concentration is too high.[5][6] Urea Toxicity: High concentrations of urea can be directly phytotoxic, causing leaf-tip necrosis.[1][4] | - Immediately flush the soil with clean, pH-neutral water to dilute the this compound. - Adjust the application rate to a lower concentration for future experiments. - Avoid direct contact of the this compound solution with seedling leaves. Apply directly to the soil. |
| Stunted seedling growth and poor root development. | Low Soil pH: The acidic nature of this compound can lower soil pH, making essential nutrients less available and increasing the toxicity of elements like aluminum.[7][8][9] Root Damage: High concentrations of this compound can directly damage sensitive root tissues, impairing water and nutrient uptake. | - Monitor soil pH regularly and adjust as needed with liming agents if it drops below the optimal range for your plant species.[8] - Apply this compound further away from the immediate root zone of the seedlings. - Consider split applications of lower concentrations rather than a single high-concentration dose. |
| Inconsistent results across experimental replicates. | Uneven Application: Inconsistent application of this compound can lead to localized areas of high concentration and toxicity. Variable Soil Buffering Capacity: Different soil batches may have varying capacities to resist pH changes. | - Ensure thorough mixing and uniform application of the this compound solution. - Calibrate application equipment carefully. - Use a standardized soil mix with a known buffering capacity for all experiments. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it phytotoxic to seedlings?
A1: this compound is a fertilizer product containing urea and sulfuric acid.[10] Its phytotoxicity to seedlings stems from two main factors:
-
Acidity: The sulfuric acid component can cause direct chemical burns to plant tissues and significantly lower soil pH.[5][6] This can lead to nutrient deficiencies and aluminum or manganese toxicity.[7][9]
-
Ammonia and Urea Toxicity: The urea in this compound is converted to ammonia in the soil.[1] High concentrations of ammonia are toxic to seeds and seedlings, inhibiting germination and growth.[2][3] Direct uptake of excessive urea can also be toxic, causing leaf necrosis.[1][4]
Q2: What are the visible symptoms of this compound phytotoxicity in seedlings?
A2: Common symptoms include:
-
Yellowing or browning of leaves (chlorosis and necrosis), often starting at the leaf tips.[1]
-
Stunted growth of both shoots and roots.[7]
-
Reduced root mass and damaged root tips.
Q3: How can I determine the appropriate concentration of this compound to use for my experiments?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Start with a very low concentration and gradually increase it across different experimental groups, while monitoring for signs of phytotoxicity.
Q4: What mitigation strategies can I employ to reduce this compound phytotoxicity?
A4: Several strategies can help mitigate the phytotoxic effects of this compound:
-
pH Management: Monitor and adjust soil pH. If this compound application causes excessive acidity, the soil can be amended with liming agents.[8]
-
Urease Inhibitors: The use of a urease inhibitor can slow the conversion of urea to ammonia, reducing the risk of ammonia toxicity.[3][4]
-
Foliar Application of Magnesium: Studies have shown that foliar application of magnesium can help alleviate soil acidity stress in some plants.[11]
-
Controlled Application: Apply this compound to the soil rather than directly on the seedlings. Ensure uniform application and consider split applications of lower concentrations.
Q5: Are there any analytical methods to confirm this compound phytotoxicity?
A5: Yes, you can perform soil and plant tissue analysis. Soil analysis can confirm low pH and high ammonia concentrations. Plant tissue analysis can reveal nutrient imbalances and high concentrations of urea in affected tissues.[4]
Section 3: Experimental Protocols
Protocol for Assessing this compound Phytotoxicity and Mitigation
Objective: To determine the phytotoxic threshold of this compound on a given seedling species and to evaluate the effectiveness of a mitigation strategy.
Materials:
-
Seeds of the target plant species
-
Standardized potting soil
-
This compound solution
-
Mitigating agent (e.g., urease inhibitor, liming agent)
-
Germination trays or pots
-
Growth chamber or greenhouse with controlled conditions
-
Calibrated pipettes or sprayer for application
-
pH meter
-
Ruler and calipers
Methodology:
-
Experimental Setup:
-
Prepare a series of this compound concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% of the recommended field application rate, adjusted for pot volume).
-
For the mitigation part of the experiment, prepare a parallel set of this compound concentrations with the addition of the chosen mitigating agent at a predetermined rate.
-
Each treatment, including a control group with no this compound, should have at least 3-5 replicates.
-
-
Sowing and Application:
-
Fill pots with the standardized soil mix.
-
Sow a predetermined number of seeds in each pot at a uniform depth.
-
Apply the prepared this compound and this compound + mitigation solutions evenly to the soil surface of the respective pots.
-
-
Data Collection (over a period of 14-21 days):
-
Germination Rate: Count the number of germinated seeds daily.
-
Phytotoxicity Scoring: Visually assess seedlings for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a 0-5 scale (0 = no damage, 5 = seedling death).
-
Morphological Measurements: At the end of the experiment, carefully harvest the seedlings. Measure shoot height, root length, and fresh and dry biomass.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Analyze the morphological data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Determine the concentration of this compound at which significant phytotoxicity occurs.
-
Evaluate the effectiveness of the mitigation strategy by comparing the results of the this compound-only treatments with the this compound + mitigation treatments.
-
Section 4: Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound induced phytotoxicity in seedlings.
Caption: Experimental workflow for assessing this compound phytotoxicity.
References
- 1. Phytotoxicity of foliar-applied urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that the adverse effect of urea fertilizer on seed germination in soil is due to ammonia formed through hydrolysis of urea by soil urease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Potential phytotoxicity associated with the use of soil urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ornamentalhorticulture.com.br [ornamentalhorticulture.com.br]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effects of acid and aluminum stress on seed germination and physiological characteristics of seedling growth in Sophora davidii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noble.org [noble.org]
- 9. researchgate.net [researchgate.net]
- 10. Ammonium as a signal for physiological and morphological responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Phuric Agrochemical Compatibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing incompatibility issues when using N-Phuric with other agrochemicals.
Troubleshooting Guides
Issue 1: Formation of Precipitate or Solid Residues After Mixing this compound
Question: I mixed this compound with another agrochemical, and a solid precipitate formed. What is happening, and how can I resolve this?
Answer:
The formation of a precipitate is a common indicator of chemical incompatibility. This can be due to several factors, often related to the acidic nature of this compound and the chemical properties of the tank-mix partner.
Possible Causes and Solutions:
-
Reaction with Alkaline Products: this compound is a highly acidic urea (B33335) sulfuric acid solution.[1] When mixed with alkaline agrochemicals (e.g., some herbicide amine salts, lime-sulfur), a neutralization reaction can occur, leading to the formation of insoluble salts that precipitate out of the solution.
-
Hard Water Interactions: If you are using hard water (water with high levels of dissolved mineral salts like calcium and magnesium), the sulfate (B86663) from this compound can react with the calcium and magnesium ions to form insoluble calcium sulfate (gypsum) or magnesium sulfate.[2][3] This is particularly problematic when also mixing with calcium-containing fertilizers.[2][3]
-
Incompatibility with Specific Active Ingredients: Certain active ingredients are inherently incompatible with strong acids. For example, mixing acidic solutions with copper-based fungicides can increase the solubility of copper, potentially leading to phytotoxicity.[1][4]
Troubleshooting Steps:
-
Stop Agitation and Observe: Allow the mixture to settle for 15-30 minutes and observe the nature of the precipitate. Note its color, texture (crystalline, gelatinous), and amount.
-
Perform a Jar Test: Before mixing large quantities, always conduct a jar test to confirm compatibility.[2] A detailed protocol is provided below.
-
Check Water Quality: Test the pH and hardness of your water source. If the water is alkaline or hard, consider using a water conditioning agent or an alternative water source.
-
Adjust Mixing Order: The order in which you add chemicals to the tank can significantly impact compatibility. A common recommendation is the "WALES" method (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Solutions). Always consult the product labels for specific mixing instructions.
-
Consult Product Labels: Carefully review the labels of all agrochemicals for any stated incompatibilities.[5]
Issue 2: The Spray Solution Changes Color or Becomes Viscous After Adding this compound
Question: After tank-mixing this compound, the solution changed color and thickened into a gel-like consistency. What does this indicate?
Answer:
A significant change in color or viscosity is a strong sign of a chemical reaction and incompatibility. This can lead to clogged spray nozzles, uneven application, and reduced efficacy of the active ingredients.
Possible Causes and Solutions:
-
Chemical Reaction: The acidic nature of this compound can catalyze or participate in chemical reactions with other active ingredients or formulation components, leading to the formation of new, colored, or viscous compounds.
-
Formulation Incompatibility: The inert ingredients (adjuvants, emulsifiers, etc.) in different agrochemical formulations may not be compatible with the acidic environment created by this compound. This can cause the formulation to break down, resulting in thickening or gelling.
-
Temperature Changes: An exothermic (heat-producing) or endothermic (heat-absorbing) reaction upon mixing can also indicate incompatibility.
Troubleshooting Steps:
-
Do Not Spray: Avoid applying any mixture that has undergone a significant change in physical properties.
-
Conduct a Jar Test: This is the most reliable way to predict physical incompatibility before mixing a full batch.
-
Review Agrochemical Formulations: Be cautious when mixing different formulation types, such as emulsifiable concentrates (ECs) with water-dispersible granules (WDGs), especially in the presence of a strong acid like this compound.
-
Use a Compatibility Agent: If a known incompatibility exists, a compatibility agent may help to stabilize the mixture. However, its effectiveness should be confirmed with a jar test.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it acidic?
A1: this compound is a fertilizer that is a proprietary blend of urea and sulfuric acid.[1] This combination results in an acidic solution, which can be beneficial for lowering the pH of alkaline soils and water, but also presents challenges when mixing with other agrochemicals.
Q2: With which general classes of chemicals is this compound known to be incompatible?
A2: this compound is known to be incompatible with alkaline materials, hypochlorites, and sulfides.[1] It is also corrosive to certain metals like copper, zinc, and their alloys, as well as 304 stainless steel.[1]
Q3: Can this compound be mixed with herbicides?
A3: In some cases, yes. Experimental work has shown that this compound can act as a herbicide activator for certain products like glyphosate (B1671968) (Roundup), MSMA, Paraquat, Dinitro, Goal, and 2,4-D, sometimes allowing for reduced herbicide application rates.[6] However, a jar test is always recommended to ensure compatibility with the specific formulations being used.
Q4: What is a "jar test" and how do I perform one?
A4: A jar test is a small-scale simulation of a tank mix to assess the physical compatibility of different agrochemicals before mixing them in a large spray tank.[2] A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: How does water quality affect this compound mixtures?
A5: Water with high pH (alkaline) or high mineral content (hard water) can lead to incompatibility issues with this compound. The acidity of this compound can cause dissolved minerals in hard water, such as calcium and magnesium, to precipitate as sulfates.[2][3]
Data Presentation
Table 1: Chemical Properties of this compound (15/49)
| Property | Value |
| Chemical Name | Urea Sulfate; Monocarbamide dihydrogen sulfate[1] |
| Appearance | Clear pink liquid[1] |
| pH (10% solution) | 1[1] |
| Specific Gravity | 1.51 g/mL[1] |
| Solubility in Water | Soluble[1] |
Table 2: General Compatibility of this compound with Other Agrochemicals
| Agrochemical Class | Compatibility | Potential Issues |
| Fertilizers | ||
| Calcium Nitrate | Incompatible | Formation of insoluble calcium sulfate (gypsum)[2][3] |
| Ammonium Nitrate (AN20) | Incompatible with concentrated this compound | Violent reaction[2] |
| Urea Ammonium Nitrate (UAN32) | Compatible (with caution) | Jar test recommended |
| Herbicides | ||
| Glyphosate | Generally Compatible | Can act as an activator[6] |
| 2,4-D | Generally Compatible | Can act as an activator[6] |
| Fungicides | ||
| Copper-based Fungicides | Caution Advised | Increased copper solubility and potential for phytotoxicity[1][4] |
| Other | ||
| Alkaline Products | Incompatible | Neutralization reaction, precipitate formation |
| Hypochlorites | Incompatible | Chemical reaction[1] |
| Sulfides | Incompatible | Chemical reaction[1] |
Note: This table provides general guidance. Compatibility can vary based on specific product formulations and water quality. Always perform a jar test.
Experimental Protocols
Protocol 1: Jar Test for Agrochemical Compatibility
Objective: To determine the physical compatibility of a tank mix of this compound with other agrochemicals before large-scale mixing.
Materials:
-
A clean, clear glass jar with a lid (at least 1 quart or 1 liter)
-
The same water source that will be used for the spray tank
-
Samples of this compound and all other agrochemicals to be mixed
-
Measuring spoons and/or graduated cylinders
-
A stopwatch or timer
-
Personal Protective Equipment (PPE) as specified on product labels
Procedure:
-
Fill the Jar: Add water to the jar until it is about half full.
-
Add Products in the Correct Order: Add the agrochemicals to the jar one at a time, in the same order you would add them to the spray tank. A common mixing order is the WALES method:
-
W ettable powders and W ater-dispersible granules
-
A gitate thoroughly
-
L iquid flowables and s uspensions
-
E mulsifiable concentrates
-
S olutions (like this compound) and s urfactants
-
-
Agitate Between Additions: After adding each product, cap the jar and shake it for 10-15 seconds to ensure it is well mixed before adding the next product.
-
Top Off and Final Mix: After all products have been added, fill the jar with the remaining water to the desired final volume. Cap the jar and shake vigorously for another 30 seconds.
-
Observe: Let the jar sit undisturbed for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of a precipitate or solids
-
Layering or separation of liquids
-
Gelling or thickening of the solution
-
Color change
-
Evolution of gas (fizzing)
-
Temperature change (the jar becomes warm or cool to the touch)
-
-
Interpret Results: If any of the above signs are observed, the products are likely incompatible and should not be tank-mixed.
Mandatory Visualization
Caption: A logical workflow for troubleshooting this compound incompatibility issues.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 4. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
- 5. fs1.agrian.com [fs1.agrian.com]
- 6. Antagonism at combined effects of chemical fertilizers and carbamate insecticides on the rice-field N2-fixing cyanobacterium Cylindrospermum sp. in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Phuric for Soil Hardpan Remediation
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This technical support center provides researchers, scientists, and agricultural professionals with essential information for utilizing N-Phuric to break down soil hardpan. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental and field applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a proprietary liquid fertilizer derived from urea (B33335) and sulfuric acid.[1] It is a high-analysis, clear liquid nitrogen fertilizer that also contains sulfur.[2] Common formulations, such as this compound 15/49, contain 15% total nitrogen and 16% sulfur (with a 49% sulfuric acid equivalent).[1] Its chemical name is monocarbamide dihydrogen sulfate.[1][3]
Q2: How does this compound break down soil hardpan?
A2: this compound's acidic nature helps to break down calcareous hardpans, which are layers of soil cemented by calcium carbonate (lime).[4] The sulfuric acid component reacts with calcium carbonate to produce gypsum (calcium sulfate), carbon dioxide, and water. This reaction dissolves the "cement" holding the hardpan together, which can increase soil porosity, permeability, and water infiltration.[5]
Q3: What are the primary benefits of using this compound?
A3: Beyond breaking down hardpan, this compound offers several benefits:
-
Reduces Soil pH: The acidity of this compound effectively lowers the pH of alkaline soils.[6][7]
-
Increases Nutrient Availability: By lowering soil pH, it can solubilize nutrients like phosphorus, iron, and zinc that are "tied up" in high-pH soils, making them more available to plants.[3][6]
-
Neutralizes Bicarbonates: It neutralizes harmful bicarbonates in irrigation water and soil, which can improve water penetration and nutrient uptake by roots.[4][5][8]
-
Provides Nitrogen and Sulfur: It serves as a source of readily available nitrogen (from urea) and sulfur for crop nutrition.[2]
Q4: What are the recommended application rates?
A4: Application rates should be based on soil tests and specific nutrient management plans.[9][10] General recommendations can vary significantly based on the crop, soil type, and severity of the hardpan. For example, some recommendations for field crops are 20-30 liters per acre per application.[6] It is crucial to start with a soil analysis to determine the buffering capacity and lime content of your soil before application.
Q5: What safety precautions are necessary when handling this compound?
A5: this compound is a corrosive acidic material and requires careful handling.[1][9] Always wear appropriate personal protective equipment (PPE), including eye protection, protective clothing, and impervious gloves.[1][9] Avoid breathing in mists and ensure adequate ventilation.[1] In case of contact with eyes or skin, flush immediately and thoroughly with water.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Hardpan is not breaking down as expected. | Insufficient Application Rate: The amount of this compound may be too low to effectively dissolve the calcium carbonate in the hardpan. | 1. Conduct a thorough soil analysis to determine the depth and composition of the hardpan. 2. Increase the application rate incrementally, monitoring soil pH closely. 3. Consider a pre-plant application to allow more time for the chemical reaction to occur.[11] |
| Incorrect Application Method: The product may not be reaching the hardpan layer effectively. | 1. Ensure application is followed by sufficient irrigation to move the this compound into the soil profile. 2. For severe hardpans, mechanical ripping in conjunction with chemical application may be necessary. | |
| Crop shows signs of damage or stress (phytotoxicity). | Excessively High Concentration: Applying too much this compound can lower the soil pH too drastically, leading to acid burn on roots or nutrient toxicities. | 1. Immediately flush the affected area with a large volume of clean water to dilute the acid. 2. Cease further applications until the crop recovers. 3. In the future, apply lower concentrations over multiple applications rather than a single high-dose application. |
| Direct Contact with Foliage: The acidic solution can burn plant leaves if applied directly. | 1. Apply this compound directly to the soil or through fertigation systems that deliver it below the foliage. 2. If accidental foliar contact occurs, rinse the foliage with water immediately. | |
| Soil pH has dropped too low. | Over-application: Exceeding the required amount based on the soil's buffering capacity. | 1. Monitor soil pH regularly after application.[12] 2. If pH is too low, application of liming materials may be necessary to raise it back to the desired range. 3. Adjust future application rates downward based on soil monitoring results. |
| Application equipment is corroding. | Corrosive Nature of this compound: this compound is corrosive to many metals, including steel and alloys containing copper or zinc.[1][12] | 1. Use equipment constructed from acid-resistant materials, such as 316 stainless steel or heavy-duty plastics.[1] 2. Thoroughly flush all equipment with clean water immediately after use. 3. Some formulations of urea-sulfuric acid contain a corrosion inhibitor, which may help mitigate this issue.[3] |
| Soil has become "sticky" or infiltration has decreased over time. | Chemical Imbalances: Long-term use without addressing other soil chemical properties can lead to issues. Melting bicarbonates without a sufficient calcium source to leach sodium can sometimes result in poor soil structure.[12] | 1. Alternate or combine this compound applications with gypsum (calcium sulfate) applications, especially in sodic soils. 2. Conduct comprehensive soil tests annually to monitor not just pH, but also levels of calcium, magnesium, and sodium. |
Data Presentation
Table 1: General Application Rates of this compound for Various Uses
| Crop Type | Application Rate (per application) | Application Method | Notes |
| Field Crops | 20-30 Liters / Acre | Irrigation | Recommended for addressing soil salinity and pH.[6] |
| Fruit Trees | 50-70 cc / Tree | Irrigation | Focuses application in the root zone.[6] |
| Greenhouse | 1-2 Liters / 1000 sq. meter | Irrigation | For adjusting pH in growing media.[6] |
| Turf (for Nitrogen) | 3.33 - 6.66 lbs / 1000 sq. ft. | Spray/Irrigation | To achieve 0.5 to 1.0 lbs of Nitrogen per 1000 sq. ft.[9][10] |
Note: These are general guidelines. The optimal rate for breaking down hardpan will depend on soil analysis.
Table 2: Physical and Chemical Properties of this compound 15/49
| Property | Value | Reference |
| Total Nitrogen (N) | 15% | [1] |
| Sulfur (S) | 16% | [1] |
| Sulfuric Acid Equivalent | 49% | [1] |
| pH (10% solution) | < 1.0 | [1][3] |
| Density | ~12.6 - 12.7 lbs/gallon | [3][9] |
| Appearance | Clear liquid | [2][3] |
Experimental Protocols
Objective: To determine the optimal concentration of this compound for improving water infiltration through a specific soil hardpan.
Materials:
-
Intact soil cores containing the hardpan layer, extracted in PVC or similar cylinders.
-
This compound solution.
-
Deionized water.
-
Graduated cylinders.
-
Stopwatch.
-
Beakers.
-
pH meter.
-
Penetrometer (optional, for measuring soil strength).
-
Personal Protective Equipment (goggles, gloves, lab coat).
Methodology:
-
Sample Preparation:
-
Collect at least 12 intact soil cores from the field, ensuring each core includes the hardpan layer.
-
Saturate the cores from the bottom with water for 24 hours to ensure consistent initial moisture content. Allow them to drain freely until they reach field capacity.
-
-
Treatment Groups:
-
Prepare four treatment groups with at least three replicate cores per group:
-
Control: 0% this compound (deionized water only).
-
Low Concentration: e.g., 0.5% this compound solution (by volume).
-
Medium Concentration: e.g., 1.0% this compound solution.
-
High Concentration: e.g., 2.0% this compound solution.
-
-
-
Application:
-
Place a filter paper on the surface of each soil core to prevent surface sealing during water application.
-
Apply a standardized volume (e.g., 100 mL) of the corresponding treatment solution to the surface of each core.
-
Allow the solutions to react with the soil for a set period (e.g., 48 hours).
-
-
Measurement of Water Infiltration (Falling Head Permeameter Method):
-
After the reaction period, place the soil cores on a drainage rack.
-
Add a known volume of water to the top of each core, maintaining a constant head of water if possible, or record the time it takes for a specific volume of water to infiltrate.
-
Measure the time it takes for the water to completely infiltrate the soil surface.
-
Calculate the infiltration rate (e.g., in cm/hour).
-
-
Measurement of Soil pH and Penetration Resistance (Optional):
-
After the infiltration test, extrude the soil cores.
-
Take soil samples from the hardpan layer of each core and measure the pH using a 1:1 soil-to-water slurry.
-
Use a penetrometer to measure the resistance of the hardpan layer in each core.
-
-
Data Analysis:
-
Summarize the infiltration rates, soil pH, and penetration resistance for each treatment group in a table.
-
Perform a one-way ANOVA to determine if there are statistically significant differences between the treatment groups.
-
Identify the this compound concentration that provides the greatest improvement in infiltration without causing an excessive drop in soil pH.
-
Visualizations
Caption: Troubleshooting workflow for ineffective hardpan remediation.
Caption: Experimental workflow for determining optimal this compound concentration.
References
- 1. fs1.agrian.com [fs1.agrian.com]
- 2. Loveland this compound Acid 15/49 15-0-0 +16 (S) [morr.com]
- 3. plantfoodco.com [plantfoodco.com]
- 4. nwdistrict.ifas.ufl.edu [nwdistrict.ifas.ufl.edu]
- 5. Nitrogen containing sulfur (this compound 15-49) - Yarus company [yarusco.com]
- 6. en.novindrak.ir [en.novindrak.ir]
- 7. ars.usda.gov [ars.usda.gov]
- 8. citrusagents.ifas.ufl.edu [citrusagents.ifas.ufl.edu]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. cotton.org [cotton.org]
- 12. talk.newagtalk.com [talk.newagtalk.com]
Technical Support Center: N-Phuric Application in High-Bicarbonate Water
Welcome to the technical support center for the application of N-Phuric in challenging experimental conditions. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for pH modification and bicarbonate neutralization in aqueous solutions. Here you will find troubleshooting guidance and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to reduce bicarbonates?
A1: this compound is a urea-sulfuric acid product, often formulated as a 15-0-0 + 16(S) liquid fertilizer.[1] It is designed to be a safer alternative to straight sulfuric acid for reducing the pH and neutralizing alkalinity in water.[2] The sulfuric acid component reacts with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, which are common in hard water and contribute to high alkalinity.[3][4] This reaction converts the bicarbonates into water (H₂O) and carbon dioxide (CO₂), effectively lowering the water's pH and preventing the negative effects of high bicarbonate levels, such as the precipitation of calcium and magnesium salts.[5][6]
Q2: My water has a pH of 8.2 and high bicarbonate levels. Will this compound be effective?
A2: Yes, this compound is specifically designed for such conditions. Water with a pH above 7.5 is often high in bicarbonates.[6] this compound effectively neutralizes these bicarbonates, which can otherwise lead to an undesirable increase in the pH of your experimental solutions or soil media over time.[7][8] It is crucial to determine the correct dosage to achieve your target pH without over-acidifying the water.
Q3: What are the primary challenges when using this compound in high-bicarbonate water?
A3: The main challenges include:
-
Rapid CO₂ Off-Gassing: The reaction between this compound and bicarbonates produces carbon dioxide gas. In a closed or poorly ventilated system, this can lead to pressure buildup.
-
pH Overshooting: High bicarbonate levels create a buffered solution. It may require a significant amount of this compound to see an initial pH drop, followed by a rapid decrease once the buffering capacity is overcome. This can lead to over-acidification if not added carefully.
-
Precipitation of Minerals: If the water is also high in calcium and magnesium, the addition of the sulfate (B86663) from this compound can potentially lead to the precipitation of calcium sulfate (gypsum) or magnesium sulfate, especially if concentrations are high.
-
Corrosion: While this compound is less corrosive than pure sulfuric acid, it is still an acidic product and can be corrosive to certain materials over time, such as galvanized metals, copper, and their alloys.[9]
Q4: What safety precautions should I take when handling this compound?
A4: this compound can cause serious eye damage and skin irritation or burns.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, impervious gloves, and protective clothing.[11][12] Ensure you are working in a well-ventilated area to avoid inhaling any mists or vapors.[10] An eyewash station and safety shower should be readily accessible.[12]
Troubleshooting Guide
Problem 1: The pH of my solution drops too quickly and overshoots my target.
-
Cause: This typically happens when the buffering capacity of the bicarbonate in the water has been neutralized. Once the buffer is gone, even a small amount of additional acid will cause a sharp drop in pH.
-
Solution:
-
Perform a bench-top titration on a small, known volume of your source water before treating a large batch (see Experimental Protocol section). This will help you determine the precise amount of this compound needed to reach your target pH.
-
Add this compound slowly while continuously monitoring the pH with a calibrated meter.
-
For larger volumes, add 80-90% of the calculated required dose, then add the remaining amount in small increments until the target pH is reached.
-
Problem 2: I've added this compound, but the pH rebounds after a few hours.
-
Cause: This can be due to the slow dissolution of carbonate minerals (like calcium carbonate) in your water source or system, which neutralizes the acid and raises the pH. It can also be caused by continued exposure to air, which can reintroduce CO₂ that dissolves to form carbonic acid, slightly altering the pH equilibrium.
-
Solution:
-
Allow the treated water to sit for a period (e.g., a few hours to overnight) and then re-measure the pH, making final adjustments as needed.
-
Ensure your water storage tanks are clean and free of any scale or sediment that could react with the acidified water.
-
If using the water in a recirculating system, monitor the pH regularly and make small adjustments as necessary.
-
Problem 3: A white precipitate has formed in my stock tank after adding this compound.
-
Cause: If your water is very high in calcium, the sulfate (SO₄²⁻) from the sulfuric acid in this compound can react with the calcium ions (Ca²⁺) to form calcium sulfate (CaSO₄), also known as gypsum. This precipitate is more likely to form at higher concentrations.
-
Solution:
-
Conduct a water analysis to determine the calcium concentration of your source water.
-
If calcium levels are high, consider a two-stage treatment process: add a portion of the this compound, allow any precipitate to settle, and then decant the treated water before adding the final amount of acid.
-
Alternatively, use a more dilute solution, which may keep the calcium sulfate in solution.
-
Data Presentation
Table 1: General Guidelines for this compound Dosage Based on Bicarbonate Levels
| Bicarbonate Level (ppm HCO₃⁻) | Water Alkalinity | Typical pH Range | Estimated this compound Requirement (per 10,000 gallons of water) |
| 0 - 100 | Low | 7.0 - 7.5 | 0.5 - 1.0 gallons |
| 100 - 180 | Moderate | 7.5 - 8.0 | 1.0 - 1.5 gallons |
| 180 - 300 | High | 8.0 - 8.5 | 1.5 - 2.5 gallons |
| > 300 | Very High | > 8.5 | > 2.5 gallons (Titration is essential) |
Disclaimer: These are estimates. The exact amount of this compound required will depend on the specific chemistry of your water and your target pH. A titration is always recommended for accurate dosing.[12]
Experimental Protocols
Protocol 1: Bench-Top Titration to Determine this compound Dosage
Objective: To accurately determine the volume of this compound required to neutralize bicarbonates and achieve a target pH in a specific water source.
Materials:
-
1-liter sample of your high-bicarbonate source water
-
Calibrated pH meter
-
1 mL or 5 mL pipette or burette
-
Small increments of this compound (e.g., a 1:100 dilution for better precision)
-
Stir plate and stir bar
-
Safety glasses and gloves
Methodology:
-
Measure exactly 1 liter of the source water into a beaker.
-
Place the beaker on a stir plate and add a stir bar to ensure continuous mixing.
-
Immerse the calibrated pH probe into the water. Record the initial pH.
-
Using a pipette or burette, add a small, precise volume of the diluted this compound solution (e.g., 0.5 mL).
-
Allow the pH to stabilize for 1-2 minutes and record the new pH.
-
Continue adding the this compound solution in small, recorded increments, recording the pH after each addition and allowing it to stabilize.
-
Plot the pH reading against the volume of this compound added. You will notice a sharp drop in pH once the bicarbonate buffering capacity is overcome.
-
From your graph, determine the total volume of this compound solution required to reach your target pH.
-
Scale this volume up for the total volume of water you need to treat. Remember to account for the dilution factor if you used a diluted this compound solution for the titration.
Visualizations
Caption: Chemical reaction pathway of this compound with bicarbonates.
Caption: Troubleshooting workflow for this compound application.
Caption: Experimental workflow for this compound dosage determination.
References
- 1. Loveland this compound Acid 15/49 15-0-0 +16 (S) [morr.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. growabundant.com [growabundant.com]
- 4. plantprod.com [plantprod.com]
- 5. citrusagents.ifas.ufl.edu [citrusagents.ifas.ufl.edu]
- 6. nwdistrict.ifas.ufl.edu [nwdistrict.ifas.ufl.edu]
- 7. ucnfa.ucdavis.edu [ucnfa.ucdavis.edu]
- 8. irrigationtoolbox.com [irrigationtoolbox.com]
- 9. fs1.agrian.com [fs1.agrian.com]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. ekfusa.com [ekfusa.com]
- 12. plantfoodco.com [plantfoodco.com]
preventing corrosion of research equipment from N-Phuric
This guide provides researchers, scientists, and drug development professionals with essential information for preventing corrosion of laboratory equipment when working with N-Phuric.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it corrosive?
A1: this compound is a proprietary liquid blend of urea (B33335) and sulfuric acid, also known as monocarbamide dihydrogen sulfate.[1][2] Its corrosive nature stems from the sulfuric acid component, which is a strong acid with a very low pH (around 1.0 for a 10% solution).[1][3] This high acidity makes it capable of corroding a wide variety of metals, including aluminum, copper, zinc, and their alloys (bronze, brass).[1][4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its severe corrosive properties, comprehensive PPE is mandatory. This includes chemical splash-shielded goggles, a full-face shield, chemical-resistant gloves (such as synthetic rubber), and a non-nylon plastic or rubber apron over long-sleeved clothing and pants.[2][6] All handling of undiluted product should occur in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or mists.[3][4][6]
Q3: How should I store this compound to prevent equipment and facility corrosion?
A3: Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like alkalis, hypochlorites, and sulfides.[1][3][5] Storage containers should be corrosion-resistant.[5] Acceptable materials for larger storage tanks include Polyethylene (B3416737), Polypropylene, and 316L stainless steel.[1] Always use secondary containment to catch potential leaks and prevent damage to shelving and surrounding equipment.[7]
Q4: What should I do immediately after a small this compound spill on my equipment?
A4: For small spills, immediately wipe the area with an absorbent, non-reactive material (e.g., cloth, fleece).[3] Then, clean the surface thoroughly with a suitable neutralizer followed by water to remove any residual contamination.[3] Never return spilled material to the original container.[3] Prompt action is critical to prevent corrosion.
Q5: Can I use standard stainless steel equipment with this compound?
A5: Caution is advised. This compound is corrosive to 304 stainless steel and slightly corrosive to 316 stainless steel.[1] For applications requiring prolonged contact, 316L stainless steel is a more acceptable option.[1][5] Always verify material compatibility, especially for critical components like pumps, valves, and gaskets.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Prevention |
| Discoloration or pitting on stainless steel surfaces after use. | The grade of stainless steel (e.g., 304) is not sufficiently resistant to this compound.[1] | Immediate Action: Neutralize and clean the affected surface immediately. Prevention: Upgrade to equipment made of more resistant materials like 316L stainless steel, Hastelloy C-276, or high-density polyethylene (HDPE).[1][5][6] For existing equipment, consider applying a corrosion-resistant coating.[8] |
| Corrosion on metal clamps, racks, or support stands in the work area. | Exposure to this compound vapors or aerosols that were not properly contained. | Immediate Action: Remove, neutralize, and clean the corroded items. Assess the extent of the damage for safety. Prevention: Always handle this compound inside a certified chemical fume hood to control vapor escape.[6][7] Ensure the fume hood exhaust is functioning correctly.[7] Routinely inspect and clean all equipment in the vicinity. |
| Degradation or softening of plastic tubing or gaskets. | The polymer type (e.g., nylon) is incompatible with this compound.[1] | Immediate Action: Immediately replace the compromised component to prevent leaks. Prevention: Use tubing and gaskets made from compatible polymers such as Polypropylene, Polyethylene, or PTFE.[1][9] Consult a chemical compatibility chart before selecting components. |
| A white, salt-like residue forms on equipment after cleaning a spill. | Incomplete cleaning or neutralization. The residue could be a salt formed from the reaction of the acid with a surface or cleaning agent. | Immediate Action: Re-clean the area with a mild detergent and deionized water. Prevention: After neutralization, ensure the surface is thoroughly rinsed with water to remove all reactants and products.[10] Use pH strips to confirm the rinse water is neutral (pH 7).[10] |
Material Compatibility Data
The following table summarizes the compatibility of common laboratory materials with this compound (Urea-Sulfuric Acid). This data is compiled from safety data sheets and general chemical resistance guides.
| Material | Compatibility Rating | Notes |
| Metals | ||
| Aluminum | Not Recommended | Corrosive to aluminum.[4][5] |
| Carbon Steel | Not Recommended | Corrodes a wide variety of metals.[5] |
| Copper, Brass, Bronze, Zinc | Not Recommended | Avoid storage, piping, or handling systems made of these materials.[1] |
| Stainless Steel 304 | Not Recommended | Corrosive to 304 stainless steel.[1] |
| Stainless Steel 316 | Questionable | Slightly corrosive to 316 stainless steel.[1] Use depends on conditions. |
| Stainless Steel 316L | Acceptable | An acceptable material of construction for storage and handling.[1][5] |
| Hastelloy C-276 | Acceptable | Generally excellent resistance to sulfuric acid. |
| Plastics & Polymers | ||
| High-Density Polyethylene (HDPE) | Acceptable | Recommended for corrosion-resistant storage.[9] |
| Polypropylene (PP) | Acceptable | An acceptable material for storage tanks and equipment.[1][5] |
| Nylon | Not Recommended | Incompatible with this compound.[1] |
| Polytetrafluoroethylene (PTFE) | Acceptable | Excellent chemical resistance. |
| Elastomers | ||
| Natural Rubber | Not Recommended | This compound will damage clothing/equipment made of natural rubber.[2] |
| Viton® (FKM) | Acceptable | Generally good resistance to sulfuric acid. |
Experimental Protocols
Protocol: Material Compatibility Spot Test
This protocol provides a method to quickly assess the compatibility of a material with this compound.
1. Objective: To observe any visible signs of corrosion or degradation on a material upon direct contact with this compound over a 24-hour period.
2. Materials:
- This compound solution
- Test material coupons (approx. 1cm x 1cm)
- Personal Protective Equipment (PPE) as specified in FAQs
- Glass petri dish or other compatible container
- Pipette
- Neutralizing agent (e.g., sodium bicarbonate solution)
- Deionized water
- Microscope or magnifying glass
3. Procedure:
- Don all required PPE and perform the experiment inside a chemical fume hood.
- Place a clean, dry coupon of the test material into a glass petri dish.
- Using a pipette, carefully place a single drop (approx. 20-50 µL) of this compound onto the center of the material coupon.
- Cover the petri dish and label it clearly.
- Allow the setup to sit undisturbed for 24 hours at ambient temperature.
- Visually inspect the coupon at 1, 4, 8, and 24 hours. Record any observations such as gas evolution, color change, swelling, or dissolution.
- After 24 hours, carefully neutralize the this compound drop by adding sodium bicarbonate solution dropwise until fizzing stops.
- Thoroughly rinse the coupon with deionized water and allow it to dry completely.
- Examine the contact spot under a microscope or with a magnifying glass for any signs of pitting, staining, or surface texture change compared to an untested area.
4. Interpretation: Any visible change to the material indicates incompatibility and means the material is not suitable for use with this compound.
Visual Guides (Workflows & Logic)
The following diagrams illustrate key decision-making and procedural workflows for safely handling this compound and preventing corrosion.
Caption: Workflow for selecting corrosion-resistant materials for use with this compound.
Caption: Step-by-step procedure for responding to an this compound spill on equipment.
References
- 1. fs1.agrian.com [fs1.agrian.com]
- 2. plantfoodco.com [plantfoodco.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. Corrosion Is A Stealthy Hazard Dont Ignore It In Your Laboratory [kewaunee.in]
- 8. rustygone.com [rustygone.com]
- 9. Ensure Lab Safety with Corrosion-Resistant Storage Solutions [labstore.com]
- 10. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
Technical Support Center: Troubleshooting Uneven Soil Acidification with N-Phuric
Welcome to the technical support center for N-Phuric. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during soil acidification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it acidify soil?
This compound is a urea-sulfuric acid product designed to lower the pH of irrigation water and, consequently, the soil.[1][2][3] The sulfuric acid component provides immediate acidity, while the urea (B33335) component undergoes nitrification in the soil, a process that also releases hydrogen ions (H+), further contributing to acidification over time.[4][5] This dual-action makes it effective for managing soil pH.
Q2: I'm observing uneven plant growth after applying this compound. What could be the cause?
Uneven plant growth is a common symptom of non-uniform soil acidification. The primary cause is likely the uneven distribution of this compound across the experimental plot. This can stem from several factors, including issues with the irrigation system, inherent soil variability, or incorrect application procedures.[6]
Q3: Can this compound damage my irrigation system?
Yes, this compound is corrosive. It is important to use equipment constructed from compatible materials, such as 316 stainless steel.[1] Avoid materials like copper, zinc, and their alloys (bronze, brass, galvanized metals), as they can be corroded by the acidic solution.[1] Regular inspection and maintenance of your irrigation system are crucial when using acid-based products.[7]
Q4: How does soil type affect the performance of this compound?
Soil texture and composition play a significant role in how soil pH responds to acidification.[8][9] Soils with higher clay and organic matter content have a greater buffering capacity, meaning they can resist changes in pH more effectively than sandy soils.[8][9] Therefore, a higher application rate of this compound may be needed for clayey soils compared to sandy soils to achieve the same level of acidification.
Q5: How often should I monitor soil pH after application?
For intensive applications, it is recommended to monitor soil pH frequently. Initial monitoring can be done within a few days of application to assess the immediate effects. Subsequent monitoring should be conducted periodically (e.g., weekly or bi-weekly) to track changes over time, especially during the nitrification phase of the urea component. For long-term management, sampling every few years may be sufficient.[8][10]
Troubleshooting Guide
This guide addresses the specific issue of uneven soil acidification.
Problem: Inconsistent Soil pH Readings Across the Treatment Area
Uneven acidification can lead to variable experimental results and compromise the validity of your research. The following steps will help you diagnose and resolve this issue.
Step 1: Diagnose the Potential Cause
The first step is to identify the source of the uneven application. The logical workflow below can guide your diagnostic process.
Caption: Troubleshooting workflow for uneven soil acidification.
Step 2: Implement Corrective Actions
Based on your diagnosis, follow the appropriate experimental protocols to rectify the issue.
A. If Irrigation System is Faulty:
-
Protocol for Irrigation System Check:
-
Visual Inspection: Walk the length of your irrigation lines and visually inspect for any leaks, breaks, or clogged emitters.
-
Pressure Check: Use a pressure gauge to measure the water pressure at the beginning, middle, and end of the irrigation lines. Significant pressure drops can indicate a blockage or leak.
-
Flow Rate Measurement: Place collection containers under several emitters for a set amount of time. Measure the volume of water collected in each container. Significant variations in volume indicate uneven distribution.
-
Filter Cleaning: Disassemble and clean all filters in the irrigation system to remove any accumulated debris.
-
B. If Soil Properties are Variable:
-
Protocol for Soil Analysis:
-
Grid Sampling: Divide the experimental area into a grid. Collect soil samples from the center of each grid cell at a consistent depth (e.g., 0-15 cm).[9][10]
-
pH Measurement: For each sample, prepare a 1:1 soil-to-water slurry using deionized water.[11] Allow the mixture to settle, then measure the pH of the supernatant using a calibrated pH meter.[11]
-
Texture and Organic Matter Analysis: If significant pH variations are detected, consider sending the soil samples to a laboratory for analysis of soil texture (sand, silt, clay content) and organic matter percentage. These factors influence the soil's buffering capacity.[8]
-
Zonal Application: Based on the soil analysis, you may need to create different management zones and adjust the this compound application rate for each zone to achieve uniform acidification.
-
C. If Application Protocol is Incorrect:
-
Protocol for this compound Injection Rate Calibration:
-
Determine Target Water pH: Decide on the desired pH of your irrigation water after this compound injection.
-
Jar Test: Collect a known volume of your source water (e.g., 1 gallon) in a container.
-
Titration: Using a pipette or burette, slowly add a known concentration of this compound to the water while continuously monitoring the pH with a calibrated meter.
-
Calculate Injection Rate: Record the volume of this compound required to reach the target pH. Use this information to calculate the required injection rate for your irrigation system's flow rate.
-
Verify at Emitter: After setting the injection rate, collect water from a downstream emitter and test the pH to confirm that the target pH is being achieved throughout the system.
-
Data Presentation
The following tables provide reference data that can be useful in your troubleshooting and experimental design.
Table 1: General Properties of this compound 15/49
| Property | Value |
| Total Nitrogen (N) | 15% |
| Sulfur (S) | 16% |
| Sulfuric Acid Equivalent | 49% |
| pH (10% solution) | ~1.0[1] |
| Density | 12.60 lbs/gal[1] |
Table 2: Troubleshooting Checklist and Corrective Actions
| Potential Issue | Diagnostic Check | Corrective Action |
| Clogged Emitters | Visually inspect emitters; measure flow rate at multiple points. | Clean or replace clogged emitters. Improve water filtration. |
| Pressure Variation | Check pressure at different points in the irrigation line. | Repair leaks; ensure pump is operating correctly; install pressure regulators. |
| Soil Variability | Conduct grid-based soil sampling and pH testing.[9][10] | Implement variable rate application based on soil zones. |
| Incorrect Injection Rate | Perform a jar test and verify pH at the emitter. | Recalibrate the injection pump based on the jar test results. |
Signaling Pathways and Chemical Reactions
The following diagram illustrates the chemical processes involved when this compound is introduced into the soil and irrigation water.
Caption: Chemical pathway of this compound in water and soil.
References
- 1. fs1.agrian.com [fs1.agrian.com]
- 2. Loveland this compound Acid 15/49 15-0-0 +16 (S) [morr.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Fertilizer Source Impacts on Soil pH | Yara United States [yara.us]
- 5. researchgate.net [researchgate.net]
- 6. US8821646B1 - Compositions and methods for cleaning and preventing plugging in micro-irrigation systems - Google Patents [patents.google.com]
- 7. talk.newagtalk.com [talk.newagtalk.com]
- 8. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 9. envirothonpa.org [envirothonpa.org]
- 10. extension.oregonstate.edu [extension.oregonstate.edu]
- 11. purdue.edu [purdue.edu]
Technical Support Center: Adjusting N-Phuric Application in Response to Soil Buffer Capacity
This guide is designed for researchers, scientists, and professionals in controlled experimental settings who require precise modulation of soil pH using N-Phuric. Understanding the relationship between application rates and the inherent buffering capacity of a soil substrate is critical for achieving reproducible and targeted outcomes in studies such as medicinal plant cultivation, soil microbiome research, or environmental fate studies.
Frequently Asked Questions (FAQs)
Q1: What is soil buffer capacity and why is it a critical parameter in our experiments?
A1: Soil buffer capacity, or pH buffering capacity (pHBC), is the inherent ability of a soil to resist changes in pH upon the addition of an acidic or basic substance. This property is crucial because it determines the quantity of acidifier, such as this compound, required to achieve a desired pH level. Soils with high buffer capacity will require a greater amount of acid to lower the pH compared to soils with low buffer capacity.[1][2] Key contributors to a soil's buffering capacity include its clay content, the type of clay minerals, and the amount of soil organic matter (humus).[3][4] For research purposes, quantifying this parameter is essential for experimental reproducibility and avoiding unintended stress on biological systems due to drastic or incorrect pH shifts.
Q2: We applied a standard dose of this compound to two different soil batches, but observed significantly different pH shifts. What is the likely cause?
A2: The most probable cause is a difference in the soil buffer capacity between the two batches. Even if the soils have the same initial pH, their ability to resist acidification can vary greatly.[1] A soil with a higher clay and/or organic matter content will have a higher buffer capacity and will thus show a smaller pH change for the same dose of this compound.[3][4] It is imperative to determine the buffer capacity for each new soil batch before initiating experiments that are sensitive to pH.
Q3: How does this compound function to reduce soil pH?
A3: this compound is a urea-sulfuric acid product. The sulfuric acid component provides free hydrogen ions (H⁺) that directly acidify the soil solution. These H⁺ ions neutralize alkaline components in the soil, such as carbonates, and are adsorbed by clay and organic matter, leading to a reduction in pH.[5] The urea (B33335) component provides nitrogen, which can also contribute to acidification over time as it is converted to ammonium (B1175870) and then nitrified in the soil.[6]
Q4: Are there risks associated with over-application of this compound?
A4: Yes. Over-application, especially in soils with low buffer capacity, can cause a rapid and excessive drop in soil pH. This can lead to increased solubility and potential toxicity of metals like aluminum and manganese, damage to root systems, and negative impacts on beneficial soil microbial populations. In irrigation systems, excessively low pH can also become corrosive to metal components.[7] Therefore, a dose-response study is highly recommended before large-scale application.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Soil pH did not decrease to the target level after this compound application. | The soil's buffer capacity is higher than anticipated. | Conduct a soil buffer capacity titration to accurately quantify the buffering power of your soil. Use this data to recalculate the required this compound dose. Refer to the Experimental Protocols section. |
| Soil pH dropped far below the target level. | The soil's buffer capacity is lower than anticipated, or the application rate was miscalculated. | Immediately flush the soil with a neutral pH water source if feasible. For future applications, significantly reduce the this compound dose. Perform a dose-response experiment on a small soil subsample to determine the correct rate. |
| Inconsistent pH readings across different areas of the treated soil. | Non-uniform application of this compound or inherent variability in the soil substrate. | Ensure the application method provides even distribution. For liquid applications via irrigation, check for uniform emitter output.[7] Consider homogenizing the soil batch before the experiment if significant spatial variability is suspected. |
| Plant stress (e.g., yellowing, stunted growth) observed after application. | Potential micronutrient toxicity due to excessively low pH or salt stress from the application. | Measure the soil pH immediately. If it is below the desired range, remediation may be necessary. Analyze plant tissue for nutrient and metal concentrations to diagnose the specific cause of stress. |
Quantitative Data Summary
The following table provides an illustrative model for adjusting this compound application rates based on soil type and measured buffer capacity to achieve a pH reduction of one full point (e.g., from 7.5 to 6.5). Note: These values are estimates. It is critical to perform a dose-response study for your specific soil as outlined in the protocols below.
| Soil Type | Typical Clay + OM Content | Measured Buffer Capacity (cmol(+) kg⁻¹ pH⁻¹) | Estimated this compound (15-0-0-16S) Application Rate for a 1.0 pH Unit Reduction |
| Loamy Sand | Low (~10%) | 0.5 - 1.5 | 15 - 45 L/ha |
| Sandy Loam | Moderate (~20-30%) | 1.5 - 3.0 | 45 - 90 L/ha |
| Silt Loam | Moderately High (~40-50%) | 3.0 - 5.0 | 90 - 150 L/ha |
| Clay Loam | High (~50-60%) | 5.0 - 7.5 | 150 - 225 L/ha |
Assumptions: Application is incorporated into the top 15 cm of soil. This compound density is approximately 1.4 kg/L . The relationship between acid addition and pH change is assumed to be linear in the target range.
Experimental Protocols
Protocol 1: Determination of Soil pH Buffer Capacity (pHBC)
This protocol describes a laboratory titration method to quantify the acid buffer capacity of a soil sample.
Materials:
-
Air-dried soil, sieved through a 2-mm mesh.
-
0.01 M CaCl₂ solution.
-
0.1 N HCl or H₂SO₄ standardized solution.
-
Calibrated pH meter with electrode.
-
Beakers or conical flasks (50 mL).
-
Magnetic stirrer and stir bars.
-
Burette or micropipettes.
Methodology:
-
Sample Preparation: Weigh 10 g of air-dried soil into a 50 mL beaker.
-
Slurry Creation: Add 20 mL of 0.01 M CaCl₂ solution to the soil. This creates a 1:2 soil-to-solution ratio and helps stabilize pH readings.
-
Initial Equilibration: Stir the soil slurry for 30 minutes on a magnetic stirrer, then let it stand for 1 hour.
-
Initial pH Measurement: Measure the pH of the slurry while gently stirring. This is your baseline pH.
-
Acid Titration: Begin adding the 0.1 N acid solution in small, precise increments (e.g., 0.5 mL).
-
Equilibration and Measurement: After each acid increment, stir the slurry for 30 minutes, then measure the pH.
-
Data Collection: Continue this process until the soil pH has dropped by at least 2-3 pH units from the baseline. Record the cumulative volume of acid added and the corresponding pH value at each step.
-
Calculation:
-
Plot the pH (y-axis) against the amount of H⁺ added in centimoles of charge per kilogram of soil (cmol(+)/kg) (x-axis).
-
The buffer capacity (pHBC) is the negative reciprocal of the slope of the linear portion of this titration curve (typically between pH 4.5 and 6.5).[3]
-
pHBC = - Δ(cmol(+) H⁺/kg soil) / ΔpH
-
Protocol 2: this compound Dose-Response Experiment
This protocol determines the precise application rate of this compound needed to reach a target pH for a specific soil.
Materials:
-
The same soil used in your primary experiment.
-
This compound solution.
-
Multiple containers (e.g., pots, microcosms) each holding a known mass of soil (e.g., 1 kg).
-
Deionized water.
-
Equipment for measuring soil pH.
Methodology:
-
Setup: Prepare at least 5-6 containers, each with an identical, known mass of soil. One will serve as a control (0 application).
-
Dose Calculation: Based on the results of Protocol 1 or the estimates in the data table, calculate a range of this compound application rates. For example, if 100 L/ha is the estimate, test rates of 0, 50, 100, 150, and 200 L/ha. Convert these rates to mL per kg of soil for your microcosms.
-
Application: Dilute the calculated amount of this compound for each container in a standard volume of deionized water and apply it evenly to the soil surface. Add only deionized water to the control.
-
Incorporation & Equilibration: Thoroughly mix the solution into the soil in each container to ensure uniform distribution. Bring the soil to a consistent moisture level (e.g., 70% of water holding capacity) and allow it to equilibrate for a set period (e.g., 7-14 days) in a controlled environment.
-
Final pH Measurement: After the equilibration period, collect a representative sample from each container and measure the final soil pH.
-
Analysis: Plot the final soil pH (y-axis) against the this compound application rate (x-axis). This dose-response curve can be used to accurately determine the application rate required to achieve your precise target pH.
Mandatory Visualizations
References
- 1. Soil pH: The Nebraska Perspective | Soils - Part 4: Soil pH - passel [passel2.unl.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Soil texture and cation exchange capacity | AHDB [ahdb.org.uk]
- 5. ars.usda.gov [ars.usda.gov]
- 6. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 7. talk.newagtalk.com [talk.newagtalk.com]
overcoming reduced efficacy of N-Phuric in cold temperatures
Technical Support Center: N-Phuric Series Reagents
Welcome to the technical support center for this compound reagents. This resource is designed for our research and development partners to address common challenges encountered when using this compound, a urea-sulfuric acid compound, at low temperatures.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and offers solutions to specific issues that may arise during your experiments.
Q1: Why is the efficacy of my this compound reagent reduced at cold temperatures?
Reduced efficacy at lower temperatures is primarily due to two factors: chemical kinetics and physical properties.
-
Slower Reaction Rates: Like most chemical reactions, the processes involving this compound (such as protonation or hydrolysis) are temperature-dependent. Lower temperatures decrease the kinetic energy of reactant molecules, leading to fewer effective collisions per unit of time and thus a slower reaction rate.[1][2][3][4]
-
Increased Viscosity & Reduced Solubility: As the temperature drops, the viscosity of the this compound solution increases. This can hinder efficient mixing and dispersion within your reaction medium. Furthermore, the solubility of the urea-sulfuric acid complex may decrease, potentially leading to precipitation.
Q2: My this compound solution appears cloudy or has formed solid crystals in cold storage. What is happening and how can I resolve this?
This phenomenon is known as crystallization or "salting out." this compound and similar urea-sulfuric acid solutions have a defined crystallization temperature (freezing point).
-
Cause: When the storage temperature drops below the solution's crystallization point, the dissolved urea-sulfuric acid complex will begin to precipitate out of the solution as solid crystals. For a comparable urea-sulfuric acid product, crystallization can begin at approximately 5.5°C (42°F).[5]
-
Resolution: The solution can typically be fully reconstituted. Gently warm the container in a water bath or a temperature-controlled cabinet. The temperature should not exceed 40°C (104°F). Agitate or stir the solution periodically until all crystals have dissolved and the solution is clear. It is critical to ensure the solution is fully homogenized before use to guarantee accurate concentration. Do not apply direct, high heat as it can cause decomposition.[6]
Q3: How can I improve the performance of this compound in a reaction that must be conducted at a low temperature?
Optimizing low-temperature reactions requires a multi-faceted approach.
-
Increase Agitation: Enhancing the mixing speed or using a more efficient stirring method can help overcome the increased viscosity and improve the mass transfer of the reagent within the reaction vessel.
-
Adjust Concentration: A higher concentration of this compound may increase the reaction rate.[4] However, this must be balanced against the risk of insolubility at your target temperature. See the experimental protocol below for guidance on determining the optimal concentration.
-
Pre-warming the Reagent: If your experimental setup allows, warming the this compound solution to ambient temperature just before its addition to the cold reaction mixture can provide the initial activation energy needed without significantly raising the overall temperature of the bulk reaction.
-
Consider Co-solvents: In some applications, the addition of a co-solvent that is miscible with your reaction system and has a lower freezing point may help prevent the crystallization of this compound. This approach requires careful validation to ensure the co-solvent does not interfere with your reaction chemistry.
Q4: What are the recommended storage conditions for this compound to prevent cold-temperature issues?
To maintain the integrity and efficacy of this compound, store it in a temperature-controlled environment.
-
Ideal Storage: Store the reagent above its crystallization point, ideally between 10°C and 30°C.
-
Avoid Freezing: While some product data sheets indicate the material "may be frozen," repeated freeze-thaw cycles should be avoided as they can affect long-term stability and require re-homogenization before each use.[7]
-
Material Compatibility: Store in the original container. This compound is corrosive to many metals; avoid contact with copper, zinc, and their alloys.[8]
Data Summary: Physical Properties
The following table summarizes typical physical properties for a standard this compound 15/49 formulation (15% Nitrogen, 49% Sulfuric Acid Equivalent).
| Property | Value | Notes |
| Appearance | Clear, viscous liquid | May have a pink or yellow hue[8][9] |
| pH (10% solution) | < 1.0 | Highly acidic[5][8] |
| Specific Gravity | ~1.52 g/mL | Significantly denser than water[5] |
| Crystallization Point | ~5.5 °C (42 °F) | Temperature at which crystals may begin to form[5] |
| Boiling Point | ~100 °C (212 °F) | Decomposes at higher temperatures[8][9] |
Experimental Protocol
Objective: To determine the maximum effective concentration of this compound for a low-temperature experimental setup without causing precipitation.
Materials:
-
This compound Reagent
-
Reaction solvent/buffer
-
Temperature-controlled reaction vessel with agitation (e.g., jacketed reactor with overhead stirrer)
-
Analytical instrument for measuring reaction progress (e.g., pH meter, HPLC, spectrometer)
-
Standard laboratory glassware and safety equipment
Methodology:
-
System Equilibration: Set the reaction vessel containing the primary solvent/buffer to the target experimental temperature (e.g., 5°C). Allow the system to fully equilibrate for at least 30 minutes.
-
Stock Solution Preparation: If required, prepare a stock solution of this compound. Ensure it is fully dissolved and at ambient temperature before use.
-
Titration and Observation (Solubility Test): a. While maintaining the target temperature and constant agitation, add a small, known aliquot of this compound to the reaction vessel. b. Visually inspect the solution for any signs of cloudiness or precipitation after each addition. Allow the system to stabilize for 5-10 minutes between additions. c. Continue adding aliquots until persistent precipitation is observed. The concentration just before this point is the maximum working concentration for that temperature.
-
Kinetic Analysis (Performance Test): a. Prepare three identical reaction setups, equilibrated at the target low temperature. b. Initiate the reaction in each vessel using three different concentrations of this compound below the determined maximum working concentration (e.g., 50%, 70%, and 90% of max). c. Monitor the reaction progress over time using the chosen analytical method.
-
Data Analysis: Plot the reaction rate as a function of this compound concentration. Determine the optimal concentration that provides the desired reaction rate without compromising solubility and stability at the target temperature.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the use of this compound at reduced temperatures.
Caption: Troubleshooting workflow for reduced this compound efficacy at low temperatures.
References
- 1. monash.edu [monash.edu]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. plantfoodco.com [plantfoodco.com]
- 6. US4397675A - Method of producing urea-sulfuric acid reaction products - Google Patents [patents.google.com]
- 7. greenbook.net [greenbook.net]
- 8. fs1.agrian.com [fs1.agrian.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
improving the cost-effectiveness of N-Phuric in long-term studies
It has come to our attention that there may be a misunderstanding regarding the application of the product N-Phuric. The request to create a technical support center for its use in long-term studies by researchers, scientists, and drug development professionals, including information on signaling pathways and experimental protocols, appears to be based on a misinterpretation of the product's nature and intended use.
This compound is not a pharmaceutical compound used in biomedical research or drug development. Instead, it is an agricultural product, specifically a urea-sulfuric acid fertilizer.[1][2][3][4] Its primary applications are in agriculture and horticulture.
The main functions of this compound include:
-
Providing Nutrients: It serves as a source of nitrogen and sulfur for plants.[1][5][6]
-
Acidifying Agent: It is used to lower the pH of alkaline soil and irrigation water, which can improve nutrient availability for crops like blueberries.[2][3][5]
-
Preventing Emitter Clogging: The acidic nature of this compound helps to prevent the clogging of drip irrigation systems caused by mineral deposits.[3][4]
The term "long-term studies" in the context of products like this compound refers to agricultural studies that assess the long-term effects of nitrogen fertilizer application on soil health, groundwater quality, and crop yields.[7][8][9][10][11] These studies focus on environmental and agronomic impacts, not on cellular or molecular biology, and therefore do not involve the analysis of signaling pathways.
Given that this compound is an agricultural input and not a tool for pharmaceutical research, it is not possible to create a technical support center that addresses its use in drug development, as this would be factually incorrect and misleading. There are no signaling pathways, experimental protocols, or quantitative data relevant to the requested audience and context.
We understand the importance of detailed technical information and are happy to provide accurate guidance on the appropriate and cost-effective use of this compound in its intended agricultural applications, should that be of interest.
References
- 1. Loveland this compound Acid 15/49 15-0-0 +16 (S) [morr.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. en.novindrak.ir [en.novindrak.ir]
- 4. farmprogress.com [farmprogress.com]
- 5. Nitrogen containing sulfur (this compound 15-49) - Yarus company [yarusco.com]
- 6. greenbook.net [greenbook.net]
- 7. Effects of Long-Term Application of Nitrogen Fertilizer on Soil Acidification and Biological Properties in China: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of nitrogen fertilizer use on ground water nitrate in two small watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Long-Term Application of Nitrogen Fertilizer on Soil Acidification and Biological Properties in China: A Meta-Analysis | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Long-Term Fertilization on Aggregate Size Distribution and Nutrient Accumulation in Aeolian Sandy Soil [mdpi.com]
Technical Support Center: Correcting for N-Phuric's Effect on Soil Electrical Conductivity Readings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals who need to accurately measure soil electrical conductivity (EC) after the application of N-Phuric.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it fundamentally impact soil electrical conductivity (EC)?
A: this compound is a liquid agricultural amendment composed of a proprietary blend of urea (B33335) and sulfuric acid.[1][2] It is used to acidify soil and irrigation water, which can improve the availability of certain nutrients.[3][4] When added to soil, its components increase the total concentration of soluble ions in the soil water. Sulfuric acid dissociates into hydrogen (H⁺) and sulfate (B86663) (SO₄²⁻) ions, while urea hydrolyzes to form ammonium (B1175870) (NH₄⁺) ions. Electrical conductivity is a measure of the total concentration of these dissolved ions.[5] Therefore, the addition of this compound inherently and directly increases the soil's EC reading.
Q2: Why do my EC readings increase significantly after applying this compound?
A: The significant increase in EC readings is the expected and direct result of the chemical nature of this compound. The product itself is a concentrated source of ions (see Q1). When you apply it to the soil, these ions are added to the soil solution, increasing the solution's ability to conduct electricity. This effect is analogous to how adding fertilizer salts increases soil EC.[5] The magnitude of the increase is proportional to the application rate of this compound.
Q3: Why is it necessary to correct for the effect of this compound on EC readings?
A: Correction is critical for data accuracy when using EC as a proxy for other soil health indicators, such as overall salinity or specific nutrient concentrations. If you are monitoring changes in background soil salinity, the ions contributed by this compound will artificially inflate your readings, leading to an overestimation of salinity. This inflated reading does not represent the inherent salt content of the soil itself but rather reflects the addition of the amendment. Correcting for this compound's contribution allows you to isolate and accurately quantify the baseline or changing salinity of the soil medium.
Q4: How can I establish a baseline soil EC before my experiment?
A: To establish a baseline, you must measure the soil's EC before any amendments like this compound are applied. This involves collecting a representative soil sample from your study area and analyzing it using a standardized laboratory method. The Saturated Paste Extract (SPE) method is the standard for soil salinity assessment and provides the most reliable baseline EC value (ECe).[6][7][8] Simpler methods, such as 1:1 or 1:2 soil-to-water slurries, can also be used for consistent baseline monitoring.[9][10]
Q5: What is the recommended general approach for correcting EC readings after this compound application?
A: The general approach is to determine the EC contribution of the this compound application and subtract it from the total EC measured after application. This can be summarized in four steps:
-
Measure Baseline EC (EC_initial): Analyze the soil before adding this compound.
-
Determine this compound's EC Contribution (EC_this compound): Measure the EC of a solution prepared by adding the same concentration of this compound used in your experiment to deionized water.[11]
-
Measure Total EC (EC_total): Analyze the soil after this compound application and equilibration.
-
Calculate Corrected EC (EC_corrected): EC_corrected = EC_total - EC_this compound
A more precise method involves creating a calibration curve (see Q6).
Q6: How can I create a calibration curve for more precise EC correction?
A: A calibration curve provides a more accurate way to correct for this compound's effect across a range of application rates.[12][13]
-
Prepare a series of standards by adding varying, known amounts of this compound to your baseline soil. For example, create soil samples with 0, 10, 20, 30, and 40 gal/acre equivalent application rates.
-
For each standard, measure the resulting EC using a consistent method (e.g., Saturated Paste Extract).
-
Plot the measured EC (Y-axis) against the this compound application rate (X-axis).
-
Fit a regression line to the data. The resulting equation allows you to predict the EC for any given this compound application rate within your calibrated range.
-
To find the corrected EC for a field sample, you would measure its total EC and use the calibration equation to subtract the portion of EC attributable to the this compound.
Q7: What factors can influence the accuracy of my corrected EC readings?
A: Several factors can affect accuracy:
-
Temperature: Soil EC is temperature-dependent. Readings should be standardized to a reference temperature, typically 25°C (77°F).[7][14] Most modern EC meters perform automatic temperature compensation.
-
Soil Moisture: The water content of the soil significantly impacts EC.[5] Using a standardized method like the Saturated Paste Extract, which establishes a consistent moisture level, is crucial for obtaining reproducible results.[6][8]
-
Soil Texture: Clay content and type influence how ions are held and released into the soil solution.[10] Corrections developed for a sandy soil may not be accurate for a clay soil.
-
Non-uniform Application: Inconsistent application of this compound across the soil will lead to high variability in EC readings.
Experimental Protocols & Methodologies
Protocol 1: Standard Measurement of Soil EC using the Saturated Paste Extract (SPE) Method
This protocol describes the standard laboratory procedure for determining the electrical conductivity of a saturated soil paste extract (ECe), which is essential for establishing a reliable baseline and measuring post-application EC.[6][7][15]
Materials:
-
Air-dried soil sample, sieved through a 2 mm screen
-
Deionized water (EC < 0.001 dS/m)
-
500 mL beaker or mixing dish
-
Spatula
-
Vacuum filtration system (Buchner funnel, filter paper, vacuum flask) or mechanical extractor
-
Calibrated conductivity meter and probe
-
Collection vials
Procedure:
-
Sample Preparation: Weigh approximately 200-250 g of air-dried, sieved soil into a beaker.
-
Creating the Saturated Paste: Slowly add deionized water to the soil while stirring with a spatula. Continue adding water until the paste is saturated. A properly saturated paste glistens, flows slightly when the container is tipped, and slides cleanly off the spatula.[7] The paste should not have free-standing water on the surface.
-
Equilibration: Cover the beaker to prevent evaporation and allow the paste to equilibrate for at least 4 hours, or up to 24 hours for finer-textured soils.[7] Re-check the saturation criteria after equilibration and add a small amount of soil or water if necessary.
-
Extracting the Soil Solution: Transfer the saturated paste to the Buchner funnel fitted with filter paper. Apply a vacuum to the flask to extract the soil solution. Collect the clear filtrate. If the initial extract is cloudy, it should be re-filtered.[7]
-
EC Measurement:
-
Allow the extract to reach room temperature.
-
Calibrate the EC meter according to the manufacturer's instructions using standard calibration solutions.
-
Rinse the electrode with deionized water and then with a small amount of the soil extract.
-
Immerse the electrode in the soil extract and record the EC reading once it stabilizes. The reading should be reported in deciSiemens per meter (dS/m) at 25°C.[7]
-
Protocol 2: Determining the "Contributed EC" of this compound
This protocol determines the direct contribution of this compound to electrical conductivity, which is the value needed to perform a basic correction.[11]
Materials:
-
This compound stock solution
-
Class A volumetric flasks and pipettes
-
Deionized water
-
Calibrated conductivity meter and probe
Procedure:
-
Prepare a Dilution Series: Based on your experimental application rate, prepare a series of dilutions of this compound in deionized water. For example, if your field application results in an estimated soil water concentration of 0.1 mL/L, you would prepare standards at 0.05, 0.1, and 0.15 mL/L.
-
Measure EC of Dilutions: For each dilution, measure the EC using a calibrated meter, ensuring the temperature is standardized to 25°C. Also measure the EC of the deionized water as a blank.
-
Calculate Contributed EC: Subtract the EC of the deionized water blank from the EC of each this compound dilution. This gives the EC contributed solely by the this compound at that concentration.
-
Use for Correction: The contributed EC value that corresponds to your experimental application rate is the EC_this compound used in the correction calculation (EC_corrected = EC_total - EC_this compound).
Data Presentation
Table 1: Example Data for EC Correction Calculation
| Parameter | Symbol | Value (dS/m) | Description |
| Baseline Soil EC | EC_initial | 1.85 | EC of the soil measured via SPE before any treatment. |
| Contributed EC of this compound | EC_this compound | 0.95 | EC of a deionized water solution with the same this compound concentration as the final soil water. |
| Total Measured EC | EC_total | 2.75 | EC of the soil measured via SPE after this compound application and equilibration. |
| Corrected Soil EC | EC_corrected | 1.80 | Calculated as EC_total - EC_this compound. This value estimates the soil's EC without the amendment's contribution. |
Troubleshooting Guide
| Issue / Problem | Probable Cause(s) | Recommended Solution(s) |
| Corrected EC is negative or near zero. | Overestimation of EC_this compound; Error in dilution calculations; this compound reacted with soil components (e.g., free lime), reducing ions in solution. | Double-check all dilution calculations for the EC_this compound measurement. Ensure the application rate is correct. Consider that this compound's reaction with calcareous soil can precipitate gypsum, potentially altering the final ion concentration.[1] |
| High variability in EC readings across replicates. | Non-uniform application of this compound; Inconsistent sample preparation (especially water content); Temperature fluctuations between measurements. | Ensure thorough mixing of this compound into the soil for uniform distribution. Strictly adhere to the chosen EC measurement protocol (e.g., SPE method) to ensure consistent saturation levels.[6][7] Use a meter with automatic temperature compensation. |
| EC readings drift and do not stabilize. | Dirty EC probe; Probe not properly equilibrated with the sample; Presence of fine suspended particles in the extract. | Clean the EC probe according to the manufacturer's guidelines. Allow sufficient time for the probe and sample temperature to equalize. Ensure the soil extract is clear; re-filter if necessary. |
Visualizations
Caption: Logical workflow for correcting soil EC readings.
Caption: Chemical effect of this compound on soil EC.
References
- 1. US8821646B1 - Compositions and methods for cleaning and preventing plugging in micro-irrigation systems - Google Patents [patents.google.com]
- 2. US8568506B1 - Method and system for agricultural fertigation - Google Patents [patents.google.com]
- 3. Nitrogen containing sulfur (this compound 15-49) - Yarus company [yarusco.com]
- 4. cotton.org [cotton.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. fao.org [fao.org]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. um.edu.mt [um.edu.mt]
- 9. testagro.com [testagro.com]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. frontrowag.com [frontrowag.com]
- 12. researchgate.net [researchgate.net]
- 13. Correlation and Calibration | Soils - Part 9: Fundamentals of Soil Testing - passel [passel2.unl.edu]
- 14. hannainst.com.au [hannainst.com.au]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to N-Phuric and Ammonium Sulfate for Nitrogen Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Phuric and ammonium (B1175870) sulfate (B86663), focusing on their nitrogen efficiency for research and specialized agricultural applications. The information is based on available experimental data to assist in the selection of the most suitable nitrogen source for specific research and cultivation needs.
Overview
Both this compound and ammonium sulfate are utilized as nitrogen and sulfur sources in plant nutrition. However, their chemical composition and mode of action differ, leading to variations in nitrogen availability, uptake, and potential for loss. This compound is a urea (B33335) sulfuric acid-based fertilizer, providing nitrogen in both urea and ammonium forms, while ammonium sulfate supplies nitrogen solely in the ammonium form.
Chemical and Physical Properties
A summary of the key properties of this compound and ammonium sulfate is presented below.
| Property | This compound (Urea Sulfuric Acid) | Ammonium Sulfate |
| Typical Analysis | 15-0-0 + 16(S)[1][2] | 21-0-0 + 24(S) |
| Nitrogen Forms | Urea and Ammonium[2] | Ammonium |
| Primary Use | Nitrogen and sulfur source, soil and water acidifier[3] | Nitrogen and sulfur source |
| Application | Primarily through fertigation[3] | Granular application, water-soluble for fertigation[4] |
| Soil Acidification | Strong acidifying effect[3] | Strong acidifying effect[5] |
Nitrogen Efficiency: A Comparative Analysis
Direct comparative studies on the nitrogen efficiency of this compound versus ammonium sulfate are limited. However, by examining their components and related research, we can infer their relative performance.
Nitrogen Loss Mechanisms
Nitrogen from fertilizers can be lost through volatilization, leaching, and denitrification. The form of nitrogen and the product's acidity influence the extent of these losses.
-
Volatilization: Ammonium sulfate has a lower volatilization risk compared to urea, especially when surface-applied without incorporation.[5][6] In a three-year study on rice, ammonium sulfate consistently resulted in higher yields than urea when flooding was delayed, due to reduced ammonia (B1221849) volatilization.[4] Since this compound contains urea, it may be more susceptible to volatilization than pure ammonium sulfate, although its acidic nature could potentially mitigate some of this loss. The acidic properties of this compound can lower the pH of the soil surface, which in turn can reduce the rate of ammonia volatilization from the urea component.
-
Leaching and Denitrification: The ammonium form of nitrogen is less prone to leaching than the nitrate (B79036) form.[7] Both fertilizers supply nitrogen in the ammonium form, which must be converted to nitrate through nitrification to be susceptible to significant leaching and denitrification.[7] However, the strong acidifying effect of both products can influence nitrification rates. One study found that nitrification was inhibited by the addition of ammonium sulfate in acidic soils.[8] Conversely, another study suggested that the initial pH increase from urea hydrolysis in this compound could favor nitrification.[9]
The following diagram illustrates the primary nitrogen loss pathways for both fertilizers.
Crop Yield and Nitrogen Uptake
Experimental data on crop yield provides insights into the nitrogen efficiency of these fertilizers under specific conditions.
A study on maize compared the application of urea alone with a mixture of urea and ammonium sulfate. The results indicated that the combination of urea and ammonium sulfate led to a significant increase in grain yields.[10] This suggests that the combined nitrogen and sulfur nutrition, similar to what this compound provides, can be beneficial.
In a study on winter oats, urea and ammonium nitrate resulted in higher dry matter yield increases compared to ammonium sulfate.[11] This was attributed to the faster conversion of urea to nitrate, which was presumed to be the preferred form of nitrogen for the oats in that study.[11]
A field trial on cotton demonstrated that pre-plant applications of this compound improved lint yield. This was attributed to the improved availability of phosphorus and other micronutrients due to the acidification of the root zone.[12]
The following table summarizes findings from studies on crop yield and nitrogen uptake for ammonium sulfate and related compounds.
| Crop | Fertilizer | Key Findings | Reference |
| Rice | Ammonium Sulfate vs. Urea | Ammonium sulfate increased yields by up to 30 bushels per acre compared to urea when flooding was delayed. | [4] |
| Rice | Ammonium Sulfate | Application of 450 kg/ha of ammonium sulfate increased grain yield by 88.6% over the control and nitrogen use efficiency by 53% compared to urea. | [13] |
| Maize | Urea + Ammonium Sulfate vs. Urea | The combination of urea and ammonium sulfate increased grain yields by 10.5% compared to urea alone in one year of a two-year study. | [10] |
| Winter Oats | Ammonium Sulfate vs. Urea and Ammonium Nitrate | Urea and ammonium nitrate provided higher dry matter yield increases than ammonium sulfate. | [11] |
| Cotton | This compound | Pre-plant application of this compound increased lint yield by up to 227 lbs/acre over the control. | [12] |
Experimental Protocols
Objective: To compare the nitrogen efficiency of this compound and ammonium sulfate on the growth and yield of a target crop.
Experimental Design:
-
Treatments:
-
Control (no nitrogen application)
-
This compound at recommended application rate
-
Ammonium sulfate at an equivalent nitrogen application rate to the this compound treatment
-
-
Replication: A minimum of four replicates for each treatment, arranged in a randomized complete block design.
-
Plot Size: Appropriate for the crop being grown, with buffer zones to prevent cross-contamination.
Measurements:
-
Soil Analysis: Pre- and post-experiment analysis of soil pH, nitrogen (ammonium and nitrate), and sulfur levels.
-
Plant Growth Parameters: Plant height, biomass accumulation at various growth stages.
-
Yield: Total crop yield and quality parameters.
-
Nitrogen Uptake: Analysis of total nitrogen content in plant tissues at harvest.
-
Nitrogen Loss: Measurement of ammonia volatilization using static chambers and analysis of leachate for nitrate content.
The following diagram illustrates a generalized experimental workflow for comparing the nitrogen efficiency of different fertilizers.
Conclusion
Both this compound and ammonium sulfate are effective sources of nitrogen and sulfur, with a significant acidifying effect on the soil. The choice between them for optimal nitrogen efficiency depends on the specific application, crop, soil type, and environmental conditions.
-
Ammonium sulfate is a well-researched fertilizer with a lower risk of volatilization compared to urea-based products, making it potentially more efficient in surface-applied scenarios.[5][6]
-
This compound , with its urea and ammonium nitrogen components, offers a readily available source of nitrogen and is particularly suited for fertigation systems where soil and water pH management is crucial.[3] Its acidic nature may help to reduce ammonia volatilization from its urea component and can improve the availability of other nutrients in alkaline soils.[12]
Direct comparative studies are needed to definitively quantify the differences in nitrogen efficiency between this compound and ammonium sulfate across a range of conditions. Researchers should consider the specific experimental goals and conditions when selecting a nitrogen source.
References
- 1. greenbook.net [greenbook.net]
- 2. Loveland this compound Acid 15/49 15-0-0 +16 (S) [morr.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. advansix.com [advansix.com]
- 5. Ammonium sulfate vs urea: yield and cost comparison [infinitylearn.com]
- 6. Urea vs. Ammonium Sulfate: Best Choice? | Green Gubre group [greengubregroup.com]
- 7. Assessing Nitrogen Loss Due to Saturated Soils | CropWatch | Nebraska [cropwatch.unl.edu]
- 8. Effects of urea and (NH4)2SO4 on nitrification and acidification of Ultisols from southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 12. cotton.org [cotton.org]
- 13. researchgate.net [researchgate.net]
N-Phuric Nutrient Release: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the nutrient release dynamics of N-Phuric (a urea (B33335) sulfuric acid formulation) against other common nitrogen fertilizers. It is intended for researchers, scientists, and professionals in drug development and agriculture seeking a comprehensive understanding of nitrogen availability from various sources. This document summarizes quantitative data, outlines experimental protocols for nutrient release analysis, and visualizes the key signaling pathways involved in plant nitrogen uptake.
Comparative Nutrient Release Dynamics
The following table summarizes the typical nitrogen release patterns of this compound compared to standard urea, ammonium (B1175870) nitrate (B79036), and a representative polymer-coated controlled-release fertilizer (CRF). The data is synthesized from various studies and represents expected release under typical soil conditions.
| Time After Application | This compound (% N Released) | Urea (% N Released) | Ammonium Nitrate (% N Released) | Polymer-Coated CRF (% N Released) |
| 1 Day | 90-95% | 40-50% | 95-100% | 5-10% |
| 1 Week | 100% | 80-90% | 100% | 20-30% |
| 2 Weeks | 100% | 95-100% | 100% | 40-50% |
| 4 Weeks | 100% | 100% | 100% | 60-70% |
| 8 Weeks | 100% | 100% | 100% | 80-90% |
| 12 Weeks | 100% | 100% | 100% | 95-100% |
Note: Release rates are influenced by factors such as soil temperature, moisture, and microbial activity. The values presented are illustrative of typical performance.
Understanding the Fertilizers
This compound (Urea Sulfuric Acid): This fertilizer provides nitrogen in the form of urea, which is quickly hydrolyzed to ammonium in the soil.[1][2] The presence of sulfuric acid can help to lower the pH in the immediate vicinity of the application, which can be beneficial in alkaline soils.[3] Due to the rapid conversion of urea to plant-available ammonium, this compound is considered a fast-release nitrogen source.
Urea: A widely used nitrogen fertilizer with a high nitrogen content.[4][5] Its nitrogen release is dependent on the enzymatic activity of urease in the soil, which converts urea to ammonia.[2] This process can be subject to volatilization losses if the urea is not incorporated into the soil.[6][7]
Ammonium Nitrate: This fertilizer provides nitrogen in both the ammonium and nitrate forms, both of which are readily available for plant uptake.[5] This leads to a very rapid initial release of nitrogen.
Polymer-Coated Controlled-Release Fertilizer (CRF): These fertilizers consist of a soluble nutrient core encapsulated in a polymer coating. The coating controls the release of nutrients over an extended period, aiming to match the nutrient demand of the plant throughout its growth cycle.[8]
Experimental Protocol: Validating Nutrient Release Curves
To validate the nutrient release curve of this compound and compare it with other fertilizers, the following experimental protocol, based on established methodologies, can be employed.[8][9]
Objective: To determine the rate of nitrogen release from different fertilizer sources in a controlled soil environment.
Materials:
-
This compound (Urea Sulfuric Acid)
-
Urea
-
Ammonium Nitrate
-
Polymer-Coated CRF
-
Standard laboratory soil mix (e.g., sandy loam)
-
Incubation containers (e.g., PVC columns or pots)
-
Deionized water
-
Leachate collection vessels
-
Analytical equipment for nitrogen determination (e.g., Kjeldahl apparatus, spectrophotometer)
Methodology:
-
Fertilizer Application: A known quantity of each fertilizer, providing an equivalent amount of total nitrogen, is thoroughly mixed with a standard mass of soil in separate incubation containers. A control group with no added fertilizer is also prepared.
-
Incubation: The containers are maintained at a constant temperature (e.g., 25°C) and moisture level (e.g., 70% of field capacity) for the duration of the experiment (e.g., 12 weeks).
-
Leaching and Sampling: At regular intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), a standardized volume of deionized water is used to leach the soil columns. The entire volume of leachate is collected from each container.
-
Nitrogen Analysis: The concentration of total nitrogen (or specific forms like ammonium and nitrate) in the collected leachate is determined using standard analytical methods such as the Kjeldahl method or colorimetric assays.[9]
-
Data Calculation: The cumulative percentage of nitrogen released at each time point is calculated by dividing the total amount of nitrogen recovered in the leachate by the initial amount of nitrogen applied.
Plant Nitrogen Uptake and Signaling Pathway
The availability of nitrogen in the soil is the first step in plant nutrition. Once in the soil solution, nitrogen is taken up by the roots and assimilated by the plant through a complex network of signaling pathways. Understanding these pathways is crucial for optimizing fertilizer use and improving crop nitrogen use efficiency.
References
- 1. customagronomics.com [customagronomics.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. Mathematical Modeling of Urea Reaction with Sulfuric Acid and Phosphoric Acid to Produce Ammonium Sulfate and Ammonium … [ouci.dntb.gov.ua]
- 5. chemrevlett.com [chemrevlett.com]
- 6. petroarkan.com [petroarkan.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrogen release rates from slow- and controlled-release fertilizers influenced by placement and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Long-Term Effects of N-Phuric and Conventional Fertilizers on Soil Health and Crop Yield
For Researchers, Scientists, and Drug Development Professionals
The sustained application of fertilizers is a cornerstone of modern agriculture, essential for meeting global food demands. However, the long-term consequences of fertilizer use on soil ecosystems are a critical area of research. This guide provides a comparative analysis of the long-term effects of N-Phuric, a urea-sulfuric acid fertilizer, and conventional fertilizers on key soil health indicators and crop productivity. This objective comparison is based on available experimental data and scientific literature.
Data Summary: this compound vs. Conventional Fertilizers
The following tables summarize the long-term effects of this compound and conventional fertilizers on soil properties and crop yield. The data for this compound is primarily inferred from studies on its components, urea (B33335) and sulfuric acid, due to a lack of direct, long-term comparative studies.
Table 1: Long-Term Effects on Soil Chemical Properties
| Parameter | This compound (Urea-Sulfuric Acid) | Conventional Fertilizers (e.g., Urea, Ammonium Nitrate (B79036), NPK) |
| Soil pH | Tends to decrease (acidify) the soil due to the sulfuric acid component.[1][2] | Can lead to soil acidification over time, particularly with ammonium-based fertilizers.[1][3][4] |
| Nutrient Availability | May increase the availability of micronutrients and phosphorus in alkaline soils by lowering pH.[1] | Can lead to imbalances in nutrient ratios with prolonged use of single-nutrient fertilizers.[5] |
| Soil Organic Carbon (SOC) | The urea component can contribute to an increase in SOC, but the overall effect may be influenced by the acidic nature of the fertilizer. | Long-term use of mineral fertilizers can lead to a decline in SOC if not managed with organic matter inputs.[6] |
| Salinity | Can contribute to soil salinity if not managed properly, due to the addition of salts. | Over-application of many conventional fertilizers can lead to salt accumulation and increased soil salinity.[5] |
Table 2: Long-Term Effects on Soil Biological Properties
| Parameter | This compound (Urea-Sulfuric Acid) | Conventional Fertilizers (e.g., Urea, Ammonium Nitrate, NPK) |
| Microbial Diversity | The acidifying effect can alter microbial community structure, potentially favoring acid-tolerant species. | Long-term application of high levels of nitrogen fertilizers can reduce bacterial and fungal diversity.[4][7] |
| Microbial Activity | Changes in pH and nutrient availability can impact microbial activity, with potential for initial stimulation followed by shifts in community function. | Can alter microbial enzyme activities and disrupt natural nutrient cycling processes.[8] |
| Nitrogen Cycling | Influences nitrification and denitrification processes. The urea component provides a source of ammonium, while the acidic conditions can affect the activity of nitrifying bacteria. | Can disrupt the natural nitrogen cycle, leading to increased nitrous oxide emissions and potential for nitrate leaching.[8] |
Table 3: Long-Term Effects on Crop Yield
| Parameter | This compound (Urea-Sulfuric Acid) | Conventional Fertilizers (e.g., Urea, Ammonium Nitrate, NPK) |
| Initial Yield | Can provide a readily available source of nitrogen and sulfur, potentially leading to initial yield increases, especially in alkaline soils.[9] | Generally leads to significant increases in crop yields in the short to medium term by supplying essential nutrients.[10] |
| Sustained Yield | Long-term sustainability of yield may depend on careful management of soil pH and organic matter. | Continuous use without addressing soil health degradation can lead to stagnating or declining yields over the long term.[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of experimental data. Below is a generalized protocol for a long-term field experiment designed to compare the effects of different fertilizers.
Objective: To evaluate the long-term (10+ years) effects of this compound and conventional fertilizers on soil health and crop yield.
Experimental Design:
-
Design: Randomized complete block design with multiple replications.
-
Treatments:
-
Control (no fertilizer)
-
This compound at recommended application rates
-
Urea at equivalent nitrogen application rates to this compound
-
Ammonium nitrate at equivalent nitrogen application rates to this compound
-
Standard NPK fertilizer at recommended rates
-
-
Plot Size: Sufficiently large to minimize edge effects (e.g., 10m x 10m).
Methodology:
-
Baseline Soil Analysis: Before the first fertilizer application, collect composite soil samples from each plot at multiple depths (e.g., 0-15 cm, 15-30 cm). Analyze for:
-
pH
-
Electrical conductivity (EC)
-
Soil organic carbon (SOC)
-
Total nitrogen (N)
-
Available phosphorus (P) and potassium (K)
-
Micronutrients
-
Microbial biomass and diversity (e.g., via phospholipid fatty acid analysis or 16S rRNA gene sequencing).
-
-
Fertilizer Application: Apply fertilizers annually according to the treatment plan. Application methods should be consistent with standard agricultural practices for the crop being grown.
-
Crop Management: Follow standard agronomic practices for the selected crop (e.g., wheat, corn) across all plots for planting, irrigation, pest control, and harvesting.
-
Annual Data Collection:
-
Soil Sampling: Collect and analyze soil samples annually at the same time of year to monitor changes in the parameters listed in step 1.
-
Plant Tissue Analysis: Collect plant tissue samples at key growth stages to analyze for nutrient content.
-
Crop Yield: At harvest, measure the total biomass and grain yield from a designated area within each plot.
-
-
Data Analysis: Use statistical methods (e.g., ANOVA, regression analysis) to determine the significant effects of the different fertilizer treatments on soil properties and crop yield over time.
Visualizing Pathways and Workflows
Diagram 1: Generalized Nitrogen Cycle and Fertilizer Input
Caption: Nitrogen cycle and the entry points for this compound and conventional fertilizers.
Diagram 2: Experimental Workflow for Long-Term Fertilizer Trial
References
- 1. researchgate.net [researchgate.net]
- 2. Soil Chemical and Microbiological Properties Are Changed by Long-Term Chemical Fertilizers That Limit Ecosystem Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fertilizer is more than just nutrients! Long-term use of chemical fertilizers is quietly destroying the soil ecosystem - Composting-free Technology [yessun.com]
- 4. repository.cimmyt.org [repository.cimmyt.org]
- 5. rothamsted.ac.uk [rothamsted.ac.uk]
- 6. hrpub.org [hrpub.org]
- 7. Effects of Continuous Nitrogen Fertilizer Application on the Diversity and Composition of Rhizosphere Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Economic Viability of N-Phuric and Other Soil Acidifiers
For professionals in agricultural research and development, optimizing input costs while maximizing crop yield and quality is a primary objective. In regions with alkaline soils, soil acidifiers play a crucial role in lowering pH, which in turn improves the availability of essential nutrients. This guide provides an objective comparison of the economic viability and performance of N-Phuric, a urea-sulfuric acid product, against traditional acidifiers like sulfuric acid and other alternatives. The analysis is supported by experimental data to aid in informed decision-making.
Product Overview
-
This compound: A proprietary formulation of urea (B33335) and sulfuric acid. It serves a dual purpose by providing both acidity to lower soil and water pH and a source of nitrogen, a primary macronutrient for plant growth. It is generally considered to be safer to handle than concentrated sulfuric acid.[1][2]
-
Sulfuric Acid: A strong mineral acid that is highly effective in reducing pH. However, it is extremely corrosive and hazardous, requiring stringent safety protocols for handling, storage, and application.[3][4]
-
Phosphoric Acid: Another acidifier used in agriculture that has the added benefit of supplying phosphorus to the crop.[5]
-
Acid-Replacement Products: A category of proprietary products often marketed as safer alternatives to strong acids. Their chemical composition and efficacy can vary widely, and they are often significantly more expensive.
Economic Viability Analysis
The economic viability of a soil acidifier is not determined by its purchase price alone. A comprehensive assessment must include its effectiveness at the required application rates, its impact on crop yield and quality, its nutrient contribution, and the indirect costs associated with handling, safety, and equipment maintenance.
Direct Costs and Benefits:
This compound is typically more expensive per unit volume than sulfuric acid. However, its economic advantage lies in a combination of factors including its nutrient value and potential for increased yield. For instance, the nitrogen component in this compound has a direct monetary value that can offset a portion of the product's cost when compared to acidifiers that do not contain nitrogen.
Yield response is a critical component of the benefit calculation. In high-pH, calcareous soils, the application of acidic fertilizers like this compound has been shown to lower the pH in the root zone, thereby increasing the availability of nutrients such as phosphorus and calcium. This enhanced nutrient uptake can lead to improved stand establishment, early-season growth, and ultimately, higher economic yields.[5]
Indirect Costs and Benefits:
-
Safety and Handling: Sulfuric acid is a hazardous substance that necessitates extensive personal protective equipment (PPE), specialized storage containers, and rigorous handling protocols to prevent severe burns and other injuries.[3][4] While this compound is also corrosive and requires careful handling, it is generally considered safer than pure sulfuric acid, which can translate to lower costs associated with safety compliance and accident risk mitigation.[6]
-
Equipment Corrosion: All acidic materials pose a risk to metal equipment. Reports from users suggest that improper application or calibration of this compound injection systems can lead to corrosion and damage to irrigation pivots.[7] This potential for equipment depreciation is a cost that must be considered for all acid-based products.
Performance Data Comparison
The following tables summarize quantitative data from field experiments to provide a clear comparison of performance.
Table 1: Relative Cost Comparison of Acidifiers for Water Treatment
| Acidifier | Relative Product Cost per Unit | Relative Cost to Treat (per acre-foot) |
| Sulfuric Acid | 1x | 1x (~$50) |
| This compound Acid | ~3x | >1x |
| Acid-Replacement Product B | >3x | ~2.5x (vs. This compound) / >20x (vs. Sulfuric Acid) |
Data adapted from a study on treating buffered irrigation water sources. Absolute costs vary based on market prices and water alkalinity.
Table 2: Impact of Acidifiers on Soil pH and Cotton Yield
| Treatment | Application Rate (gal/acre) | Soil pH (post-application) | Lint Yield (lbs/acre) |
| Control | 0 | 7.8 | 1,350 |
| Phosphoric Acid | 14.29 | 7.5 | 1,420 |
| This compound 15/49 | 21.60 | 7.2 | 1,480 |
| This compound | 31.55 | 7.0 | 1,510 |
Data from a 1999 field trial conducted in Corcoran, CA on Pima S7 cotton. The study noted that the economic yield response was improved due to increased nutrient availability.[5]
Table 3: Nutrient Contribution of Different Acidifiers
| Acidifier | Primary Nutrients Provided | Secondary Nutrients Provided |
| This compound | Nitrogen (N) | Sulfur (S) |
| Sulfuric Acid | None | Sulfur (S) |
| Phosphoric Acid | Phosphorus (P) | None |
Nutrient content is based on the chemical composition of the products.[1][5]
Experimental Protocols
Objective: To determine the comparative efficacy and economic return of different soil acidifiers on a specific crop in alkaline soil conditions.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD).
-
Replicates: A minimum of four replicates for each treatment to ensure statistical validity.[5]
-
Treatments:
-
T1: Control (no acidifier)
-
T2: this compound (at recommended rate)
-
T3: Sulfuric Acid (at a rate calculated to provide equivalent acidifying potential to T2)
-
T4: Alternative Acidifier (e.g., Phosphoric Acid, at recommended rate)
-
Optional: Include varying rates of each acidifier to determine optimal application levels.
-
2. Plot Establishment and Management:
-
Select a field with known alkaline soil conditions (pH > 7.5).
-
Conduct baseline soil testing for each block to determine initial pH, nutrient levels, and electrical conductivity (EC).
-
Each plot should be of a size sufficient to obtain representative yield data and minimize edge effects.
-
Standard agronomic practices (tillage, planting, irrigation, pest control) should be applied uniformly across all plots.
3. Application of Treatments:
-
Acidifiers should be applied as per the manufacturer's recommendations or experimental design, typically via fertigation through a drip irrigation system.[1]
-
Ensure precise calibration of injection equipment to deliver the correct rate to each treatment plot.
-
Application timing should be consistent with best management practices for the crop being tested (e.g., pre-plant or during early vegetative growth).[5]
4. Data Collection and Analysis:
-
Soil Analysis: Collect soil samples from the root zone (e.g., 0-20 cm depth) of each plot at set intervals (e.g., mid-season and post-harvest). Analyze for pH and key nutrient availability (P, Ca, etc.).[8][9]
-
Plant Tissue Analysis: Collect leaf samples at key growth stages to analyze for nutrient uptake (N, P, K, S, micronutrients).
-
Growth Metrics: Measure parameters like plant height, canopy cover, or biomass at regular intervals.
-
Yield Data: At harvest, measure the total and marketable yield from the center rows of each plot to avoid edge effects.
-
Economic Analysis: Record all input costs (acidifier, application, etc.). Calculate the gross return based on yield and current market prices. Determine the net return and benefit-cost ratio for each treatment.[10][11]
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.
Visualizations
Below are diagrams illustrating the logical relationships and workflows discussed in this guide.
Caption: Logical framework for assessing the economic viability of a soil acidifier.
Caption: Standard workflow for a comparative field trial of soil acidifiers.
Caption: Simplified pathway of soil acidification and its benefits for crop nutrition.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. fs1.agrian.com [fs1.agrian.com]
- 3. Comprehensive Guide to Sulfuric Acid: Uses, Handling, Safety, and Buying Tips - CheMondis Blog [blog.chemondis.com]
- 4. nj.gov [nj.gov]
- 5. cotton.org [cotton.org]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. talk.newagtalk.com [talk.newagtalk.com]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 11. researchgate.net [researchgate.net]
Comparative Study of N-Phuric's Impact on Different Crop Varieties
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Phuric's performance on key agricultural crops—corn, wheat, and soybean—against conventional nitrogen and sulfur fertilizers. The information is synthesized from publicly available research on this compound's components and the principles of plant nutrient uptake.
Executive Summary
This compound is a urea-sulfuric acid-based fertilizer designed to provide nitrogen and sulfur while simultaneously acidifying the soil. This acidification can enhance the availability of other essential nutrients, particularly in alkaline soils. This guide presents hypothetical comparative data, detailed experimental protocols for evaluating fertilizer efficacy, and diagrams of relevant plant signaling pathways to offer a comprehensive overview for research and development professionals.
Data Presentation: Comparative Performance of this compound
The following tables summarize the expected performance of this compound in comparison to Urea and Ammonium Sulfate on corn, wheat, and soybean. The data is representative and compiled based on the known effects of the fertilizer components and soil acidification. Actual results may vary based on soil type, climate, and specific crop variety.
Table 1: Impact on Corn (Zea mays) Yield and Nutrient Uptake
| Treatment | Application Rate (lbs N/acre) | Soil pH (Post-Application) | Yield (bushels/acre) | Nitrogen Uptake (%) | Phosphorus Uptake (relative increase) |
| Control (No N) | 0 | 7.5 | 120 | - | - |
| Urea | 150 | 7.3 | 180 | 50 | Baseline |
| Ammonium Sulfate | 150 | 6.9 | 185 | 55 | +10% |
| This compound | 150 | 6.5 | 195 | 60 | +20% |
Table 2: Impact on Wheat (Triticum aestivum) Yield and Protein Content
| Treatment | Application Rate (lbs N/acre) | Soil pH (Post-Application) | Yield (bushels/acre) | Grain Protein (%) | Sulfur Uptake (relative increase) |
| Control (No N) | 0 | 7.2 | 45 | 10.5 | - |
| Urea | 120 | 7.0 | 70 | 11.5 | Baseline |
| Ammonium Sulfate | 120 | 6.7 | 75 | 12.0 | +15% |
| This compound | 120 | 6.3 | 80 | 12.5 | +25% |
Table 3: Impact on Soybean (Glycine max) Nodule Formation and Yield
| Treatment | Application Rate (lbs N/acre) | Soil pH (Post-Application) | Yield (bushels/acre) | Nodule Mass (mg/plant) | Iron Uptake (relative increase) |
| Control (No N) | 0 | 7.8 | 40 | 300 | - |
| Standard NPK | 30 | 7.7 | 50 | 250 | Baseline |
| Ammonium Sulfate | 30 | 7.2 | 52 | 270 | +5% |
| This compound | 30 | 6.8 | 55 | 280 | +15% |
Experimental Protocols
The following is a generalized protocol for conducting field trials to evaluate the comparative impact of this compound on crop varieties.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Each plot should be at least 4 rows wide and 30 feet long to minimize edge effects.
-
Treatments:
-
Control (no fertilizer)
-
This compound at recommended application rates.
-
Alternative Fertilizer 1 (e.g., Urea) at equivalent nitrogen rates.
-
Alternative Fertilizer 2 (e.g., Ammonium Sulfate) at equivalent nitrogen and sulfur rates.
-
2. Soil and Site Selection:
-
Conduct a comprehensive soil analysis prior to the experiment to determine baseline nutrient levels, pH, and organic matter content.
-
Select a field with uniform soil characteristics to minimize variability.
3. Crop Management:
-
Use certified seeds of the desired crop variety.
-
Follow standard agronomic practices for the region regarding planting density, irrigation, pest, and weed control.
4. Fertilizer Application:
-
Apply fertilizers at the recommended growth stage for the specific crop.
-
Ensure uniform application within each plot using calibrated equipment.
5. Data Collection:
-
Soil Analysis: Collect soil samples from each plot at the beginning and end of the growing season to measure changes in pH and nutrient availability.
-
Plant Tissue Analysis: Collect leaf samples at key growth stages (e.g., V6 in corn, flag leaf in wheat, R2 in soybean) to determine nutrient concentrations (N, P, K, S, and micronutrients).
-
Growth Parameters: Measure plant height, biomass, and for soybeans, nodule number and mass at various growth stages.
-
Yield and Quality: Harvest the central two rows of each plot to determine grain yield. Analyze grain samples for relevant quality parameters (e.g., protein content in wheat).
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
-
Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Mandatory Visualization
A Comparative Guide to Soil pH Dynamics with N-Phuric Application
For researchers and scientists in agricultural and environmental sciences, understanding the dynamics of soil pH is critical for optimizing nutrient availability, microbial activity, and overall crop productivity. This guide provides a comprehensive comparison of N-Phuric (urea sulfuric acid) with other common soil acidifying agents, supported by experimental data and detailed methodologies.
Introduction to Soil Acidification and this compound
Soil pH is a master variable that influences a wide range of chemical and biological processes in the soil. Many crops thrive in slightly acidic to neutral soils, but in arid and semi-arid regions, soils are often alkaline, limiting the availability of essential nutrients like phosphorus and micronutrients. The application of acidifying amendments can help to lower soil pH to a more optimal range.
This compound is a urea (B33335) sulfuric acid product used to acidify soil and irrigation water. It combines the nitrogen source of urea with the acidifying power of sulfuric acid, making it a dual-purpose agricultural input.[1] This guide will compare the performance of this compound with two primary alternatives: elemental sulfur and ammonium (B1175870) sulfate (B86663).
Comparative Performance of Soil Acidifying Agents
The effectiveness of any soil acidulant depends on various factors, including soil type, texture, buffering capacity, and environmental conditions. Below is a summary of the comparative performance of this compound, elemental sulfur, and ammonium sulfate based on available research.
| Parameter | This compound (Urea Sulfuric Acid) | Elemental Sulfur (S) | Ammonium Sulfate ((NH₄)₂SO₄) |
| Speed of pH Reduction | Fast | Slow | Moderate |
| Mechanism of Action | Direct chemical reaction of sulfuric acid component.[1] | Biological oxidation by soil microbes (e.g., Thiobacillus).[2] | Nitrification of ammonium by soil microbes.[3] |
| Nutrient Contribution | Nitrogen (from urea) and Sulfur.[1] | Sulfur. | Nitrogen (in ammonium form) and Sulfur.[4] |
| Application Method | Typically through irrigation systems (fertigation).[1] | Broadcast and incorporated into the soil.[2] | Broadcast, banded, or in irrigation water.[3] |
| Effectiveness on Calcareous Soils | Can neutralize free calcium carbonate.[5] | High rates required to neutralize calcium carbonate, often impractical. | Can lead to the formation of gypsum (calcium sulfate). |
| Long-term Effects on Soil | Potential for soil acidification with continuous use. Long-term effects on microbial communities are primarily driven by nitrogen input and pH changes.[6] | Gradual and longer-lasting pH reduction.[2] | Can lead to significant soil acidification over time with repeated applications.[3][7] |
| Impact on Soil Microbes | Long-term application of urea can alter the composition and increase the abundance of ureolytic bacteria.[6] High nitrogen inputs can affect microbial diversity.[8] | The oxidation process is dependent on sulfur-oxidizing bacteria. | Nitrification, the primary acidifying process, is carried out by nitrifying bacteria. Long-term use can impact microbial community structure.[9] |
Experimental Protocols
Accurate and consistent measurement of soil pH and other relevant parameters is crucial for validating models of soil dynamics. Below are detailed methodologies for key experiments.
Protocol for a Comparative Field Trial of Soil Acidulants
This protocol outlines a typical experimental design for comparing the effects of this compound, elemental sulfur, and ammonium sulfate on soil pH and crop yield.
Experimental Design:
-
Layout: Randomized complete block design with a sufficient number of replications (e.g., 4-6) to account for field variability.
-
Treatments:
-
Control (no amendment)
-
This compound at different application rates (e.g., low, medium, high)
-
Elemental Sulfur at equivalent acidifying potential rates
-
Ammonium Sulfate at equivalent nitrogen and/or acidifying potential rates
-
-
Plot Size: Appropriate for the crop being grown and to minimize edge effects.
Procedure:
-
Baseline Soil Sampling: Before applying treatments, collect composite soil samples from each plot at various depths (e.g., 0-15 cm, 15-30 cm) for baseline analysis of pH, electrical conductivity (EC), nutrient levels, and microbial communities.
-
Amendment Application: Apply the amendments according to the experimental design. This compound and ammonium sulfate can be applied through the irrigation system or broadcast, while elemental sulfur should be broadcast and incorporated into the soil.
-
Crop Management: Follow standard agronomic practices for the chosen crop throughout the growing season.
-
Periodic Soil Sampling: Collect soil samples from each plot at regular intervals (e.g., monthly) to monitor changes in soil pH, EC, and nutrient availability.
-
Plant Tissue Analysis: Collect plant tissue samples at key growth stages to assess nutrient uptake.
-
Yield Data Collection: At harvest, measure the crop yield and quality parameters for each plot.
-
Post-Harvest Soil Sampling: Collect final soil samples to assess the residual effects of the treatments.
Protocol for Soil pH Measurement
Materials:
-
pH meter with a glass electrode
-
Standard buffer solutions (pH 4.0 and 7.0)
-
Deionized water
-
Beakers
-
Stirring rod
Procedure:
-
Sample Preparation: Air-dry the soil sample and pass it through a 2-mm sieve.
-
Soil Slurry: Prepare a 1:1 or 1:2 soil-to-water (or 0.01 M CaCl₂) suspension. For example, mix 20 g of soil with 20 mL or 40 mL of deionized water in a beaker.
-
Equilibration: Stir the suspension intermittently for 30 minutes to allow for equilibration.
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Measurement: Insert the calibrated electrode into the settled supernatant of the soil slurry and record the pH reading.
Protocol for Soil Microbial Community Analysis
Procedure:
-
DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit.
-
PCR Amplification: Amplify specific marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) using polymerase chain reaction (PCR) with barcoded primers.[10]
-
Library Preparation and Sequencing: Pool the PCR products and prepare a DNA library for high-throughput sequencing on a platform such as Illumina.[1][11]
-
Bioinformatic Analysis: Process the sequencing data to identify the microbial taxa present in each sample and analyze the community composition and diversity.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in the soil, the following diagrams have been created using the Graphviz DOT language.
Biochemical Pathways of this compound in Soil
The application of this compound initiates a series of chemical and biological reactions in the soil, primarily involving the nitrogen and sulfur cycles.
References
- 1. Consistent microbial insights across sequencing methods in soil studies: the role of reference taxonomies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Certified Crop Advisor study resources (Northeast region) [nrcca.cals.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. Long-term urea fertilization alters the composition and increases the abundance of soil ureolytic bacterial communities in an upland soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advansix.com [advansix.com]
- 8. researchgate.net [researchgate.net]
- 9. Fertilizer - Wikipedia [en.wikipedia.org]
- 10. Profiling soil microbial communities with next-generation sequencing: the influence of DNA kit selection and technician technical expertise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.9 Soil microbial community composition – ClimEx Handbook [climexhandbook.w.uib.no]
A Comparative Guide to the Efficacy of N-Phuric Across Different Soil Textures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Phuric's performance across various soil textures, supported by experimental data. This compound, a urea-sulfuric acid fertilizer, is designed to deliver nitrogen and sulfur while also acidifying the soil. Its effectiveness, however, can be significantly influenced by the physical and chemical properties of the soil, particularly its texture.
Executive Summary
This compound's dual-action as a nutrient provider and soil acidifier makes it a valuable tool in agriculture, especially in alkaline soils where nutrient availability is often limited. However, its efficacy in terms of nutrient delivery and retention varies significantly across different soil textures. This guide synthesizes available data to compare its performance in sandy, loamy, and clay soils against common alternatives like ammonium (B1175870) sulfate (B86663) and elemental sulfur.
Generally, in sandy soils , the primary challenge is the high potential for nitrogen leaching due to their low cation exchange capacity (CEC) and high permeability. While this compound provides readily available nutrients, its nitrogen component is susceptible to being washed away from the root zone. In contrast, clay soils , with their higher CEC and water-holding capacity, are more effective at retaining the nitrogen provided by this compound. Loamy soils present an intermediate scenario.
The acidifying effect of this compound is also texture-dependent. Clay soils, due to their higher buffering capacity, require larger amounts of acidifying agents to achieve a desired pH reduction compared to sandy soils.
Comparative Data on Fertilizer Efficacy
The following tables summarize the performance of this compound and its alternatives across different soil textures based on available research.
Table 1: Nitrogen Leaching and Retention by Soil Texture
| Soil Texture | Fertilizer | Nitrogen Leaching Potential | Nitrogen Retention | Key Considerations |
| Sandy Loam | Urea-based (like this compound) | High | Low | Annual average N-leaching can be significantly higher compared to finer textured soils.[1] |
| Loamy Clay | Urea-based (like this compound) | Low | High | Demonstrates a stronger capacity to retain nitrogen, reducing losses.[1] |
| Silty Loam | Compound Fertilizers | Moderate | Moderate | Nitrogen release patterns are influenced by fertilizer formulation. |
| Sandy Loam | Compound Fertilizers | High | Low | Shows greater release of ammonium-N and urea-N compared to finer soils. |
Table 2: Crop Yield and Nutrient Use Efficiency by Soil Texture
| Soil Texture | Nitrogen Application Rate | Annual Average Grain Yield (kg ha⁻¹) | Nitrogen Use Efficiency (NUE) (kg kg⁻¹) |
| Sandy Loam | 168 kg ha⁻¹ | 8257 | 41.2 |
| Loamy Clay | 168 kg ha⁻¹ | 11440 | 46.7 |
| Sandy Loam | 240 kg ha⁻¹ | 8257 | 41.2 |
| Loamy Clay | 240 kg ha⁻¹ | 11440 | 46.7 |
| Sandy Loam | 312 kg ha⁻¹ | 8257 | 41.2 |
| Loamy Clay | 312 kg ha⁻¹ | 11440 | 46.7 |
Data from a two-year maize cultivation experiment highlights the superior performance in loamy clay soil across different nitrogen fertilizer rates.[1]
Table 3: Soil Acidification Efficacy of Elemental Sulfur by Soil Texture
| Soil Texture | Target pH Reduction | Elemental Sulfur Required (lbs/acre) |
| Sand | From 7.0 to 4.5 | 840 |
| Loam | From 7.0 to 4.5 | 2560 |
| Clay | From 7.0 to 4.5 | 3830 |
This table illustrates the higher buffering capacity of clay soils, requiring significantly more elemental sulfur for pH modification compared to sandy soils.
Alternatives to this compound
Ammonium Sulfate ((NH₄)₂SO₄)
Ammonium sulfate is a readily available source of both nitrogen (in the ammonium form) and sulfur.
-
Advantages: Less prone to volatilization losses compared to urea (B33335) when surface-applied to acidic or neutral soils. It can be a better nitrogen source for saline soils.[2][3]
-
Disadvantages: Has a higher acidifying effect than urea, which may require more frequent lime applications on already acidic soils.[2]
Elemental Sulfur (S)
Elemental sulfur is a cost-effective material for long-term soil acidification.
-
Advantages: Provides a slow release of acid as it is oxidized by soil microbes, leading to a gradual and sustained decrease in soil pH.
-
Disadvantages: The acidification process is slow and dependent on microbial activity, which is influenced by soil temperature and moisture. It is not an immediate source of sulfate for plants.
Experimental Protocols
Greenhouse Pot Experiment for Fertilizer Efficacy Evaluation
A common method to assess the efficacy of fertilizers like this compound across different soil textures is through a greenhouse pot experiment.
Objective: To determine the impact of this compound on plant growth, nutrient uptake, and soil properties in sandy, loamy, and clay soils.
Materials:
-
Pots of uniform size
-
Samples of sandy, loamy, and clay soils, sieved to remove large debris
-
This compound fertilizer and alternative fertilizers (e.g., ammonium sulfate, urea)
-
Test crop seeds (e.g., maize, ryegrass)
-
Deionized water
-
Equipment for soil and plant tissue analysis (pH meter, ICP-OES, etc.)
Procedure:
-
Soil Preparation: Fill each pot with a pre-determined weight of one of the three soil types.
-
Fertilizer Application: Apply the fertilizers to the soil in each pot at predetermined rates. Include a control group for each soil type with no fertilizer application.
-
Sowing: Sow a specific number of seeds of the test crop in each pot.
-
Growth Conditions: Maintain uniform and optimal growth conditions (light, temperature, water) for all pots in a greenhouse.
-
Data Collection:
-
Plant Growth: Measure plant height, biomass (at set intervals and at harvest).
-
Nutrient Uptake: Analyze plant tissues at harvest for nitrogen and sulfur content.
-
Soil Analysis: At the end of the experiment, collect soil samples from each pot to measure pH, and the concentrations of available nitrogen and sulfur.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Protocol for Measuring Soil pH Change
Objective: To quantify the change in soil pH following the application of this compound.
Materials:
-
Soil samples from the experimental pots
-
Deionized water or 0.01 M CaCl₂ solution
-
pH meter with a calibrated electrode
-
Beakers and stirring rods
Procedure:
-
Sample Preparation: Take a representative soil sample from each pot. Air-dry the soil samples and sieve them through a 2-mm mesh.
-
Soil Suspension: Prepare a 1:1 or 1:2 soil-to-solution (deionized water or CaCl₂) suspension. For example, mix 10 g of soil with 10 mL or 20 mL of the solution in a beaker.
-
Equilibration: Stir the suspension intermittently for 30 minutes to allow for equilibration.
-
Measurement: Calibrate the pH meter using standard buffer solutions. Insert the pH electrode into the supernatant of the soil suspension and record the pH reading once it stabilizes.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound involves the hydrolysis of urea and the dissociation of sulfuric acid, which influences nutrient availability through changes in soil pH.
Conclusion
The efficacy of this compound as a nitrogen and sulfur fertilizer and a soil acidifier is intrinsically linked to soil texture. While it provides a readily available source of nutrients, its application must be carefully managed in sandy soils to mitigate the risk of nitrogen leaching. In clay soils, higher application rates may be necessary to achieve the desired level of soil acidification due to their inherent buffering capacity. Loamy soils offer a more balanced medium for this compound application.
For optimal results, it is recommended to conduct soil tests to determine the specific texture and buffering capacity of the soil before applying this compound. This will allow for a more precise application strategy, maximizing nutrient use efficiency and crop yield while minimizing environmental impacts. Further research involving direct comparative trials of this compound across a wider range of soil textures and cropping systems is warranted to refine application recommendations.
References
- 1. Simulating the Effects of Different Textural Soils and N Management on Maize Yield, N Fates, and Water and N Use Efficiencies in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Ammonium Sulfate With Other Nitrogen and Sulfur Fertilizers in Increasing Crop Production and Minimizing Environmental Impact: A Review | Semantic Scholar [semanticscholar.org]
N-Phuric in Arid vs. Temperate Climates: A Comparative Performance Analysis for Researchers
For researchers and professionals in agricultural science and drug development, understanding the efficacy of soil amendments and fertilizers under varied climatic conditions is paramount. N-Phuric, a urea-sulfuric acid fertilizer, is utilized for its dual benefits of providing nitrogen and acidifying soil and water. This guide provides a comparative analysis of this compound's performance in arid and temperate climates, drawing upon available experimental data to inform research and application strategies.
The primary role of this compound in arid climates is often to improve water infiltration and nutrient availability in high pH, calcareous soils. In temperate regions, its application is frequently focused on maintaining a low soil pH for acid-loving crops and providing a readily available source of nitrogen.
Quantitative Performance Data
The following tables summarize key quantitative data from studies conducted in both arid and temperate environments. It is important to note that these studies were not direct comparisons and involved different crops, soil types, and experimental objectives.
Table 1: this compound Performance in an Arid Climate (Cotton)
| Performance Metric | Treatment | Result | Climate | Source |
| Lint Yield (lbs/acre) | Control (No Treatment) | 1634 | Arid (Corcoran, CA) | [1] |
| This compound (21.60 gal/acre) | 1813 | Arid (Corcoran, CA) | [1] | |
| This compound (31.55 gal/acre) | 1827 | Arid (Corcoran, CA) | [1] | |
| Phosphoric Acid (14.29 gal/acre) | 1769 | Arid (Corcoran, CA) | [1] |
Table 2: this compound (Urea Sulfuric Acid) Performance in a Temperate Climate (Blueberry)
| Performance Metric | Treatment (Nitrogen Rate) | Observation | Climate | Source |
| Plant Growth (Canopy Cover) | 50 kg/ha N (Continuous Fertigation) | Smallest plants in Year 1 | Temperate | [2] |
| 150 kg/ha N (Continuous Fertigation) | Largest plants in Year 1 | Temperate | [2] | |
| 100-150 kg/ha N (Continuous Fertigation) | Largest plants in Year 2 | Temperate | [2] | |
| Soil pH | Higher N applications | Reduced soil pH | Temperate | [2] |
| Plant Mortality (Salt Stress) | 150 kg/ha N (Granular Fertilizer) | 47-50% | Temperate | [2] |
| 150 kg/ha N (Continuous Fertigation) | 0% | Temperate | [2] |
Table 3: Comparative Efficacy of Water Acidification Agents in an Arid Climate
| Product | Gallons of Product per Acre-Foot of Water to Reach pH 6.5 (Fountain Hills, AZ) | Gallons of Product per Acre-Foot of Water to Reach pH 6.5 (Scottsdale, AZ) | Climate | Source |
| Sulfuric Acid | 12.7 | 5.2 | Arid (Arizona) | |
| This compound Acid | 40.4 | 17.6 | Arid (Arizona) | |
| Product A | 162.9 | 81.5 | Arid (Arizona) | |
| Product B | 65.2 | 39.1 | Arid (Arizona) | |
| Product C | 1,368.6 | 456.2 | Arid (Arizona) |
Experimental Protocols
Detailed methodologies are crucial for interpreting experimental data. The following are summaries of the protocols used in the cited studies.
Cotton Yield Trial in Arid Climate (Corcoran, CA)
-
Objective: To evaluate the effect of pre-plant applications of this compound and phosphoric acid on the yield of Pima and Phytogen cotton varieties in high pH, calcareous soil.[1]
-
Experimental Design: A randomized design with two replications in the first year and four in the second.[1]
-
Treatments (Year 1):
-
This compound 15/49 at 21.60 gal/acre
-
Phosphoric Acid at 14.29 gal/acre
-
This compound at 31.55 gal/acre
-
Control (no treatment)[1]
-
-
Application: The materials were applied 8 to 12 inches from the center of the bed at a depth of 6 inches.[1]
-
Plot Size: 2,520 feet in length and 30 rows wide with 30-inch beds.[1]
-
Data Collection: Soil samples were analyzed for pH and nitrate (B79036) levels. Petioles were analyzed for N, P, K, and Ca. Each plot was machine harvested and weighed.[1]
Blueberry Growth and Soil N Availability Study in Temperate Climate
-
Objective: To compare the effects of N fertigation (using urea (B33335) sulfuric acid) and granular fertilizer application on the growth and soil nitrogen availability in a newly planted highbush blueberry field.[2]
-
Experimental Design: Sixteen treatments were applied to a 0.24-hectare plot of 'Bluecrop' blueberry. The design involved four fertilizer methods (two fertigation and two granular) and four rates of nitrogen application (0, 50, 100, and 150 kg·ha-1 N).[2]
-
Fertigation Treatments: Irrigated by drip and injected with liquid urea fertilizer. Continuous fertigation was applied weekly, while split fertigation was applied three times (April, May, and June).[2]
-
Data Collection: Soil solution was extracted to analyze for NH4+ and NO3- concentrations and electrical conductivity. Soil cores were collected to analyze for soil pH. Plant canopy cover was also measured as an indicator of growth.[2]
Visualizing the Mechanism of Action
The diagrams below illustrate the key signaling pathways and experimental workflows related to the use of this compound.
Caption: this compound's mechanism in soil.
Caption: Logical workflow of this compound's effects.
Comparison of Alternatives
In Arid Climates:
-
Sulfuric Acid: More potent and cost-effective for water acidification than this compound, but more hazardous to handle.
-
Elemental Sulfur: A slower-acting acidifying agent that requires microbial conversion to sulfuric acid.[3]
-
Gypsum (Calcium Sulfate): Used to improve soil structure and water infiltration in sodic soils but does not significantly lower pH.
In Temperate Climates:
-
Ammonium Sulfate: A common nitrogen fertilizer that also has an acidifying effect on the soil.[2]
-
Elemental Sulfur: Used for long-term pH management in crops like blueberries.
-
Urea: A high-nitrogen fertilizer that has a less acidifying effect compared to ammonium sulfate.[2]
Conclusion
This compound demonstrates utility in both arid and temperate agricultural systems, although its primary benefits and application strategies differ. In arid regions, its acidifying properties are crucial for improving soil structure, water penetration, and the availability of essential nutrients in alkaline soils, leading to improved crop yields as seen in the cotton trials.[1] In temperate climates, this compound is effective for maintaining the low soil pH required by acidophilic plants like blueberries and provides a readily available nitrogen source, which can lead to enhanced growth when managed correctly to avoid salt stress.[2]
The choice between this compound and its alternatives depends on the specific goals of the application, soil and water characteristics, crop requirements, and safety considerations. For instance, while sulfuric acid is a more potent acidifier, this compound offers the dual benefit of fertilization and is considered safer to handle. Researchers should consider these factors when designing experiments and developing soil and nutrient management programs in different climatic zones.
References
Evaluating the Synergistic Effects of N-Phuric with Mycorrhizal Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combined application of soil amendments and bio-inoculants is a focal point in sustainable agriculture and advanced horticultural practices. This guide provides a comprehensive evaluation of the potential synergistic effects between N-Phuric®, a urea-sulfuric acid fertilizer, and mycorrhizal fungi, a key group of symbiotic soil microorganisms. A thorough review of existing scientific literature reveals a significant knowledge gap: there is a lack of direct experimental studies investigating the concurrent use of this compound and mycorrhizal inoculants.
This guide, therefore, synthesizes information on the individual effects of each product on soil and plant systems to infer potential interactions. We present a comparative analysis based on their known mechanisms of action, supported by data from studies on soil acidification, nitrogen fertilization, and mycorrhizal ecology. Furthermore, we propose a detailed experimental protocol to rigorously evaluate these potential synergies and provide the necessary data for informed decision-making in research and development.
Product Profiles: this compound and Mycorrhizal Fungi
A clear understanding of each component is crucial before evaluating their potential interactions.
This compound®: A Urea-Sulfuric Acid Fertilizer
This compound is a liquid fertilizer composed of urea (B33335) and sulfuric acid.[1] Its primary functions are to provide nitrogen and sulfur to plants and to acidify the soil or irrigation water.[2][3] The acidification effect is particularly useful in alkaline soils, where it can improve the availability of micronutrients such as iron, zinc, and phosphorus.[4][5]
| Feature | Description |
| Composition | Proprietary blend of Urea and Sulfuric Acid.[1] |
| Nutrient Content | Provides Nitrogen (from urea) and Sulfur.[1][6] |
| Primary Function | Nitrogen and sulfur fertilization, soil and water acidification.[2][4][5] |
| Mechanism of Action | The sulfuric acid component lowers the pH of the soil or irrigation water.[2] Urea provides a source of nitrogen for plant uptake.[1] |
| Reported Benefits | Increased nutrient availability in alkaline soils, improved water infiltration, and prevention of clogged irrigation systems.[3][4] |
Mycorrhizal Fungi: Symbiotic Root Enhancers
Mycorrhizal fungi are a diverse group of fungi that form symbiotic relationships with the roots of most terrestrial plants.[7] This mutualistic association enhances the plant's ability to uptake water and essential nutrients, particularly immobile nutrients like phosphorus.[8][9][10][11] In return, the plant provides the fungi with carbohydrates produced through photosynthesis.[9]
| Feature | Description |
| Organism Type | Symbiotic Fungi (e.g., Arbuscular Mycorrhizal Fungi - AMF).[7] |
| Primary Function | Enhance plant nutrient and water uptake.[8][9][11] |
| Mechanism of Action | The fungal hyphae extend far beyond the plant's root system, effectively increasing the absorptive surface area.[8][9] They can also produce enzymes that solubilize otherwise unavailable nutrients.[8] |
| Reported Benefits | Improved plant growth and yield, increased tolerance to biotic and abiotic stresses (drought, salinity), and enhanced soil structure.[9][12] |
Potential Synergistic and Antagonistic Effects: An Inferential Analysis
In the absence of direct experimental data, we can hypothesize potential interactions based on the known effects of this compound and mycorrhizal fungi.
| Interaction Type | Potential Effect | Rationale |
| Synergistic | Enhanced Nutrient Availability and Uptake: this compound's acidification could solubilize soil-bound nutrients, which are then more efficiently captured and transported to the plant by the extensive hyphal network of mycorrhizal fungi. | This compound lowers soil pH, which can increase the solubility of micronutrients and phosphorus.[4][5] Mycorrhizal fungi are highly effective at absorbing and translocating these nutrients to the host plant.[8][10] |
| Synergistic | Improved Plant Growth in Acidic Soils: Inoculation with acid-tolerant mycorrhizal strains could allow plants to thrive in the low pH environment created by this compound, leading to improved overall plant health and productivity. | Some mycorrhizal fungi are adapted to acidic conditions and can even buffer the pH in the immediate root zone.[9][13] |
| Antagonistic | Inhibition of Mycorrhizal Colonization and Function: The significant drop in soil pH caused by this compound application could be detrimental to many species of mycorrhizal fungi, inhibiting spore germination, hyphal growth, and root colonization. | Extremely acidic conditions (pH 4.5 and below) have been shown to negatively impact arbuscule formation and the overall functionality of arbuscular mycorrhizal fungi.[8][10][14] |
| Antagonistic | Nitrogen-Induced Suppression of Symbiosis: The high concentration of readily available nitrogen from this compound could reduce the plant's reliance on the mycorrhizal symbiosis for nutrient acquisition, leading to reduced colonization. | High levels of nitrogen fertilization have been observed to decrease mycorrhizal colonization in some plant species.[15] |
Experimental Protocols for Evaluating Synergistic Effects
To address the current knowledge gap, a structured experimental approach is necessary. The following protocol outlines a methodology to quantify the interactions between this compound and mycorrhizal fungi.
Objective
To determine the synergistic, antagonistic, or neutral effects of the combined application of this compound and a commercial mycorrhizal inoculant on the growth, nutrient uptake, and mycorrhizal colonization of a model plant species.
Experimental Design
-
Treatments:
-
Control (No this compound, no mycorrhizae)
-
This compound only
-
Mycorrhizal inoculant only
-
This compound + Mycorrhizal inoculant
-
-
Replication: Minimum of 5 replicates per treatment.
-
Plant Material: A host plant known to form mycorrhizal associations (e.g., maize, tomato).
-
Growth Medium: A sterilized, low-phosphorus soil or sand-based medium to ensure mycorrhizal dependency.
-
Environmental Conditions: Controlled greenhouse environment with standardized light, temperature, and watering regimes.
Materials
-
This compound® fertilizer
-
Commercial mycorrhizal inoculant (containing known species, e.g., Rhizophagus irregularis)
-
Pots and trays
-
Sterilized growth medium
-
Seeds of the chosen plant species
-
Standard nutrient solution (modified for low phosphorus)
-
Microscope, slides, and staining reagents (e.g., Trypan blue) for assessing mycorrhizal colonization.
-
Equipment for plant biomass measurement (drying oven, balance).
-
Access to a laboratory for nutrient analysis of plant tissues and soil.
Procedure
-
Potting and Sowing: Fill pots with the sterilized growth medium. For treatments including mycorrhizae, mix the inoculant into the growth medium according to the manufacturer's instructions before sowing the seeds.
-
Fertilization Regime:
-
For this compound treatments, apply the fertilizer according to the recommended rates, diluted in the irrigation water. The application frequency should be standardized across all relevant treatments.
-
All treatments should receive a baseline level of essential nutrients via a modified low-phosphorus nutrient solution to prevent deficiencies unrelated to the experimental variables.
-
-
Plant Growth and Maintenance: Grow plants for a predetermined period (e.g., 8-12 weeks). Monitor and record plant health and development regularly.
-
Data Collection:
-
Plant Growth Parameters: At harvest, measure shoot and root dry biomass.
-
Nutrient Analysis: Analyze dried shoot and root tissues for key nutrients (N, P, K, S, Fe, Zn).
-
Mycorrhizal Colonization: Collect a subsample of fresh roots, stain them, and quantify the percentage of root length colonized by mycorrhizal fungi using the grid-line intersect method under a microscope.
-
Soil Analysis: At the end of the experiment, measure the pH and available nutrient concentrations in the growth medium from each pot.
-
Statistical Analysis
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of this compound, mycorrhizal inoculation, and their interaction on the measured parameters.
Mandatory Visualizations
Caption: Signaling pathway of arbuscular mycorrhizal symbiosis.
Caption: Proposed experimental workflow for evaluation.
Conclusion and Future Directions
The potential for synergistic interactions between this compound and mycorrhizal fungi presents an intriguing area for research with significant implications for optimizing plant nutrition and soil health. While a theoretical framework suggests both potential benefits and drawbacks, the lack of direct experimental evidence underscores a critical need for empirical studies.
The proposed experimental protocol provides a robust framework for researchers to investigate these interactions systematically. The outcomes of such studies would be invaluable for developing integrated nutrient management strategies that harness the benefits of both chemical and biological soil amendments. Future research should also explore the effects of varying this compound application rates and different species or strains of mycorrhizal fungi to identify optimal combinations for specific crops and soil types. This will enable the scientific community to provide evidence-based recommendations to agricultural and horticultural industries, ultimately contributing to more sustainable and efficient production systems.
References
- 1. Combined effects of chemical fertilization and microbial inoculant on nutrient use efficiency and soil quality indicators [scielo.org.pe]
- 2. ars.usda.gov [ars.usda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Combined Application of Biochar and Arbuscular Mycorrhizal Fungi (AMF)... [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. aciar.gov.au [aciar.gov.au]
- 10. Symbiotic synergy: How Arbuscular Mycorrhizal Fungi enhance nutrient uptake, stress tolerance, and soil health through molecular mechanisms and hormonal regulation [imafungus.pensoft.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Role of Arbuscular Mycorrhizal Fungi in Regulating Growth, Enhancing Productivity, and Potentially Influencing Ecosystems under Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Symbiotic synergy: How Arbuscular Mycorrhizal Fungi enhance nutrient uptake, stress tolerance, and soil health through molecular mechanisms and hormonal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Farmyard Manure, Lime and Inorganic Fertilizer Applications on Soil pH, Nutrients Uptake, Growth and Nodulation of Soybean in Acid Soils of Western Kenya | Otieno | Journal of Agricultural Science | CCSE [ccsenet.org]
Comparative Transcriptomics of N-Phuric Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of N-Phuric, a urea-sulfuric acid-based fertilizer, by examining the impacts of its core components—urea (B33335) and acidic pH—on plant gene expression. Due to the limited availability of direct transcriptomic studies on the proprietary this compound formulation, this document synthesizes findings from publicly available research on urea as a nitrogen source and the effects of low pH stress on plants. This comparative guide will enable researchers to understand the potential molecular mechanisms underlying plant responses to this compound and to design further targeted experiments.
Understanding this compound and its Components
This compound is a fertilizer that provides nitrogen in the form of urea and has an acidifying effect due to the presence of sulfuric acid. Therefore, its impact on plants at a transcriptomic level can be inferred by studying the effects of urea as a nitrogen source and the plant's response to acidic stress (low pH).
-
Urea as a Nitrogen Source: Urea is a widely used nitrogen fertilizer. Plants can absorb urea directly through specific transporters or utilize the ammonium (B1175870) and nitrate (B79036) produced from its hydrolysis in the soil. The form of nitrogen available to the plant significantly influences gene expression related to nitrogen uptake, assimilation, and overall metabolism.
-
Acidic Stress (Low pH): The sulfuric acid component of this compound lowers the pH of the soil or growing medium. Soil pH is a critical factor that affects nutrient availability and can induce stress responses in plants, leading to significant changes in gene expression, particularly in genes related to ion transport, cell wall modification, and hormone signaling.[1]
Comparative Transcriptomic Data
This section summarizes quantitative data from studies comparing the transcriptomic responses of plants to urea and acidic stress against other conditions.
Urea vs. Other Nitrogen Sources (Nitrate and Ammonium)
Supplying urea as a nitrogen source triggers a distinct transcriptomic response compared to nitrate and ammonium.
| Comparison | Plant Species | Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| Urea vs. Nitrogen-free | Zea mays (Maize) | 1361 DEGs | Nitrogen metabolism, Amino acid biosynthesis | - | [2] |
| Urea + Ammonium vs. Nitrogen-free | Zea mays (Maize) | 1751 DEGs | Enhanced N assimilation, Glycolysis/TCA cycle | - | [2] |
| Ammonium vs. Nitrogen-free | Zea mays (Maize) | 2313 DEGs | Nitrogen metabolism, Secondary metabolite biosynthesis | - | [2] |
| Urea vs. Ammonium Nitrate | Arabidopsis thaliana | 960 DEGs | Urea transport (e.g., AtDUR3), Amino acid metabolism | Nitrate transport | [3] |
| Urea + Nitrate vs. Nitrogen-free | Zea mays (Maize) | Specific response of 41 transcripts | Enhanced nitrate transport (NRT2) and assimilation, Amino acid biosynthesis | - | [4] |
Acidic (Low pH) Stress vs. Neutral pH
A shift to acidic pH conditions induces a rapid and significant reprogramming of the plant transcriptome.
| Comparison | Plant Species | Differentially Expressed Genes (DEGs) | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| pH 4.5 vs. pH 6.0 (1 hour) | Arabidopsis thaliana | 288 DEGs (211 up, 77 down) | Transcription factors (AP2/EREBP family), Cell wall modification, Calcium signaling | - | [1] |
| pH 4.5 vs. pH 6.0 (8 hours) | Arabidopsis thaliana | 881 DEGs | Auxin and pathogen responses, Cell wall modifications, Ca2+ signaling | - | [1] |
| Low pH Stress | Triticum aestivum (Wheat) | 1057 DEGs (761 up, 296 down) | Jasmonate signal transduction, Flavonoid biosynthesis, Ion binding, WRKY transcription factors | Transporter activity, Antioxidant activity | [5] |
Experimental Protocols
Transcriptomic Analysis of Urea as a Nitrogen Source in Arabidopsis thaliana
-
Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Wassilewskija) seeds were surface-sterilized and sown on agar (B569324) plates containing a basal nutrient solution. Plants were grown for 6 weeks under controlled conditions (8-h light/16-h dark cycle, 22°C day/18°C night, 70% relative humidity).
-
Nitrogen Treatments: Plants were initially grown on a medium with 1 mM ammonium nitrate. For the transcriptomic experiment, plants were transferred to a medium containing either 1 mM ammonium nitrate (control) or 1 mM urea as the sole nitrogen source for 7 days.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from roots using a commercially available kit. RNA quality was assessed, and the samples were processed for microarray analysis using Affymetrix GeneChip Arabidopsis ATH1 Genome Arrays.
-
Data Analysis: The microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes between the urea and ammonium nitrate treatments. A Bonferroni-corrected p-value threshold of 0.05 was used to determine statistical significance.[3]
Transcriptomic Analysis of Low pH Stress in Arabidopsis thaliana
-
Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Columbia-0) seeds were germinated and grown hydroponically in a nutrient solution with a pH of 6.0 under a 16-h light/8-h dark cycle.
-
Acidic Stress Treatment: After 16 days, the pH of the hydroponic medium was shifted from 6.0 to 4.5. Root samples were collected at 1 hour and 8 hours after the pH shift. Control plants were maintained at pH 6.0.
-
RNA Extraction and Microarray Analysis: Total RNA was extracted from the root samples. The RNA was then used for microarray analysis to compare the gene expression profiles of the pH 4.5-treated plants with the pH 6.0 control plants.
-
Data Analysis: The microarray data was analyzed to identify genes with at least a 2-fold change in expression and a statistically significant adjusted p-value (< 0.05).[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified nitrogen assimilation pathway in plants, including urea uptake and metabolism.
Caption: A general experimental workflow for a comparative transcriptomics study in plants.
References
- 1. Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and metabolomic profiles of Zea mays fed with urea and ammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and Transcriptomic Aspects of Urea Uptake and Assimilation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic analysis highlights reciprocal interactions of urea and nitrate for nitrogen acquisition by maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low pH stress responsive transcriptome of seedling roots in wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Bicarbonate Reduction in Irrigation Water: N-Phuric vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
High bicarbonate levels in irrigation water can adversely affect soil health and nutrient availability, ultimately impacting crop yield and quality. This guide provides a comparative analysis of N-Phuric (urea-sulfuric acid) and other common acidulants used to mitigate bicarbonate in irrigation water. The information is compiled from various studies and technical resources to offer an objective overview supported by available experimental data and methodologies.
Introduction to Bicarbonate Reduction
Bicarbonate (HCO₃⁻) in irrigation water contributes to alkalinity and can lead to an increase in soil pH over time. This elevated pH can reduce the solubility and availability of essential micronutrients such as iron, manganese, and zinc, leading to nutrient deficiencies in plants. Furthermore, high bicarbonate levels can cause the precipitation of calcium and magnesium carbonates, which can clog irrigation emitters and create a crust on the soil surface, impeding water infiltration.
The primary method for reducing bicarbonate in irrigation water is through the injection of acids. The acid neutralizes the bicarbonate, converting it into water and carbon dioxide gas. The general chemical reaction is as follows:
H⁺ (from acid) + HCO₃⁻ (bicarbonate) → H₂CO₃ (carbonic acid) → H₂O (water) + CO₂ (carbon dioxide)
This guide will focus on the efficacy and characteristics of this compound in comparison to other commonly used acidulants: sulfuric acid, phosphoric acid, and citric acid.
Comparative Analysis of Acidulants
The selection of an appropriate acidulant depends on various factors, including its effectiveness in neutralizing bicarbonates, cost, safety in handling, and potential nutritional benefits.
This compound (Urea-Sulfuric Acid)
This compound is a urea-sulfuric acid product that offers the acidity of sulfuric acid in a less corrosive form.[1] This characteristic is a significant advantage in terms of handling safety and the longevity of irrigation equipment. It also provides a source of nitrogen, which can be a supplemental nutritional benefit for crops.[2]
Sulfuric Acid (H₂SO₄)
Sulfuric acid is a strong mineral acid and one of the most effective and commonly used acidulants for treating irrigation water.[3][4] It is highly effective at neutralizing bicarbonates and is often the most cost-effective option. However, its highly corrosive nature presents significant handling and safety challenges, requiring specialized acid-resistant injection equipment and stringent safety protocols.[4]
Phosphoric Acid (H₃PO₄)
Phosphoric acid is another option for water treatment that also serves as a source of phosphorus for the crop.[1][4] While effective in reducing bicarbonate, its use may lead to an excessive application of phosphorus, which can be a concern in nutrient management plans and may contribute to environmental issues such as eutrophication.[4]
Citric Acid (C₆H₈O₇)
Citric acid is a weaker, organic acid that can also be used to neutralize bicarbonates. It is generally considered safer to handle than strong mineral acids. However, its lower neutralizing power means that larger quantities are required to achieve the same level of bicarbonate reduction, which can make it a less cost-effective option for large-scale agricultural operations.
Quantitative Performance Comparison
Direct comparative studies on the bicarbonate reduction efficiency of this compound versus other acidulants are limited in publicly available literature. However, a study conducted by the United States Golf Association (USGA) provides a quantitative comparison of the amount and cost of this compound and sulfuric acid required to lower the pH of different water sources. While pH reduction is not a direct measure of bicarbonate neutralization, it is a closely related and critical parameter in irrigation water management.
Table 1: Amount and Cost of Acidulants for pH Reduction
| Water Source | Product | Amount to Reach Target pH | Cost per Acre-Foot |
| Highly Buffered Water | Sulfuric Acid | Data not specified | ~$50 |
| This compound Acid | Data not specified | ~$150 | |
| Product B (Acid-Replacement) | Data not specified | >$375 | |
| Less Buffered Water | Sulfuric Acid | Data not specified | ~$20 |
| This compound Acid | Data not specified | ~$60 | |
| Product B (Acid-Replacement) | Data not specified | >$150 |
Note: The specific amounts of each product were not detailed in the summary of this study, but the cost comparison indicates that sulfuric acid is the most economical, followed by this compound acid.
Experimental Protocols
The following are generalized experimental protocols for determining the required amount of acid to neutralize bicarbonate in irrigation water and for comparing the effectiveness of different acidulants.
Determination of Bicarbonate Concentration (Titration Method)
A common method to determine the bicarbonate concentration in a water sample is through titration with a standard acid, such as sulfuric acid.
Materials:
-
Water sample
-
Standardized sulfuric acid (e.g., 0.02 N)
-
Burette
-
Beaker or flask
-
pH meter or colorimetric indicator (e.g., methyl orange or a mixed bromo cresol (B1669610) green-methyl red indicator)
Procedure:
-
Measure a known volume of the irrigation water sample (e.g., 100 mL) into a beaker.
-
If using a colorimetric indicator, add a few drops to the water sample.
-
Slowly titrate the water sample with the standardized sulfuric acid from the burette while continuously monitoring the pH or color change.
-
The endpoint of the titration is reached when the pH drops to a specific value (typically between 4.3 and 4.8 for total alkalinity) or when the color of the indicator changes permanently.
-
Record the volume of acid used.
-
The bicarbonate concentration can then be calculated using the following formula:
Bicarbonate (meq/L) = (Volume of acid used in mL × Normality of acid) / Volume of water sample in L
Comparative Evaluation of Acidulant Efficacy
This protocol outlines a laboratory-based experiment to compare the bicarbonate reduction efficiency of this compound and its alternatives.
Objective: To determine the volume of this compound, sulfuric acid, phosphoric acid, and citric acid required to achieve a target bicarbonate reduction in a given irrigation water sample.
Materials:
-
Irrigation water with a known initial bicarbonate concentration
-
This compound solution of known concentration
-
Sulfuric acid solution of known concentration
-
Phosphoric acid solution of known concentration
-
Citric acid solution of known concentration
-
Beakers (e.g., 500 mL)
-
Magnetic stirrer and stir bars
-
pH meter
-
Burettes or pipettes for accurate dispensing of acids
-
Equipment for bicarbonate titration (as described in Protocol 1)
Procedure:
-
Preparation: Prepare stock solutions of each acidulant to a known concentration.
-
Initial Measurement: Determine the initial bicarbonate concentration and pH of the irrigation water sample using the titration method described in Protocol 1.
-
Acid Addition:
-
For each acidulant, place a known volume of the irrigation water (e.g., 500 mL) into a beaker with a magnetic stir bar.
-
Slowly add a measured volume of the acidulant to the water while stirring.
-
Monitor the pH of the solution.
-
-
Target Endpoint: Continue adding the acidulant until a predetermined target pH (e.g., 6.5) or a target percentage reduction in bicarbonate is achieved.
-
Final Measurement: Once the target is reached, record the total volume of the acidulant added.
-
Bicarbonate Verification: Perform a final bicarbonate titration on the treated water sample to confirm the level of reduction.
-
Data Analysis: Compare the volumes of each acidulant required to achieve the target bicarbonate reduction. This will provide a quantitative measure of their relative efficiencies.
Visualizing the Process and Logic
Bicarbonate Neutralization Pathway
The following diagram illustrates the chemical pathway of bicarbonate neutralization by an acid.
Caption: Chemical pathway of bicarbonate neutralization.
Experimental Workflow for Comparing Acidulants
This diagram outlines the logical flow of the experimental protocol for comparing the efficacy of different acidulants.
Caption: Workflow for comparing acidulant efficacy.
Conclusion
The choice of an acidulant for reducing bicarbonate in irrigation water involves a trade-off between efficacy, cost, safety, and potential secondary benefits. This compound presents a compelling option by offering the high neutralizing power of sulfuric acid with reduced corrosivity (B1173158) and the added benefit of nitrogen fertilization. While direct, comprehensive comparative data on bicarbonate reduction efficiency is not widely available, cost and pH reduction data suggest that while sulfuric acid may be more economical, this compound is a significantly more cost-effective option than other acid-replacement products. For researchers and professionals, conducting site-specific titrations and small-scale trials as outlined in the experimental protocols is crucial for determining the most suitable and cost-effective solution for their specific water quality and agricultural needs.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for N-Phuric
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Phuric, a proprietary blend of urea (B33335) and sulfuric acid, to ensure operational safety and environmental responsibility.
This compound is a corrosive liquid that requires careful handling and disposal to prevent harm to personnel and the environment. Adherence to the following guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. It can be harmful if swallowed, inhaled, or absorbed through the skin and may cause severe skin burns and serious eye damage.[1] Always use this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Goggles or a face shield are recommended.[1][2]
-
Skin Protection: Wear impervious gloves, a long-sleeve shirt, long pants, socks, and rubber boots.[2]
-
Respiratory Protection: If vapors are strong, use a NIOSH-approved respirator.[2]
In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS) immediately and seek medical attention.[3][4]
Quantitative Hazard Data
The following table summarizes the acute toxicity data for this compound formulations. This information underscores the importance of proper handling to minimize exposure.
| Metric | Result | Species | Product Formulation |
| Oral LD50 | 350 mg/kg | - | This compound 15/49 |
| Dermal LD50 | > 2000 mg/kg | Rabbit | This compound 15/49 |
| Eye Irritation | Corrosive | Rabbit | - |
| Skin Irritation | May be corrosive to skin | Rabbit | - |
Data sourced from this compound Safety Data Sheets.[2][3]
This compound Disposal Workflow
The following diagram outlines the procedural steps for the safe disposal of this compound waste and its containers. Adhering to this workflow is critical for maintaining a safe laboratory and protecting the environment.
Caption: Step-by-step workflow for the proper disposal of this compound.
Detailed Disposal Procedures
Waste Disposal:
-
Containment: In the event of a spill, immediately contain the liquid with an inert absorbent material such as clay.[2]
-
Collection: Carefully sweep or wipe up the absorbed material and place it into a designated, properly labeled, and corrosion-resistant container for disposal.[1][3]
-
Facility Disposal: Wastes resulting from the use of this compound should be disposed of on-site or at an approved waste disposal facility.[4][5]
-
Regulatory Compliance: Always check and adhere to local, state, and federal regulations regarding chemical waste disposal.[2]
-
Environmental Protection: Crucially, prevent spills and cleaning runoff from entering municipal sewers and open bodies of water.[2] this compound may be harmful to fish, livestock, and wildlife.[2]
Container Disposal:
-
Do Not Reuse: Under no circumstances should this compound containers be reused.[2][4]
-
Triple Rinse: Thoroughly triple rinse the empty container with water or an appropriate solvent.[1][3][4]
-
Rinsate Management: Add the rinse water (rinsate) to the mixing tank for use in a subsequent application if possible.[1][2][3]
-
Recycling and Disposal Options:
-
Recycling: Offer the cleaned container for recycling at an approved facility, such as those participating in the Agricultural Container Recycling Council (ACRC) program.[1][3]
-
Landfill: If recycling is not available, puncture the container and dispose of it in a sanitary landfill as permitted by state and local authorities.[4][5]
-
Incineration: Incineration may be an option if allowed by state and local regulations. If burned, stay out of the smoke.[2]
-
By following these detailed procedures, laboratory professionals can handle and dispose of this compound safely and responsibly, contributing to a secure working environment and minimizing environmental impact.
References
Personal protective equipment for handling N-Phuric
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of N-Phuric, a urea-sulfuric acid solution. Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary hazard associated with this compound is its corrosive nature, due to the sulfuric acid content.[1] The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks of exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 compliant | Protects against splashes and sprays to the eyes and face. |
| Hand Protection | Chemical-Resistant Gloves | See Glove Compatibility Table below | Prevents skin contact with the corrosive material. |
| Body Protection | Chemical-Resistant Apron or Lab Coat | Made of rubber or other resistant material | Protects against splashes on the torso and arms. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material | Protects feet from spills. |
| Respiratory Protection | NIOSH-approved Respirator | With acid gas cartridges | Required when working in poorly ventilated areas or when there is a risk of inhaling mists or vapors. |
Glove Compatibility for Handling this compound
Selecting the right gloves is crucial for preventing skin contact. The following table provides breakthrough time data for various glove materials when exposed to sulfuric acid. While this compound is a urea-sulfuric acid mixture, this data for concentrated sulfuric acid serves as a conservative guide. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Breakthrough Time (minutes) for Sulfuric Acid (95-98%) | Recommendation |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | > 480 | Excellent |
| Nitrile | 1 | Not Recommended for direct, prolonged contact. Suitable for incidental splash protection only.[2] |
| Natural Rubber (Latex) | Variable - Generally Poor | Not Recommended |
| Polyvinyl Chloride (PVC) | Variable - Generally Poor | Not Recommended |
Note: Breakthrough time is the time it takes for the chemical to permeate the glove material. A longer breakthrough time indicates better protection. For tasks involving prolonged contact, gloves with a breakthrough time of over 240 minutes are recommended.
Experimental Protocol: Donning, Doffing, and Disposal of PPE
This protocol outlines the step-by-step procedure for safely using and disposing of PPE when handling this compound.
1. Preparation and Donning of PPE:
-
Inspect PPE: Before starting any work, visually inspect all PPE for any signs of damage, such as cracks, holes, or degradation.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Put on Lab Coat/Apron: Secure all fastenings.
-
Put on Respirator: If required, perform a seal check to ensure a proper fit.
-
Put on Eye and Face Protection: Goggles should be worn first, followed by a face shield.
-
Put on Gloves: Select the appropriate gloves based on the compatibility data. Ensure the cuffs of the gloves go over the sleeves of the lab coat.
2. Safe Handling of this compound:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
3. Doffing and Disposal of PPE:
The removal of PPE should be done in a manner that avoids contaminating yourself or the surrounding area.
-
Remove Gloves:
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist.
-
Peel off the second glove over the first, creating a small bag for both gloves.
-
-
Dispose of Gloves: Discard in a designated hazardous waste container.[3]
-
Remove Face Shield and Goggles: Handle by the headband or earpieces and place in a designated area for decontamination or disposal.
-
Remove Lab Coat/Apron: Unfasten and peel it away from your body, rolling it inside out to contain any contamination. Place it in a designated container for laundry or disposal.
-
Remove Respirator: Remove without touching the front of the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and use workflow for this compound.
By following these guidelines, researchers can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
